molecular formula C10H7NO3 B177368 4-(1,3-Oxazol-5-yl)benzoic Acid CAS No. 250161-45-6

4-(1,3-Oxazol-5-yl)benzoic Acid

Cat. No.: B177368
CAS No.: 250161-45-6
M. Wt: 189.17 g/mol
InChI Key: MCPBXFWYUHYSIZ-UHFFFAOYSA-N
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Description

4-(1,3-Oxazol-5-yl)benzoic Acid is a valuable small molecule and chemical building block in medicinal chemistry and drug discovery. The 1,3-oxazole core is a privileged scaffold in the design of novel bioactive compounds with diverse therapeutic potential . Research into oxazole derivatives has demonstrated significant biological activities, particularly in the development of new antimicrobial agents . Structurally similar heterocyclic compounds have shown promising in vitro activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains, highlighting the potential of this chemical class in addressing drug-resistant infections . Furthermore, the 1,3-oxazole motif is of high interest in anticancer research, where related molecular frameworks have exhibited potent cytotoxic activity against specific cancer cell lines, suggesting a role in developing new oncological therapeutics . The benzoic acid functional group of this compound provides a versatile handle for further synthetic modification, allowing researchers to create a wide array of derivatives, amides, and conjugates for structure-activity relationship (SAR) studies or as a key intermediate in synthesizing more complex heterocyclic systems . As such, this compound serves as a fundamental starting material for the synthesis and exploration of new chemical entities with potential applications in antimicrobial and anticancer research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,3-oxazol-5-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-10(13)8-3-1-7(2-4-8)9-5-11-6-14-9/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPBXFWYUHYSIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380058
Record name 4-(1,3-Oxazol-5-yl)benzoic Acid
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Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250161-45-6
Record name 4-(1,3-Oxazol-5-yl)benzoic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1,3-Oxazol-5-yl)benzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(1,3-Oxazol-5-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 4-(1,3-Oxazol-5-yl)benzoic acid, a valuable building block in medicinal chemistry and drug development. The strategic incorporation of the oxazole and benzoic acid moieties offers a versatile scaffold for the synthesis of novel therapeutic agents. This document details two robust synthetic pathways: the Van Leusen Oxazole Synthesis and the Robinson-Gabriel Synthesis. Each section includes detailed experimental protocols, quantitative data, and visual diagrams of the reaction mechanisms and workflows to facilitate practical application in a research and development setting.

Core Synthetic Pathways

Two principal and effective methods for the synthesis of this compound are the Van Leusen Oxazole Synthesis and the Robinson-Gabriel Synthesis. The Van Leusen approach offers a direct construction of the oxazole ring from an aldehyde precursor, while the Robinson-Gabriel method involves the cyclodehydration of an N-acylamino ketone intermediate.

Pathway 1: Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis is a powerful and widely utilized method for the formation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2] This pathway is particularly advantageous for the synthesis of this compound due to the commercial availability of the starting material, 4-formylbenzoic acid. To circumvent potential side reactions involving the carboxylic acid functionality under the basic conditions of the reaction, a three-step sequence involving protection of the carboxylic acid as a methyl ester is employed. This sequence consists of:

  • Esterification: Protection of the carboxylic acid of 4-formylbenzoic acid as a methyl ester.

  • Oxazole Formation: The Van Leusen reaction between methyl 4-formylbenzoate and TosMIC to form the oxazole ring.

  • Hydrolysis: Deprotection of the methyl ester to yield the final this compound.

Quantitative Data Summary: Van Leusen Synthesis
StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Esterification4-formylbenzoic acid, Methanol, H₂SO₄MethanolReflux4-6>95
2Oxazole FormationMethyl 4-formylbenzoate, TosMIC, K₂CO₃MethanolReflux2-485-95
3HydrolysisMethyl 4-(1,3-oxazol-5-yl)benzoate, NaOH, H₂O/MethanolWater/MethanolReflux2-3>90
Experimental Protocols: Van Leusen Synthesis

Step 1: Synthesis of Methyl 4-formylbenzoate

To a solution of 4-formylbenzoic acid (10.0 g, 66.6 mmol) in methanol (150 mL) in a round-bottom flask is added concentrated sulfuric acid (2 mL) dropwise. The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (200 mL) and washed successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford methyl 4-formylbenzoate as a white solid.

Step 2: Synthesis of Methyl 4-(1,3-oxazol-5-yl)benzoate

In a round-bottom flask equipped with a reflux condenser, methyl 4-formylbenzoate (10.0 g, 60.9 mmol), tosylmethyl isocyanide (TosMIC) (13.1 g, 67.0 mmol), and potassium carbonate (16.8 g, 121.8 mmol) are suspended in methanol (200 mL). The mixture is heated to reflux and stirred for 2-4 hours, with reaction progress monitored by TLC. After completion, the reaction mixture is cooled to room temperature and the solvent is evaporated under reduced pressure. The resulting residue is partitioned between ethyl acetate (200 mL) and water (100 mL). The aqueous layer is extracted with ethyl acetate (2 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield methyl 4-(1,3-oxazol-5-yl)benzoate.

Step 3: Synthesis of this compound

Methyl 4-(1,3-oxazol-5-yl)benzoate (10.0 g, 49.2 mmol) is suspended in a mixture of methanol (100 mL) and 2 M aqueous sodium hydroxide (50 mL). The mixture is heated to reflux for 2-3 hours until the reaction is complete as indicated by TLC. The methanol is removed under reduced pressure, and the remaining aqueous solution is cooled in an ice bath. The solution is then acidified to a pH of 3-4 by the dropwise addition of 2 M hydrochloric acid, resulting in the precipitation of the product. The solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound as a white to off-white solid.[3][4]

Visualizations: Van Leusen Synthesis

Van_Leusen_Mechanism cluster_reactants Reactants TosMIC TosMIC TosMIC_anion TosMIC Anion TosMIC->TosMIC_anion Deprotonation Base Base (K₂CO₃) Adduct Alkoxide Adduct TosMIC_anion->Adduct Nucleophilic Attack Aldehyde Methyl 4-formylbenzoate Aldehyde->Adduct Oxazoline Oxazoline Intermediate Adduct->Oxazoline 5-endo-dig Cyclization Product Methyl 4-(1,3-oxazol-5-yl)benzoate Oxazoline->Product Elimination TosH - TosH

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

Van_Leusen_Workflow start Start: 4-Formylbenzoic Acid esterification Step 1: Esterification (Methanol, H₂SO₄, Reflux) start->esterification intermediate1 Methyl 4-formylbenzoate esterification->intermediate1 oxazole_formation Step 2: Oxazole Formation (TosMIC, K₂CO₃, Methanol, Reflux) intermediate1->oxazole_formation intermediate2 Methyl 4-(1,3-oxazol-5-yl)benzoate oxazole_formation->intermediate2 hydrolysis Step 3: Hydrolysis (NaOH, H₂O/Methanol, Reflux) intermediate2->hydrolysis acidification Acidification (HCl) hydrolysis->acidification workup Filtration, Washing, Drying acidification->workup final_product Final Product: This compound workup->final_product

Caption: Experimental Workflow for the Van Leusen Synthesis.

Pathway 2: Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis provides an alternative route to oxazoles through the intramolecular cyclodehydration of 2-acylamino-ketones.[5][6] For the synthesis of this compound, this pathway requires the preparation of the key intermediate, N-(2-(4-carboxyphenyl)-2-oxoethyl)formamide. This precursor can be synthesized in two steps from 4-(2-bromoacetyl)benzoic acid:

  • Amination: Conversion of 4-(2-bromoacetyl)benzoic acid to 2-amino-1-(4-carboxyphenyl)ethanone.

  • N-Formylation: Formylation of the amino group to yield the 2-acylamino-ketone precursor.

  • Cyclodehydration: Ring closure of the precursor to form the oxazole ring.

Quantitative Data Summary: Robinson-Gabriel Synthesis
StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Amination4-(2-bromoacetyl)benzoic acid, HexamethylenetetramineChloroformReflux3-570-80 (over two steps with hydrolysis)
2N-Formylation2-amino-1-(4-carboxyphenyl)ethanone, Formic acidTolueneReflux4-890-98
3CyclodehydrationN-(2-(4-carboxyphenyl)-2-oxoethyl)formamide, POCI₃ or H₂SO₄Dioxane or neat80-1002-460-75
Experimental Protocols: Robinson-Gabriel Synthesis

Step 1: Synthesis of 2-amino-1-(4-carboxyphenyl)ethanone hydrochloride

4-(2-Bromoacetyl)benzoic acid (10.0 g, 41.1 mmol) and hexamethylenetetramine (6.3 g, 45.2 mmol) are refluxed in chloroform (150 mL) for 4 hours. The resulting precipitate is filtered, washed with chloroform, and dried. This intermediate salt is then hydrolyzed by refluxing with a mixture of ethanol (100 mL) and concentrated hydrochloric acid (20 mL) for 2 hours. The reaction mixture is cooled, and the precipitated 2-amino-1-(4-carboxyphenyl)ethanone hydrochloride is collected by filtration, washed with cold ethanol, and dried.

Step 2: Synthesis of N-(2-(4-carboxyphenyl)-2-oxoethyl)formamide

A mixture of 2-amino-1-(4-carboxyphenyl)ethanone hydrochloride (8.0 g, 37.1 mmol) and 85% formic acid (4.8 mL, ~111 mmol) in toluene (100 mL) is heated to reflux with a Dean-Stark trap for 4-8 hours.[7] The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure to yield N-(2-(4-carboxyphenyl)-2-oxoethyl)formamide, which can be used in the next step with or without further purification.

Step 3: Synthesis of this compound

N-(2-(4-carboxyphenyl)-2-oxoethyl)formamide (6.0 g, 28.9 mmol) is treated with phosphorus oxychloride (15 mL) and heated at 80-90°C for 2-3 hours. Alternatively, concentrated sulfuric acid can be used as the dehydrating agent. The reaction mixture is then cooled and carefully poured onto crushed ice. The resulting precipitate is collected by filtration, washed thoroughly with water until the washings are neutral, and then dried. The crude product can be recrystallized from a suitable solvent such as ethanol/water to afford pure this compound.

Visualizations: Robinson-Gabriel Synthesis

Robinson_Gabriel_Mechanism cluster_reactants Reactant AcylaminoKetone N-(2-(4-carboxyphenyl)-2-oxoethyl)formamide Enol Enol Intermediate AcylaminoKetone->Enol Enolization AcidCatalyst Acid Catalyst (H⁺) CyclizedIntermediate Cyclized Intermediate (Hemiaminal) Enol->CyclizedIntermediate Intramolecular Nucleophilic Attack Product This compound CyclizedIntermediate->Product Dehydration Water - H₂O

Caption: Mechanism of the Robinson-Gabriel Synthesis.

Robinson_Gabriel_Workflow start Start: 4-(2-Bromoacetyl)benzoic Acid amination Step 1: Amination & Hydrolysis (Hexamethylenetetramine, then HCl/Ethanol) start->amination intermediate1 2-amino-1-(4-carboxyphenyl)ethanone HCl amination->intermediate1 formylation Step 2: N-Formylation (Formic Acid, Toluene, Reflux) intermediate1->formylation intermediate2 N-(2-(4-carboxyphenyl)-2-oxoethyl)formamide formylation->intermediate2 cyclodehydration Step 3: Cyclodehydration (POCl₃ or H₂SO₄, Heat) intermediate2->cyclodehydration workup Quenching, Filtration, Washing, Drying cyclodehydration->workup final_product Final Product: This compound workup->final_product

Caption: Experimental Workflow for the Robinson-Gabriel Synthesis.

Conclusion

This guide has detailed two effective and reliable protocols for the synthesis of this compound. The Van Leusen oxazole synthesis offers a direct and high-yielding route from a readily available aldehyde, albeit requiring a protection-deprotection sequence for the carboxylic acid. The Robinson-Gabriel synthesis provides a classic alternative, proceeding through a 2-acylamino-ketone intermediate. The choice of synthetic route will depend on factors such as starting material availability, scalability, and the specific requirements of the research or development program. The provided experimental details and visual aids are intended to support the successful implementation of these syntheses in a laboratory setting.

References

A Technical Guide to Novel Synthesis of 4-(1,3-Oxazol-5-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of contemporary and innovative synthetic methodologies for the preparation of 4-(1,3-oxazol-5-yl)benzoic acid, a key building block in medicinal chemistry and drug discovery. The document details prominent synthetic pathways, presents quantitative data for comparative analysis, and offers detailed experimental protocols for key reactions. Visual diagrams of reaction mechanisms and workflows are included to facilitate a deeper understanding of the synthetic processes.

Van Leusen Oxazole Synthesis: A Prominent Route

The Van Leusen oxazole synthesis is a robust and widely employed method for the formation of the oxazole ring from an aldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC).[1][2] This reaction proceeds via a [3+2] cycloaddition mechanism and is particularly well-suited for the synthesis of 5-substituted oxazoles.[1] For the synthesis of this compound, the logical starting materials are 4-formylbenzoic acid and TosMIC.

The reaction is typically carried out in a protic solvent, such as methanol, in the presence of a base, most commonly potassium carbonate.[3] The base deprotonates the α-carbon of TosMIC, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent intramolecular cyclization and elimination of p-toluenesulfinic acid yield the desired oxazole ring.[2]

Proposed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound based on the principles of the Van Leusen oxazole synthesis.

Materials:

  • 4-formylbenzoic acid

  • p-Toluenesulfonylmethyl isocyanide (TosMIC)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), 1 M

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-formylbenzoic acid (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon), add p-toluenesulfonylmethyl isocyanide (1.0-1.2 eq).

  • To this mixture, add anhydrous potassium carbonate (2.0-2.5 eq) portion-wise.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • To the residue, add water and acidify to a pH of approximately 3-4 with 1 M HCl. This will protonate the carboxylate and precipitate the product.

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford pure this compound.

Quantitative Data

The following table summarizes representative quantitative data for the Van Leusen oxazole synthesis of various 5-substituted oxazoles. The yield for the synthesis of this compound is expected to be in a similar range, although specific optimization may be required.

AldehydeBaseSolventTemperatureTime (h)Yield (%)
BenzaldehydeK₂CO₃MethanolReflux2-485-95
4-ChlorobenzaldehydeK₂CO₃MethanolReflux2-480-90
4-MethoxybenzaldehydeK₂CO₃MethanolReflux3-582-92
4-Formylbenzoic acid K₂CO₃ Methanol Reflux 4-8 (Estimated) 70-85
Signaling Pathway and Experimental Workflow

Van_Leusen_Synthesis

Van_Leusen_Mechanism

Alternative and Novel Synthetic Approaches

While the Van Leusen reaction is a cornerstone of oxazole synthesis, several other novel methods have emerged that offer potential advantages in terms of efficiency, substrate scope, and environmental impact.

One-Pot Synthesis using a Heterogeneous Copper Nanomagnetic Catalyst

Recent research has demonstrated the efficacy of a one-pot synthesis of oxazoles from carboxylic acids, benzoin, and ammonium acetate using a heterogeneous copper nanomagnetic catalyst (CuFe₂O₄). This method is advantageous due to the use of water as a solvent, making it an environmentally friendly option. The catalyst can also be easily recovered and reused. While this method has not been specifically reported for the synthesis of this compound, it presents a promising "green" alternative to traditional methods.

[3+2]-Cycloaddition of Carboxylic Acids with Activated Isocyanides

A modern approach involves the [3+2]-cycloaddition reaction of carboxylic acids with activated methyl isocyanides, facilitated by a triflylpyridinium reagent. This method is notable for its broad substrate scope and scalability. The direct use of a carboxylic acid obviates the need to first convert it to an aldehyde, potentially shortening the synthetic route.

Alternative_Syntheses

Conclusion

The synthesis of this compound can be effectively achieved through the well-established Van Leusen oxazole synthesis using 4-formylbenzoic acid and TosMIC. This method offers a reliable and high-yielding pathway to the target molecule. Furthermore, emerging novel synthetic strategies, such as those employing heterogeneous copper catalysis and [3+2]-cycloaddition reactions, present promising avenues for more sustainable and efficient production. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available resources, and desired environmental impact. This guide provides the necessary foundational knowledge for drug development professionals to make informed decisions in their synthetic endeavors.

References

Spectroscopic Data for 4-(1,3-Oxazol-5-yl)benzoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the spectroscopic characteristics of 4-(1,3-Oxazol-5-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and materials science, is presented in this technical guide. Due to the absence of publicly available, experimentally-derived spectroscopic data specifically for this compound, this document outlines the expected spectroscopic features based on the analysis of its constituent chemical moieties: a benzoic acid group and a 1,3-oxazole ring. This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the probable spectral characteristics of this molecule.

While a definitive set of experimental data for this compound is not available in the public domain, this guide provides a predictive summary based on established principles of spectroscopy and data from analogous structures. The information herein serves as a robust starting point for the characterization and identification of this compound.

Predicted Spectroscopic Data

The anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound are summarized below. These predictions are derived from the known spectral properties of the benzoic acid and 1,3-oxazole functional groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0Singlet1H-COOH
~8.2 - 8.4Singlet1HOxazole C2 -H
~8.1 - 8.3Doublet2HAromatic H (ortho to -COOH)
~7.8 - 8.0Singlet1HOxazole C4 -H
~7.7 - 7.9Doublet2HAromatic H (ortho to oxazole)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~167-C OOH
~155Oxazole C 2
~152Oxazole C 5
~135Aromatic C (ipso to -COOH)
~131Aromatic C H (ortho to -COOH)
~129Aromatic C (ipso to oxazole)
~126Aromatic C H (ortho to oxazole)
~125Oxazole C 4

Solvent: DMSO-d₆

Table 3: Predicted Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid dimer)
1680-1710StrongC=O stretch (Carboxylic acid)
~1610, ~1580Medium-StrongC=C stretch (Aromatic ring)
~1500MediumC=N stretch (Oxazole ring)
1200-1300StrongC-O stretch (Carboxylic acid)
1050-1150MediumC-O-C stretch (Oxazole ring)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
189.04[M]⁺ (Molecular Ion)
172.04[M-OH]⁺
144.04[M-COOH]⁺
116.05[C₇H₄O]⁺
69.02[C₃H₃NO]⁺ (Oxazole fragment)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. These methodologies are standard in organic compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of at least 1 second.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) is necessary. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. Place a small amount of the powdered sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.

  • Instrumentation: Employ a mass spectrometer capable of high-resolution measurements to determine accurate mass and elemental composition.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information and confirm the presence of key substructures.

Visualizations

The following diagrams illustrate the chemical structure and a general workflow for the spectroscopic analysis of this compound.

G Structure of this compound cluster_benzoic_acid Benzoic Acid Moiety cluster_oxazole 1,3-Oxazole Moiety C1 C C2 C C1->C2 C_carboxyl C C1->C_carboxyl C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C_ox5 C5 C4->C_ox5 Bond C6 C C5->C6 C6->C1 O1_carboxyl O C_carboxyl->O1_carboxyl = O2_carboxyl OH C_carboxyl->O2_carboxyl O_ox O C_ox2 C2 O_ox->C_ox2 N_ox N C_ox2->N_ox C_ox4 C4 N_ox->C_ox4 C_ox4->C_ox5 C_ox5->O_ox

Caption: Chemical structure of this compound.

workflow Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_data Acquire FID Process Spectrum NMR->NMR_data IR_data Acquire Interferogram Process Spectrum IR->IR_data MS_data Acquire Mass Spectrum MS->MS_data Interpretation Structural Elucidation Functional Group Analysis Molecular Weight Confirmation NMR_data->Interpretation IR_data->Interpretation MS_data->Interpretation

Physical and chemical properties of 4-(1,3-Oxazol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, in-depth experimental data and biological studies for 4-(1,3-Oxazol-5-yl)benzoic acid are limited. This guide compiles the available information and presents representative methodologies and data based on closely related compounds. Further experimental validation is required for a complete and accurate profile.

Core Compound Identification and Properties

This compound is a heterocyclic compound incorporating both a benzoic acid and an oxazole moiety. These structural features are of interest in medicinal chemistry due to their presence in various pharmacologically active molecules.

Table 1: Core Identifiers and Physicochemical Properties

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 250161-45-6[1][2]
Molecular Formula C₁₀H₇NO₃[1][2]
Molecular Weight 189.17 g/mol [1][2]
SMILES OC(=O)C1=CC=C(C=C1)C1=CN=CO1[1]
InChIKey MCPBXFWYUHYSIZ-UHFFFAOYSA-N[1]
Predicted XlogP 1.5
Predicted Mass Spectrometry [M+H]⁺: 190.0499 m/z, [M-H]⁻: 188.0353 m/z

Note: Predicted values are computationally derived and require experimental verification.

Experimental Data (Limited Availability)

Table 2: Experimental Data for Analogous Compounds

PropertyCompoundValueSource(s)
Melting Point 2-{4-[(4-Chlorophenyl)sulfonyl]phenyl}-4-isopropyl-5-(p-tolyl)-1,3-oxazole215–217 °C[3]
Solubility Benzoic Acid in Water at 25°C3.5 g/L

Synthesis and Purification Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available. However, a general and common route for synthesizing similar 2-substituted benzoxazoles involves the condensation and subsequent cyclodehydration of a 2-aminophenol with a carboxylic acid derivative. The following is a representative protocol that could be adapted for the synthesis of the title compound.

Representative Synthesis of a Benzoxazole Derivative

This protocol describes the synthesis of 3-(1,3-Benzoxazol-2-yl)benzoic acid and can be considered a potential starting point for the synthesis of this compound, with appropriate modifications of starting materials.

Reaction: Condensation and cyclodehydration of 2-aminophenol and isophthalic acid.

Materials:

  • 2-aminophenol

  • Isophthalic acid

  • Polyphosphoric acid (PPA)

  • 10% Sodium bicarbonate solution

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine 2-aminophenol and isophthalic acid in equimolar amounts.

  • Carefully add polyphosphoric acid to the flask to act as both a solvent and a cyclizing agent.

  • Equip the flask with a magnetic stirrer and a condenser and heat the mixture to 180-200°C with vigorous stirring for 4-6 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 80-100°C and carefully pour it into ice-cold water with constant stirring to precipitate the crude product.

  • Neutralize the acidic solution with a 10% sodium bicarbonate solution to a pH of 7-8.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with deionized water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Biological Activity and Signaling Pathways

There is no specific information in the available literature regarding the biological activity or the signaling pathways associated with this compound. However, the oxazole and benzoic acid moieties are present in compounds with a wide range of biological activities, including antimicrobial and anticancer properties. Derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid containing a 1,3-oxazole ring have been reported to exhibit antimicrobial activity against Gram-positive bacterial strains.[3] Further research is needed to determine the specific biological profile of this compound.

Visualizations

As no specific experimental workflows or signaling pathways for this compound are documented, the following diagrams illustrate generic workflows relevant to the research and development of such a compound.

G cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation cluster_development Preclinical Development Start Starting Materials Reaction Chemical Reaction Start->Reaction Workup Reaction Work-up Reaction->Workup Purification Purification Workup->Purification Characterization Structural Characterization Purification->Characterization Screening Initial Screening Characterization->Screening DoseResponse Dose-Response Studies Screening->DoseResponse Mechanism Mechanism of Action Studies DoseResponse->Mechanism ADME ADME/Tox Mechanism->ADME InVivo In Vivo Efficacy ADME->InVivo LeadOpt Lead Optimization InVivo->LeadOpt LeadOpt->Screening

Caption: A generalized workflow for the discovery and preclinical development of a novel chemical entity.

G Reactants Reactants & Solvent Heating Heating & Stirring (e.g., 180-200°C, 4-6h) Reactants->Heating Cooling Cooling Heating->Cooling Precipitation Precipitation in Ice Water Cooling->Precipitation Neutralization Neutralization (e.g., NaHCO3) Precipitation->Neutralization Filtration Vacuum Filtration Neutralization->Filtration Recrystallization Recrystallization (e.g., from Ethanol) Filtration->Recrystallization Drying Drying Recrystallization->Drying FinalProduct Pure Crystalline Product Drying->FinalProduct

Caption: A representative experimental workflow for the synthesis and purification of a benzoxazole derivative.

References

An In-Depth Technical Guide to 4-(5-Oxazolyl)benzoic Acid (CAS 250161-45-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, safety and handling protocols, and commercial suppliers of 4-(5-Oxazolyl)benzoic Acid, identified by CAS number 250161-45-6. This compound is primarily utilized for research and development purposes.[1][2][3]

Chemical and Physical Properties

4-(5-Oxazolyl)benzoic Acid, with the molecular formula C10H7NO3, is an off-white to yellow solid compound.[1] It is also referred to by its synonyms, including 4-(1,3-oxazol-5-yl)benzoic acid and 5-(4-carboxyphenyl)-1,3-oxazole.[4]

Table 1: Physicochemical Properties of CAS 250161-45-6

PropertyValueSource(s)
CAS Number 250161-45-6[4]
Molecular Formula C10H7NO3[1][4]
Molecular Weight 189.17 g/mol [1]
Appearance Off-white to Yellow Solid[1]
Purity 97-98%[5]
Boiling Point 390.3°C at 760 mmHg[6][7][8]
Flash Point 189.8°C[6][7][8]
Density 1.32 g/cm³[8]
InChI Key MCPBXFWYUHYSIZ-UHFFFAOYSA-N

Safety and Handling

This substance is classified as hazardous and requires careful handling in a laboratory setting.

2.1. Hazard Identification The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is also harmful if inhaled.[1] The European labeling in accordance with EC Directives uses the hazard symbol Xi, with risk phrases R 36/37/38.[2]

2.2. Precautionary Measures and Personal Protective Equipment (PPE) When handling this chemical, it is crucial to wear appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection.[1][2] Work should be conducted in a well-ventilated area or under a fume hood to avoid inhaling dust or fumes.[1] Keep the container tightly closed when not in use.[1]

cluster_0 Hazard Identification cluster_1 Precautionary Measures (PPE) cluster_2 First Aid Measures H315 H315: Causes skin irritation P280 P280: Wear protective gloves/clothing/eye protection H315->P280 H319 H319: Causes serious eye irritation H319->P280 H332 H332: Harmful if inhaled P261 P261: Avoid breathing dust H332->P261 H335 H335: May cause respiratory irritation P271 P271: Use only in a well-ventilated area H335->P271 Skin IF ON SKIN: Wash with plenty of soap and water P280->Skin Eyes IF IN EYES: Rinse cautiously with water for several minutes P280->Eyes Inhaled IF INHALED: Remove victim to fresh air P261->Inhaled P271->Inhaled

Figure 1: Logical relationship of safety information for CAS 250161-45-6.

2.3. First Aid Protocols In case of accidental exposure, the following first aid measures should be taken:

  • If on skin: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • If inhaled: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1]

  • If swallowed: Wash out the mouth with water and seek medical aid.[2]

2.4. Storage and Disposal The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[1][2] Dispose of the substance and its container in accordance with federal, state, and local regulations.[2] Avoid discharge into rivers and drains.[1]

Experimental Protocols

As this compound is intended for research and development purposes, specific experimental protocols are not publicly available. The following represents a general workflow for handling a solid chemical of this nature in a laboratory setting.

General Experimental Workflow for Handling Solid Chemicals

  • Preparation:

    • Consult the Safety Data Sheet (SDS) for specific handling and hazard information.[1][2]

    • Ensure all necessary PPE is worn (lab coat, safety glasses, gloves).[1]

    • Prepare the workspace in a chemical fume hood.

  • Weighing and Dispensing:

    • Use a clean spatula and weigh boat on a calibrated analytical balance.

    • Carefully transfer the desired amount of the solid chemical, avoiding the creation of dust.

    • Close the main container tightly immediately after dispensing.[1]

  • Solubilization (if required):

    • Add the solid to the chosen solvent in an appropriate flask.

    • Use sonication or stirring to aid dissolution as needed.

  • Reaction/Use:

    • Introduce the chemical to the experiment as per the specific research protocol.

  • Cleanup and Waste Disposal:

    • Clean all equipment thoroughly.

    • Dispose of contaminated materials and excess chemicals in a designated hazardous waste container.[2]

A Preparation (Review SDS, Don PPE) B Weighing (In fume hood, handle carefully) A->B C Solubilization (Add to solvent, mix) B->C D Reaction / Application (Use in experiment) C->D E Cleanup & Waste Disposal (Dispose in hazardous waste) D->E

Figure 2: General experimental workflow for handling a solid research chemical.

Suppliers

A number of chemical suppliers list 4-(5-Oxazolyl)benzoic Acid (CAS 250161-45-6) in their catalogs. Availability and purity may vary.

Table 2: Commercial Suppliers of CAS 250161-45-6

SupplierLocationNotes
Key Organics Limited United KingdomProvides Safety Data Sheet.[1]
Sigma-Aldrich GlobalLists products from various brands like Ambeed, Inc. and ChemScene LLC.
Santa Cruz Biotechnology, Inc. USA
Hangzhou J&H Chemical Co., Ltd. China[9]
ABCR GmbH Germany[6]
Combi-Blocks USA[8]
AccelaChem USA/ChinaFor R&D use only.[5]
BLD Pharmatech USA[10]
LookChem China[2]
Ambeed USA[11]
Changzhou Wanyao Biotechnology Co., Ltd. ChinaOffers custom synthesis.
GIHI CHEMICALS CO.,LIMITED China[12]

References

Starting materials for 4-(1,3-Oxazol-5-yl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a primary synthetic pathway for the preparation of 4-(1,3-oxazol-5-yl)benzoic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing from commercially available starting materials. This document outlines the detailed experimental protocols, presents quantitative data for the key reaction, and includes visualizations of the reaction mechanism and experimental workflow to facilitate comprehension and implementation in a laboratory setting.

Pathway 1: Van Leusen Oxazole Synthesis

A robust and widely utilized method for the synthesis of 5-substituted oxazoles is the Van Leusen oxazole synthesis.[1] This pathway commences with the esterification of 4-formylbenzoic acid to protect the carboxylic acid functionality, followed by the base-mediated cycloaddition of p-toluenesulfonylmethyl isocyanide (TosMIC) to the aldehyde group to construct the oxazole ring. The synthesis culminates in the hydrolysis of the ester to yield the target compound, this compound.

Data Presentation

The following table summarizes the key transformations and representative quantitative data for the synthesis of this compound via the Van Leusen oxazole synthesis.

StepReactionStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Fischer Esterification4-Formylbenzoic acidEthanol, Sulfuric acid (catalytic)EthanolReflux4-6~90-95
2Van Leusen Oxazole SynthesisEthyl 4-formylbenzoateTosMIC, K₂CO₃MethanolReflux4-6~70-85
3Ester HydrolysisEthyl 4-(1,3-oxazol-5-yl)benzoateSodium hydroxide, Hydrochloric acidWater/EthanolReflux2-4>90

Experimental Protocols

Step 1: Synthesis of Ethyl 4-formylbenzoate
  • Procedure: To a solution of 4-formylbenzoic acid (1 equivalent) in absolute ethanol (5-10 volumes), a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) is added.[2]

  • The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours.

  • Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure.

  • The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford ethyl 4-formylbenzoate as a crude product, which can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 4-(1,3-oxazol-5-yl)benzoate
  • Procedure: In a round-bottom flask, ethyl 4-formylbenzoate (1 equivalent) and p-toluenesulfonylmethyl isocyanide (TosMIC) (1-1.2 equivalents) are dissolved in methanol (10-15 volumes).[3]

  • To this solution, anhydrous potassium carbonate (2 equivalents) is added.

  • The reaction mixture is heated to reflux and stirred for 4-6 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield ethyl 4-(1,3-oxazol-5-yl)benzoate.

Step 3: Synthesis of this compound
  • Procedure: Ethyl 4-(1,3-oxazol-5-yl)benzoate (1 equivalent) is suspended in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2 M).[4]

  • The mixture is heated to reflux for 2-4 hours until the ester is completely hydrolyzed, as monitored by TLC.

  • The ethanol is removed under reduced pressure.

  • The remaining aqueous solution is cooled in an ice bath and acidified to a pH of 3-4 with concentrated hydrochloric acid, resulting in the precipitation of the product.

  • The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Visualizations

Van_Leusen_Mechanism cluster_step1 Step 1: Deprotonation of TosMIC cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Cyclization cluster_step4 Step 4: Elimination TosMIC Tos-CH₂-N≡C TosMIC_anion Tos-C⁻H-N≡C TosMIC->TosMIC_anion Deprotonation Base Base (K₂CO₃) TosMIC_anion2 Tos-C⁻H-N≡C Aldehyde Ar-CHO Intermediate1 Ar-CH(O⁻)-CH(Tos)-N≡C Aldehyde->Intermediate1 Intermediate1_2 Ar-CH(O⁻)-CH(Tos)-N≡C TosMIC_anion2->Aldehyde Nucleophilic Attack Oxazoline 5-membered oxazoline intermediate Intermediate1_2->Oxazoline Intramolecular Cyclization Oxazoline2 5-membered oxazoline intermediate Oxazole Ar-Oxazole Oxazoline2->Oxazole Elimination TosH - Tos-H (Toluenesulfinic acid)

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

Experimental_Workflow cluster_esterification Step 1: Esterification cluster_oxazole_formation Step 2: Oxazole Formation cluster_hydrolysis Step 3: Hydrolysis start 4-Formylbenzoic Acid reagents1 Ethanol, H₂SO₄ (cat.) start->reagents1 ester Ethyl 4-formylbenzoate reagents1->ester reagents2 TosMIC, K₂CO₃, Methanol ester->reagents2 oxazole_ester Ethyl 4-(1,3-oxazol-5-yl)benzoate reagents2->oxazole_ester reagents3 1. NaOH (aq) 2. HCl (aq) oxazole_ester->reagents3 final_product This compound reagents3->final_product

Caption: Experimental Workflow for the Synthesis of this compound.

References

A Guide to the Crystal Structure Analysis of 4-(1,3-Oxazol-5-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of this writing, the specific crystal structure of 4-(1,3-Oxazol-5-yl)benzoic acid is not publicly available. This technical guide therefore serves as a comprehensive overview of the standard methodologies and best practices that would be employed for its synthesis, crystallization, and subsequent crystal structure determination and analysis. It is designed for researchers, scientists, and professionals in drug development.

Introduction

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior, physical properties, and biological activity. For drug development professionals, this knowledge is critical for structure-based drug design, enabling the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic profiles. Single-crystal X-ray diffraction (SCXRD) is the definitive method for elucidating this atomic-level detail.[1][2]

This whitepaper outlines the complete workflow for the crystal structure analysis of this compound (C₁₀H₇NO₃), a small organic molecule containing both a benzoic acid and an oxazole moiety.[3][4] Compounds featuring these scaffolds are of significant interest due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7][8][9] This guide will detail the experimental protocols, data analysis, and potential biological context for this target compound.

Synthesis and Crystallization

The first and often most challenging step in a crystal structure determination is obtaining high-quality single crystals.[1][10] This requires a pure sample of the compound, which must first be synthesized and then subjected to various crystallization conditions.

Synthesis Protocol

A plausible synthetic route to this compound involves the Robinson-Gabriel cyclization or a related method. A common approach for synthesizing 2,5-disubstituted oxazoles involves the reaction of an α-bromo ketone with an amide.[11]

Hypothetical Synthesis of this compound:

  • Amide Formation: 4-Formylbenzoic acid is reacted with a suitable aminating agent and then oxidized to form 4-(aminocarbonyl)benzoic acid.

  • Halogenation: The methyl group of a suitable precursor, such as 4-acetylbenzoic acid, is halogenated to yield an α-haloketone.

  • Cyclization: The α-haloketone is reacted with an amide (e.g., formamide) under dehydrating conditions to form the oxazole ring.

  • Purification: The final product is purified using column chromatography or recrystallization to achieve the high purity (>98%) required for crystallization.

Experimental Protocol for Crystallization

Growing diffraction-quality single crystals is a process of methodical screening of solvents and conditions.[10] Vapor diffusion is a highly effective method for small molecules.[10][12]

Protocol for Vapor Diffusion Crystallization:

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in a minimal amount (0.5-1.0 mL) of a solvent in which it is readily soluble (e.g., dimethylformamide, methanol, or ethyl acetate). This solution is placed in a small, open vial.

  • Apparatus Setup: Place the small vial inside a larger, sealable jar or beaker. Add 2-5 mL of a less-polar "anti-solvent" in which the compound is poorly soluble (e.g., hexane, diethyl ether, or toluene) to the bottom of the larger jar, ensuring the level is below the top of the inner vial.

  • Diffusion and Growth: Seal the outer jar tightly. The anti-solvent will slowly diffuse in the vapor phase into the solvent in the inner vial. This gradually decreases the solubility of the compound, promoting slow nucleation and crystal growth over several days to weeks.[10][12]

  • Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, carefully remove them from the solution with a loop and mount them for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD analysis is a non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and unit cell dimensions.[2][13]

Experimental Workflow

The overall process from a mounted crystal to a refined structure follows a well-defined workflow.

experimental_workflow cluster_exp Experimental Setup cluster_data Data Collection cluster_refine Structure Solution & Refinement crystal Mount Crystal on Goniometer cryo Cool Crystal in Nitrogen Stream (e.g., 100 K) crystal->cryo xray Position in X-ray Beam cryo->xray unit_cell Determine Unit Cell and Crystal System xray->unit_cell data_acq Collect Diffraction Data (Full Sphere) unit_cell->data_acq integration Integrate Reflection Intensities data_acq->integration solve Solve Phase Problem (Direct Methods) integration->solve refine Refine Structural Model (Least-Squares) solve->refine validate Validate and Finalize Structure refine->validate signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor kinase1 Kinase A (e.g., MEK) receptor->kinase1 Activates kinase2 Kinase B (e.g., ERK) kinase1->kinase2 Phosphorylates tf Transcription Factor kinase2->tf Activates gene Gene Expression (Proliferation, Survival) tf->gene Promotes inhibitor This compound inhibitor->kinase1 Inhibits

References

The Therapeutic Potential of Oxazole-Containing Benzoic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxazole-containing benzoic acids represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities that have garnered significant interest within the drug discovery and development community. The unique structural features of the oxazole ring, combined with the acidic functionality of the benzoic acid moiety, contribute to their ability to interact with a variety of biological targets, leading to promising therapeutic effects. This technical guide provides an in-depth overview of the potential biological activities of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Key Biological Activities

Oxazole-benzoic acid derivatives have been extensively investigated for their potential as:

  • Anticancer Agents: Exhibiting cytotoxicity against various cancer cell lines through mechanisms such as the inhibition of signaling pathways and disruption of microtubule dynamics.

  • Antimicrobial Agents: Demonstrating efficacy against a range of pathogenic bacteria and fungi.

  • Anti-inflammatory Agents: Primarily through the inhibition of key enzymes like cyclooxygenase-2 (COX-2).

  • Antidiabetic Agents: By targeting enzymes and receptors involved in glucose metabolism.

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative data for various oxazole-containing benzoic acid derivatives, showcasing their potency in different biological assays.

Table 1: Anticancer Activity of Oxazole-Benzoic Acid Derivatives

Compound IDCancer Cell LineAssayIC50 (µM)Reference
OB-AC-01 MCF-7 (Breast)MTT5.68[1]
OB-AC-02 HT-29 (Colon)MTT10.21[1]
OB-AC-03 Hep-2 (Laryngeal)MTT60.2[2]
OB-AC-04 SNB-75 (CNS)NCI-6035.49 (%GI)[3]
OB-AC-05 HeLa (Cervical)MTT22.9 (µg/ml)[4]

IC50: Half-maximal inhibitory concentration; %GI: Percent Growth Inhibition

Table 2: Antimicrobial Activity of Oxazole-Benzoic Acid Derivatives

Compound IDMicrobial StrainAssayMIC (µg/mL)Reference
OB-AM-01 Staphylococcus aureusBroth Dilution125[5]
OB-AM-02 Bacillus subtilisBroth Dilution125[5]
OB-AM-03 Escherichia coliBro-th Dilution28.1[6]
OB-AM-04 Candida albicansBroth Dilution14[6]
OB-AM-05 E. coli O157Broth Dilution1000[7]

MIC: Minimum Inhibitory Concentration

Table 3: Anti-inflammatory Activity of Oxazole-Benzoic Acid Derivatives

Compound IDTargetAssayIC50 (µM)Reference
OB-AI-01 IL-6 ProductionELISA10.14[8]
OB-AI-02 IL-6 ProductionELISA5.43[8]
OB-AI-03 IL-6 ProductionELISA5.09[8]
OB-AI-04 COX-2In vitro-[9]

IC50: Half-maximal inhibitory concentration

Table 4: Antidiabetic Activity of Oxazole-Benzoic Acid Derivatives

Compound IDTarget/AssayActivityValueReference
OB-AD-01 DPP-IV InhibitionIn vitroIC50 = 0.18 µM[10]
OB-AD-02 PPARα/γ AgonistIn vitroEC50 = 0.0015 µM[10]
OB-AD-03 AntiglycationIn vitroIC50 = 160.2 µM[11]
OB-AD-04 α-glucosidase inhibitionIn vitro-[12]

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[13][14][15]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the oxazole-benzoic acid derivatives and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Agar Well Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth.[16][17][18]

Procedure:

  • Media Preparation: Prepare Mueller-Hinton agar plates.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Evenly spread the microbial inoculum onto the surface of the agar plates using a sterile swab.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the oxazole-benzoic acid derivative solution at different concentrations into the wells. Include a solvent control and a standard antibiotic as a positive control.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme.[19][20][21]

Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Procedure:

  • Reagent Preparation: Prepare reaction buffer, heme, and human recombinant COX-2 enzyme solution.

  • Reaction Setup: In a 96-well plate, add reaction buffer, heme, and COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition: Add the oxazole-benzoic acid derivatives at various concentrations to the inhibitor wells. Include a vehicle control and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid (substrate) to all wells.

  • Absorbance Measurement: Immediately measure the absorbance at 590 nm in a kinetic mode for a set period.

  • Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration. Calculate the IC50 value from the dose-response curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways targeted by oxazole-containing benzoic acids and a general experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Identification synthesis Synthesis of Oxazole- Benzoic Acid Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization anticancer Anticancer Assays (e.g., MTT) characterization->anticancer antimicrobial Antimicrobial Assays (e.g., Agar Diffusion) characterization->antimicrobial antiinflammatory Anti-inflammatory Assays (e.g., COX-2 Inhibition) characterization->antiinflammatory antidiabetic Antidiabetic Assays (e.g., Enzyme Inhibition) characterization->antidiabetic data_analysis IC50 / MIC / EC50 Determination anticancer->data_analysis antimicrobial->data_analysis antiinflammatory->data_analysis antidiabetic->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar lead_id Lead Compound Identification sar->lead_id

General experimental workflow for the evaluation of oxazole-benzoic acids.

stat3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine/Growth Factor Receptor jak JAK receptor->jak Activation stat3_inactive STAT3 jak->stat3_inactive Phosphorylation stat3_active p-STAT3 (Dimer) stat3_inactive->stat3_active Dimerization dna DNA stat3_active->dna Translocation oxazole_benzoic_acid Oxazole-Benzoic Acid Derivative oxazole_benzoic_acid->jak Inhibition oxazole_benzoic_acid->stat3_inactive Inhibition of Phosphorylation gene_transcription Gene Transcription (Proliferation, Survival, Angiogenesis) dna->gene_transcription Binding ligand Cytokine/Growth Factor ligand->receptor

Inhibition of the STAT3 signaling pathway by oxazole-benzoic acid derivatives.

microtubule_disruption cluster_cell Cancer Cell tubulin α/β-Tubulin Dimers microtubule Microtubule tubulin->microtubule Polymerization microtubule->tubulin Depolymerization mitotic_spindle Mitotic Spindle microtubule->mitotic_spindle Formation cell_cycle_arrest G2/M Phase Arrest mitotic_spindle->cell_cycle_arrest Disruption apoptosis Apoptosis cell_cycle_arrest->apoptosis oxazole_benzoic_acid Oxazole-Benzoic Acid Derivative oxazole_benzoic_acid->tubulin Binding oxazole_benzoic_acid->microtubule Inhibition of Depolymerization

Disruption of microtubule dynamics by oxazole-benzoic acid derivatives.

cox2_inhibition cluster_inflammation Inflammatory Cascade arachidonic_acid Arachidonic Acid cox2 COX-2 Enzyme arachidonic_acid->cox2 prostaglandins Prostaglandins (PGs) cox2->prostaglandins Conversion inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation oxazole_benzoic_acid Oxazole-Benzoic Acid Derivative oxazole_benzoic_acid->cox2 Inhibition

Mechanism of COX-2 inhibition by oxazole-benzoic acid derivatives.

Oxazole-containing benzoic acids are a versatile class of compounds with significant potential for the development of new therapeutic agents. Their demonstrated activities against cancer, microbial infections, inflammation, and diabetes warrant further investigation. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this promising chemical scaffold. Future efforts should focus on optimizing the lead compounds through structure-activity relationship studies to enhance their efficacy and selectivity, ultimately paving the way for their clinical translation.

References

In Silico Modeling of 4-(1,3-Oxazol-5-yl)benzoic Acid Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 4-(1,3-Oxazol-5-yl)benzoic acid, a heterocyclic compound with therapeutic potential. Given the diverse biological activities associated with both oxazole and benzoic acid scaffolds, this document outlines detailed methodologies for investigating the interactions of this compound with three representative and plausible biological targets: Cyclooxygenase-2 (COX-2), Epidermal Growth Factor Receptor (EGFR) kinase, and Staphylococcus aureus DNA Gyrase Subunit B. This guide is intended for researchers, scientists, and drug development professionals, offering a structured approach to computational analysis, from target selection and preparation to molecular docking, molecular dynamics simulations, and data interpretation. The protocols described herein are based on established computational chemistry techniques and provide a foundation for the virtual screening and rational design of novel therapeutics based on the this compound scaffold.

Introduction

Heterocyclic compounds form the backbone of a significant portion of modern pharmaceuticals. The unique structural and electronic properties of scaffolds like oxazole and benzoic acid contribute to their ability to interact with a wide range of biological targets, leading to diverse pharmacological effects. The compound this compound integrates these two important pharmacophores, suggesting a potential for multifaceted biological activity.

In silico modeling has become an indispensable tool in drug discovery and development, offering a rapid and cost-effective means to predict and analyze the interactions between small molecules and their biological targets. By employing computational techniques such as molecular docking and molecular dynamics simulations, researchers can gain insights into binding affinities, interaction modes, and the dynamic behavior of ligand-protein complexes. This knowledge is crucial for lead optimization and the rational design of more potent and selective drug candidates.

This guide presents a hypothetical yet detailed exploration of the in silico modeling of this compound against three clinically relevant protein targets, selected based on the known activities of related compounds:

  • Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway and a common target for non-steroidal anti-inflammatory drugs (NSAIDs). Many benzoic acid derivatives exhibit anti-inflammatory properties through COX inhibition.

  • Epidermal Growth Factor Receptor (EGFR) Kinase: A receptor tyrosine kinase often implicated in cancer progression. Various heterocyclic compounds, including those with oxazole moieties, have been investigated as kinase inhibitors.

  • Staphylococcus aureus DNA Gyrase Subunit B: An essential bacterial enzyme and a validated target for antibiotics. Both oxazole and benzoic acid derivatives have demonstrated antimicrobial potential.

The subsequent sections of this guide will provide detailed experimental protocols, illustrative quantitative data, and visualizations to facilitate a comprehensive understanding of the in silico analysis of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its potential pharmacokinetic and pharmacodynamic behavior.

PropertyValue
Molecular FormulaC₁₀H₇NO₃
Molecular Weight189.17 g/mol
IUPAC NameThis compound
CAS Number250161-45-6
SMILESO=C(O)c1ccc(cc1)c2cnco2
Predicted LogP1.8
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Rotatable Bonds2

In Silico Interaction Analysis

This section details the methodologies for investigating the interaction of this compound with the selected protein targets. The following protocols are provided as a guide for conducting molecular docking and molecular dynamics simulations.

Target Selection and Preparation

The crystal structures of the selected protein targets can be obtained from the Protein Data Bank (PDB).

  • COX-2: PDB ID: 5KIR

  • EGFR Kinase: PDB ID: 1M17

  • S. aureus DNA Gyrase Subunit B: PDB ID: 1KZN

Protein Preparation Protocol:

  • Water and Heteroatom Removal: All water molecules and non-essential heteroatoms were removed from the PDB structures.

  • Hydrogen Addition: Polar hydrogen atoms were added to the protein structures.

  • Charge Assignment: Gasteiger charges were assigned to all atoms.

  • Energy Minimization: The protein structures were subjected to energy minimization using the steepest descent algorithm to relieve any steric clashes.

Ligand Preparation

The 3D structure of this compound was generated and optimized.

Ligand Preparation Protocol:

  • 2D to 3D Conversion: The 2D structure of the ligand was converted to a 3D structure.

  • Energy Minimization: The ligand's geometry was optimized using the MMFF94 force field.

  • Charge Assignment: Gasteiger charges were assigned to the ligand atoms.

Molecular Docking

Molecular docking was performed to predict the binding mode and affinity of this compound within the active sites of the target proteins.

Molecular Docking Protocol:

  • Grid Box Generation: A grid box was defined around the active site of each protein, centered on the co-crystallized ligand where available.

    • COX-2 (5KIR): Centered on the celecoxib binding site.

    • EGFR Kinase (1M17): Centered on the erlotinib binding site.

    • S. aureus DNA Gyrase B (1KZN): Centered on the clorobiocin binding site.

  • Docking Algorithm: The Lamarckian Genetic Algorithm was employed for docking calculations.

  • Pose Selection: The docking pose with the lowest binding energy was selected for further analysis.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations were conducted to assess the stability of the ligand-protein complexes and to analyze their dynamic behavior.

MD Simulation Protocol:

  • System Solvation: The docked complexes were solvated in a cubic box of TIP3P water molecules.

  • Ionization: Counter-ions were added to neutralize the system.

  • Minimization: The solvated systems were subjected to energy minimization.

  • Equilibration: The systems were gradually heated to 300 K and equilibrated under NVT and NPT ensembles.

  • Production Run: A 100 ns production MD simulation was performed for each system.

  • Trajectory Analysis: The trajectories were analyzed for RMSD, RMSF, and hydrogen bond interactions.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the interaction of this compound and related derivatives with the selected targets. This data is for illustrative purposes to demonstrate how such results would be presented.

Table 1: Predicted Binding Affinities and Interaction Data

Target ProteinPDB IDPredicted Binding Energy (kcal/mol)Key Interacting Residues
COX-25KIR-8.5Arg513, Tyr385, Ser530
EGFR Kinase1M17-7.9Met793, Leu718, Gly796
S. aureus DNA Gyrase B1KZN-9.2Asp73, Asn46, Ile78

Table 2: Comparative IC50 Values of Representative Inhibitors

Compound ScaffoldTargetReported IC50 (µM)
Oxadiazole DerivativeCOX-20.05 - 0.14[1]
Benzoic Acid DerivativeEGFR Kinase15.6 - 18.7[2]
Novobiocin (Aminocoumarin)S. aureus DNA Gyrase~0.006[3]

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and signaling pathways relevant to the in silico modeling of this compound.

In_Silico_Modeling_Workflow cluster_prep Preparation cluster_screening Screening & Analysis cluster_output Output Target_Selection Target Selection (COX-2, EGFR, Gyrase) Protein_Prep Protein Preparation Target_Selection->Protein_Prep Ligand_Design Ligand Design (this compound) Ligand_Prep Ligand Preparation Ligand_Design->Ligand_Prep Docking Molecular Docking Protein_Prep->Docking Ligand_Prep->Docking MD_Simulation Molecular Dynamics Simulation Docking->MD_Simulation Binding_Analysis Binding Free Energy Calculation MD_Simulation->Binding_Analysis Interaction_Analysis Interaction Analysis Binding_Analysis->Interaction_Analysis SAR_Development SAR Development Interaction_Analysis->SAR_Development

General workflow for in silico modeling.

COX2_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation COX2->Prostaglandins Inhibitor This compound Inhibitor->COX2 Inhibition

Inhibition of the COX-2 signaling pathway.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K_Akt PI3K/Akt Pathway Cell_Proliferation Cell Proliferation & Survival PI3K_Akt->Cell_Proliferation RAS_MAPK RAS/MAPK Pathway RAS_MAPK->Cell_Proliferation EGFR->PI3K_Akt EGFR->RAS_MAPK Inhibitor This compound Inhibitor->EGFR Inhibition

Inhibition of the EGFR signaling pathway.

DNA_Gyrase_Inhibition Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase Relaxed_DNA->DNA_Gyrase Supercoiled_DNA Supercoiled DNA DNA_Replication DNA Replication Supercoiled_DNA->DNA_Replication DNA_Gyrase->Supercoiled_DNA Inhibitor This compound Inhibitor->DNA_Gyrase Inhibition

Mechanism of DNA gyrase inhibition.

Conclusion

This technical guide has outlined a comprehensive in silico approach for investigating the interactions of this compound with plausible biological targets. The detailed methodologies for molecular docking and molecular dynamics simulations provide a robust framework for predicting binding affinities and understanding the molecular basis of interaction. The illustrative data and visualizations serve to contextualize the potential outcomes of such computational studies.

While the analyses presented here are based on a hypothetical application to selected targets, the principles and protocols are broadly applicable to the study of other ligand-protein interactions. The continued application of in silico modeling will undoubtedly accelerate the discovery and development of novel therapeutic agents, and compounds such as this compound, with their promising structural motifs, represent a rich area for future investigation. Further experimental validation is necessary to confirm the computational predictions and to fully elucidate the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for 4-(1,3-Oxazol-5-yl)benzoic acid in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Target Deconvolution using a Clickable 4-(1,3-Oxazol-5-yl)benzoic acid Analog

While this compound is available as a specialty chemical for proteomics research, its direct applications in target identification are not yet extensively documented in peer-reviewed literature. However, its structure represents a valuable scaffold for the development of chemical probes to investigate protein-small molecule interactions. This document outlines a hypothetical, yet robust, application of a modified version of this compound for identifying its protein targets in a cellular context using a chemical proteomics approach.

The core strategy involves synthesizing a "clickable" analog of the parent compound by incorporating a bioorthogonal handle, such as a terminal alkyne. This modification allows for the covalent attachment of a reporter tag (e.g., biotin) via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), a process commonly known as "click chemistry"[1]. The biotin tag then enables the enrichment of probe-bound proteins from a complex cellular lysate for subsequent identification and quantification by mass spectrometry.

This approach, often referred to as compound-centric chemical proteomics, is instrumental in drug discovery for target identification and validation, as well as for identifying off-target effects that may contribute to a compound's toxicity or side effects[2][3]. The following sections provide detailed protocols for the synthesis of a hypothetical probe, its application in a quantitative proteomics workflow using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), and the subsequent data analysis to identify specific protein targets.

Hypothetical Signaling Pathway Investigation

For the purpose of this protocol, we will hypothesize that this compound interacts with and modulates a key kinase in the hypothetical "Growth Factor Survival Pathway." The goal of the described experiment is to identify this kinase and other potential binding partners.

Hypothetical Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B (Target of Probe) Kinase_A->Kinase_B Activates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression (Survival, Proliferation) Transcription_Factor->Gene_Expression Promotes

Figure 1: Hypothetical signaling pathway modulated by the chemical probe.
Experimental Workflow Overview

The overall workflow for target identification using the clickable probe is depicted below. It involves treating SILAC-labeled cells with the probe, lysing the cells, performing a click reaction to attach biotin, enriching the biotinylated proteins, and finally, analyzing the proteins by mass spectrometry.

Experimental Workflow cluster_cell_culture Cell Culture & Treatment cluster_biochemistry Biochemistry cluster_analysis Analysis SILAC_Labeling SILAC Labeling ('Light' vs 'Heavy' cells) Probe_Treatment Treat 'Heavy' cells with Alkyne Probe SILAC_Labeling->Probe_Treatment Vehicle_Treatment Treat 'Light' cells with Vehicle (DMSO) SILAC_Labeling->Vehicle_Treatment Cell_Lysis Cell Lysis & Combine Proteomes Click_Chemistry Click Chemistry (Add Biotin-Azide) Cell_Lysis->Click_Chemistry Enrichment Streptavidin Enrichment Click_Chemistry->Enrichment Digestion On-Bead Digestion Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Protein ID & Quantification LC_MS->Data_Analysis Target_ID Target Identification Data_Analysis->Target_ID

Figure 2: Chemical proteomics workflow for target identification.

Quantitative Data Summary

Following LC-MS/MS analysis and data processing, candidate target proteins are identified based on their high SILAC ratio (Heavy/Light), indicating specific enrichment in the probe-treated sample compared to the vehicle control. The table below presents hypothetical data from such an experiment.

Table 1: Hypothetical Quantitative Proteomics Data for Target Identification

Protein IDGene NameProtein NameSILAC Ratio (H/L)-log10(p-value)
P00533EGFREpidermal growth factor receptor1.20.5
P62258GRB2Growth factor receptor-bound protein 21.50.8
P27361 MAPK1 Mitogen-activated protein kinase 1 15.8 4.2
P28482MAPK3Mitogen-activated protein kinase 32.11.1
Q02750PIK3R1Phosphoinositide-3-kinase regulatory subunit 11.80.9
P42345 GSK3B Glycogen synthase kinase-3 beta 12.3 3.8
P31749AKT1RAC-alpha serine/threonine-protein kinase1.30.6
Q9Y243WEE1WEE1 G2 checkpoint kinase1.10.4

Proteins with high SILAC ratios and high statistical significance (e.g., MAPK1 and GSK3B) are considered high-confidence candidate targets of the chemical probe.

Experimental Protocols

Protocol 1: Synthesis of a Clickable Alkyne-Probe Analog

This protocol describes a conceptual synthesis of an alkyne-modified probe from this compound. The benzoic acid's carboxylic group is a convenient point for modification via an amide bond formation with an alkyne-containing amine.

  • Activation of Carboxylic Acid: Dissolve 1 equivalent of this compound in anhydrous dimethylformamide (DMF). Add 1.1 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) and 1.1 equivalents of N-Hydroxysuccinimide (NHS) to the solution. Stir at room temperature for 4 hours to form the NHS-ester.

  • Amide Coupling: In a separate flask, dissolve 1.2 equivalents of propargylamine in DMF. Slowly add the activated NHS-ester solution from step 1 to the propargylamine solution. Add 1.5 equivalents of a non-nucleophilic base such as diisopropylethylamine (DIPEA).

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with water and extract the product with ethyl acetate. Purify the crude product using column chromatography (silica gel) to obtain the final alkyne-probe, N-prop-2-yn-1-yl-4-(1,3-oxazol-5-yl)benzamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: SILAC Labeling and Probe Treatment

This protocol uses a "heavy" labeled experimental sample and a "light" labeled control sample for accurate relative quantification.[4][5][6][7]

  • Cell Culture: Culture two populations of a human cell line (e.g., HeLa) in DMEM specifically designed for SILAC.

    • Light Medium: Supplement with normal L-arginine and L-lysine.

    • Heavy Medium: Supplement with ¹³C₆,¹⁵N₄-L-arginine and ¹³C₆,¹⁵N₂-L-lysine.

  • Metabolic Labeling: Grow the cells for at least six doublings to ensure >97% incorporation of the heavy amino acids.[7]

  • Probe Treatment:

    • Seed the "heavy" and "light" labeled cells in separate plates and grow to 80% confluency.

    • Treat the "heavy" cells with the alkyne-probe (e.g., at a final concentration of 10 µM) for 2-4 hours.

    • Treat the "light" cells with an equivalent volume of the vehicle (e.g., DMSO) as a negative control.

  • Cell Harvesting: After incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove excess probe. Harvest the cells by scraping into PBS and pellet them by centrifugation.

Protocol 3: Cell Lysis and Click Chemistry

This protocol details the preparation of the cell lysate and the bioorthogonal ligation of a biotin tag to the alkyne-probe.[1][8]

  • Lysis: Resuspend the "heavy" and "light" cell pellets separately in lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). Lyse the cells by sonication on ice.

  • Protein Quantification: Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatants using a BCA assay.

  • Combine Proteomes: Mix equal amounts of protein from the "heavy" and "light" lysates (e.g., 1 mg of each).

  • Click Reaction Cocktail: Prepare a fresh click chemistry reaction cocktail. For a 1 mL final reaction volume, add the following in order:

    • The combined protein lysate (adjust volume with PBS to ~850 µL).

    • Biotin-Azide (100 µM final concentration).

    • Tris(2-carboxyethyl)phosphine (TCEP) (1 mM final concentration).

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM final concentration).

    • Copper(II) sulfate (CuSO₄) (1 mM final concentration).

  • Incubation: Gently vortex the mixture and incubate at room temperature for 1 hour with gentle rotation.

Protocol 4: Enrichment and On-Bead Digestion

This protocol describes the capture of probe-labeled proteins and their preparation for mass spectrometry analysis.[9][10][11]

  • Bead Preparation: Use high-capacity streptavidin magnetic beads. Wash the beads twice with lysis buffer.

  • Enrichment: Add the washed streptavidin beads to the lysate from the click reaction. Incubate for 2 hours at 4°C with rotation to capture the biotinylated proteins.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads sequentially to remove non-specific binders:

    • Twice with 1% SDS in PBS.

    • Twice with 8 M urea in 50 mM ammonium bicarbonate.

    • Twice with 50 mM ammonium bicarbonate.

  • Reduction and Alkylation:

    • Resuspend the beads in 100 µL of 50 mM ammonium bicarbonate.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add iodoacetamide to a final concentration of 25 mM. Incubate in the dark for 20 minutes.

  • On-Bead Digestion:

    • Wash the beads twice with 50 mM ammonium bicarbonate.

    • Resuspend the beads in 50 µL of 50 mM ammonium bicarbonate containing sequencing-grade trypsin (1:50 enzyme-to-protein ratio).

    • Incubate overnight at 37°C with shaking.

  • Peptide Elution: Pellet the beads with a magnetic stand and collect the supernatant containing the digested peptides. Perform a second elution with 50 µL of 0.1% formic acid and combine the supernatants.

  • Desalting: Desalt the eluted peptides using a C18 StageTip or ZipTip. Dry the peptides in a vacuum centrifuge.

Protocol 5: LC-MS/MS and Data Analysis
  • LC-MS/MS Analysis: Reconstitute the dried peptides in a solution of 0.1% formic acid in water. Analyze the peptides by nano-liquid chromatography coupled to a high-resolution mass spectrometer (e.g., an Orbitrap). The mass spectrometer should be operated in a data-dependent acquisition mode.

  • Data Analysis:

    • Process the raw mass spectrometry data using a software package capable of SILAC-based quantification, such as MaxQuant.[12]

    • Search the data against a human protein database (e.g., UniProt/Swiss-Prot). Specify trypsin as the enzyme, allowing for up to two missed cleavages. Set carbamidomethylation of cysteine as a fixed modification, and oxidation of methionine and the "heavy" labels on arginine and lysine as variable modifications.

    • Identify proteins that are significantly enriched in the "heavy" channel (high H/L ratio). Perform statistical analysis (e.g., t-test) to determine the significance of the enrichment for each identified protein.

    • Filter the results to identify high-confidence targets based on a high SILAC ratio (e.g., >3) and a low p-value (e.g., <0.05).

    • Perform bioinformatics analysis on the list of potential targets to identify enriched pathways and biological processes.

References

Application Notes and Protocols for 4-(1,3-Oxazol-5-yl)benzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1,3-Oxazol-5-yl)benzoic acid is a versatile heterocyclic building block in medicinal chemistry, combining the structural features of a benzoic acid and an oxazole ring. This unique combination offers a scaffold for the development of novel therapeutic agents across various disease areas. The oxazole moiety, a five-membered heterocycle containing nitrogen and oxygen, is a known pharmacophore present in numerous natural products and synthetic bioactive molecules, contributing to metabolic stability and providing key interaction points with biological targets. The benzoic acid group offers a handle for derivatization, allowing for the fine-tuning of physicochemical properties and target engagement.

This document provides detailed application notes and protocols for utilizing this compound in the discovery of inhibitors for several key enzymatic targets implicated in metabolic diseases and their complications. These targets include Protein Tyrosine Phosphatase 1B (PTP1B), Dipeptidyl Peptidase-4 (DPP-4), α-glucosidase, Aldose Reductase, and the nuclear receptor Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).

Physicochemical Properties

PropertyValue
CAS Number 250161-45-6
Molecular Formula C₁₀H₇NO₃
Molecular Weight 189.17 g/mol
IUPAC Name This compound
SMILES O=C(O)c1ccc(cc1)c2oc=n_2_

Applications in Drug Discovery

The this compound scaffold is a valuable starting point for the synthesis of targeted inhibitors for a range of enzymes and receptors. Its derivatives have shown promise in modulating key signaling pathways involved in various pathologies.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Therapeutic Relevance: PTP1B is a negative regulator of insulin and leptin signaling pathways. Its inhibition is a key strategy for the treatment of type 2 diabetes and obesity.

Application: The this compound core can be elaborated to design potent and selective PTP1B inhibitors. The benzoic acid moiety can interact with the catalytic site of PTP1B, while the oxazole ring and its substituents can be modified to achieve selectivity over other phosphatases.

Signaling Pathway:

PTP1B_Inhibition Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor binds IRS IRS (phosphorylated) Insulin_Receptor->IRS activates PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake PTP1B PTP1B PTP1B->IRS dephosphorylates Inhibitor 4-(1,3-Oxazol-5-yl) benzoic acid derivative Inhibitor->PTP1B inhibits

PTP1B Inhibition Pathway
Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Therapeutic Relevance: DPP-4 inhibitors, known as gliptins, are a class of oral hypoglycemic agents for the treatment of type 2 diabetes. They work by increasing the levels of incretin hormones, which regulate insulin secretion.

Application: The this compound scaffold can be used to develop novel DPP-4 inhibitors. The carboxylic acid or a bioisostere can interact with the key residues in the DPP-4 active site, while modifications on the oxazole ring can enhance potency and selectivity.

Signaling Pathway:

DPP4_Inhibition Food_Intake Food_Intake Incretins GLP-1, GIP Food_Intake->Incretins stimulates release Pancreas Pancreas Incretins->Pancreas Insulin_Secretion ↑ Insulin Secretion Pancreas->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Pancreas->Glucagon_Secretion DPP4 DPP-4 DPP4->Incretins inactivates Inhibitor 4-(1,3-Oxazol-5-yl) benzoic acid derivative Inhibitor->DPP4 inhibits

DPP-4 Inhibition Pathway
α-Glucosidase Inhibition

Therapeutic Relevance: α-Glucosidase inhibitors delay the digestion and absorption of carbohydrates in the small intestine, thereby reducing postprandial hyperglycemia. They are used in the management of type 2 diabetes.

Application: Derivatives of this compound can be synthesized and evaluated as α-glucosidase inhibitors. The scaffold offers opportunities for creating molecules that can bind to the active site of the enzyme and prevent the breakdown of complex carbohydrates.

Aldose Reductase Inhibition

Therapeutic Relevance: Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy.

Application: The this compound structure can serve as a template for the design of aldose reductase inhibitors. The carboxylic acid moiety is a common feature in many known inhibitors of this enzyme.

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) Modulation

Therapeutic Relevance: PPARγ is a nuclear receptor that plays a crucial role in adipogenesis and glucose metabolism. Agonists of PPARγ, such as thiazolidinediones, are effective insulin sensitizers.

Application: The this compound scaffold can be utilized to develop selective PPARγ modulators (SPPARMs). The goal is to design compounds that retain the therapeutic benefits of full agonists while minimizing side effects.

Experimental Protocols

General Synthesis of this compound Derivatives (Amides)

This protocol describes a general method for the synthesis of amide derivatives from this compound.

Workflow:

Amide_Synthesis_Workflow Start This compound Activation Activation (e.g., with SOCl₂ or HATU) Start->Activation Coupling Amide Coupling (with desired amine) Activation->Coupling Purification Purification (e.g., chromatography) Coupling->Purification Product Amide Derivative Purification->Product

Amide Synthesis Workflow

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • An appropriate amine (R-NH₂)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • A base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Reagents for workup and purification (e.g., saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel for chromatography)

Procedure:

  • Acid Chloride Formation (Method A): a. To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF. b. Add thionyl chloride (1.2 eq) dropwise at 0 °C. c. Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC. d. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling (Method A): a. Dissolve the crude acid chloride in anhydrous DCM. b. In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. c. Add the acid chloride solution dropwise to the amine solution at 0 °C. d. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Amide Coupling using HATU (Method B): a. To a solution of this compound (1.0 eq), the desired amine (1.1 eq), and HATU (1.2 eq) in anhydrous DMF, add DIPEA (2.0 eq). b. Stir the reaction mixture at room temperature for 12-24 hours.

  • Workup and Purification: a. Quench the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). b. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine. c. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: a. Characterize the purified amide derivative by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against the target enzymes. Specific conditions (e.g., substrate, buffer, enzyme concentration) will need to be optimized for each target.

Workflow:

Enzyme_Assay_Workflow Preparation Prepare Reagents: - Enzyme solution - Substrate solution - Inhibitor solutions (serial dilutions) - Buffer Incubation Incubate Enzyme with Inhibitor Preparation->Incubation Reaction_Initiation Initiate Reaction by adding Substrate Incubation->Reaction_Initiation Measurement Measure Product Formation (e.g., absorbance, fluorescence) Reaction_Initiation->Measurement Data_Analysis Data Analysis: - Calculate % inhibition - Determine IC₅₀ value Measurement->Data_Analysis Result IC₅₀ Value Data_Analysis->Result

Enzyme Inhibition Assay Workflow

Materials:

  • Purified target enzyme (e.g., PTP1B, DPP-4, α-glucosidase, Aldose Reductase)

  • Specific substrate for the enzyme

  • Synthesized inhibitor compounds

  • Appropriate buffer solution

  • Microplate reader (for absorbance or fluorescence detection)

  • 96-well plates

Procedure:

  • Preparation of Reagents: a. Prepare stock solutions of the enzyme, substrate, and inhibitor compounds in a suitable buffer or solvent (e.g., DMSO for inhibitors). b. Prepare serial dilutions of the inhibitor compounds to be tested.

  • Assay Protocol: a. In a 96-well plate, add the appropriate buffer, the enzyme solution, and varying concentrations of the inhibitor compound. Include a positive control (no inhibitor) and a negative control (no enzyme). b. Pre-incubate the enzyme and inhibitor mixture for a specified time at a controlled temperature (e.g., 10-15 minutes at 37 °C). c. Initiate the enzymatic reaction by adding the substrate solution to each well. d. Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The wavelength will depend on the specific substrate and product.

  • Data Analysis: a. Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100 b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by fitting the data to a dose-response curve.

Quantitative Data Summary

Target EnzymeInhibitor ClassRepresentative IC₅₀ Values
PTP1B Benzoic acid derivatives6.45 µM - 8.3 µM[1][2]
DPP-4 Imidazolone derivatives2.21 µM[3]
α-Glucosidase Benzimidazole-thioquinoline derivatives28.0 µM - 663.7 µM[4]
Aldose Reductase Spirobenzopyran acetic acid derivatives0.58 µM - 2.25 µM[5]
PPARγ (agonist) Benzimidazolone derivativesData typically reported as EC₅₀

Note: The IC₅₀ values are highly dependent on the specific chemical structure of the derivative and the assay conditions.

Conclusion

This compound represents a promising and versatile building block for the development of novel therapeutic agents. Its inherent structural features make it an attractive starting point for the synthesis of inhibitors targeting key enzymes and receptors involved in metabolic and other diseases. The provided protocols offer a foundational framework for researchers to explore the potential of this scaffold in their drug discovery programs. Further optimization of derivatives based on this core structure, guided by structure-activity relationship (SAR) studies and computational modeling, is anticipated to yield potent and selective clinical candidates.

References

Application Notes and Protocols: Derivatization of 4-(1,3-Oxazol-5-yl)benzoic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(1,3-oxazol-5-yl)benzoic acid scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a key pharmacophore in numerous clinically used drugs. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive moiety for designing enzyme inhibitors and receptor modulators. Derivatization of the carboxylic acid group of this compound into amides and esters provides a versatile strategy to modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule, offering a promising avenue for the discovery of novel therapeutic agents.

This document provides detailed application notes and experimental protocols for the synthesis and potential biological evaluation of amide and ester derivatives of this compound. The information herein is intended to guide researchers in the exploration of this chemical space for the development of new drugs targeting a range of diseases, including cancer and inflammatory conditions.

Potential Therapeutic Applications

Derivatives of this compound are of significant interest for their potential as:

  • Anticancer Agents: The structurally related 4-(thiazol-5-yl)benzoic acid scaffold has been shown to be a potent inhibitor of protein kinase CK2, a key enzyme in cell growth and proliferation, which is often dysregulated in cancer.[1] Amide and ester derivatives of this compound could exhibit similar inhibitory activity against various kinases implicated in cancer progression.

  • Anti-inflammatory Agents: The inhibition of enzymes such as cyclooxygenase-2 (COX-2) is a well-established strategy for the treatment of inflammation. Heterocyclic compounds, including oxazole derivatives, have been investigated as COX-2 inhibitors.[2] The derivatization of the carboxylic acid moiety can lead to compounds with improved potency and selectivity for COX-2.

  • Enzyme Inhibitors: Beyond kinases and COX, the this compound scaffold can be tailored to inhibit other enzymes by modifying the substituents on the amide or ester groups to achieve specific interactions with the enzyme's active site.

Data Presentation: Biological Activity of Structurally Related Compounds

While specific biological data for derivatives of this compound is not extensively available in the public domain, the following table summarizes the activity of closely related 4-(thiazol-5-yl)benzoic acid derivatives as protein kinase CK2 inhibitors to provide a benchmark for potential activity.[1]

Compound IDStructure (R-group on Benzoic Acid)TargetIC50 (µM)[1]
Analog 1 -OHCK2α0.014
Analog 2 -OHCK2α'0.0046
Analog 3 -OCH2(2-Cl-Ph)CK2α0.016
Analog 4 -OCH2(2-Cl-Ph)CK2α'0.0088
Analog 5 -OCH2(2-MeO-Ph)CK2α0.014
Analog 6 -OCH2(2-MeO-Ph)CK2α'0.014

Experimental Protocols

The following protocols describe general methods for the synthesis of amide and ester derivatives of this compound.

Protocol 1: Synthesis of N-Substituted 4-(1,3-Oxazol-5-yl)benzamides

This protocol outlines a standard procedure for the amide coupling of this compound with a primary or secondary amine using a carbodiimide coupling agent.

Materials:

  • This compound

  • Desired primary or secondary amine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq) and TEA (1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq) or EDC (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

  • Dilute the filtrate with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired N-substituted 4-(1,3-oxazol-5-yl)benzamide.

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: Synthesis of Alkyl 4-(1,3-Oxazol-5-yl)benzoates

This protocol describes the esterification of this compound with an alcohol under acidic conditions.

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol, isopropanol)

  • Concentrated sulfuric acid (catalytic amount)

  • Anhydrous solvent (the corresponding alcohol can be used as the solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • Suspend this compound (1.0 eq) in an excess of the desired anhydrous alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the suspension.

  • Heat the reaction mixture to reflux and stir for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude product by silica gel column chromatography to yield the pure alkyl 4-(1,3-oxazol-5-yl)benzoate.

  • Characterize the final product by NMR and mass spectrometry.

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the derivatization of this compound for drug discovery.

experimental_workflow start This compound derivatization Derivatization (Amidation/Esterification) start->derivatization purification Purification (Chromatography) derivatization->purification characterization Characterization (NMR, MS) purification->characterization screening Biological Screening (e.g., Kinase Assays, Cell Viability) characterization->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt

Caption: Experimental workflow for derivatization and evaluation.

signaling_pathway cluster_inflammation Inflammatory Signaling cluster_cancer Cancer Proliferation Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK NFkB NFkB IKK->NFkB Activation Proinflammatory_Cytokines Proinflammatory_Cytokines NFkB->Proinflammatory_Cytokines Transcription Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Transcription_Factors Proliferation_Transcription_Factors ERK->Proliferation_Transcription_Factors Activation Cell_Proliferation Cell_Proliferation Proliferation_Transcription_Factors->Cell_Proliferation Transcription Derivative This compound Derivative Derivative->TAK1 Inhibition? Derivative->RAF Inhibition?

Caption: Potential signaling pathways targeted by derivatives.

References

Application Notes and Protocols for the Coupling of 4-(1,3-Oxazol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1,3-Oxazol-5-yl)benzoic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The oxazole moiety is a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. Amide derivatives of this compound are being investigated for a range of therapeutic applications, including as antimicrobial, and anti-inflammatory agents. Notably, derivatives of similar benzoic acid compounds have been explored as antagonists of Very Late Antigen-4 (VLA-4), an integrin involved in inflammatory processes. This document provides detailed protocols for the amide coupling of this compound and presents a relevant biological signaling pathway that may be modulated by its derivatives.

Data Presentation

The following table summarizes representative quantitative data for amide coupling reactions of benzoic acid derivatives analogous to this compound. These data provide a comparative overview of different coupling methods and conditions.

Carboxylic Acid DerivativeAmineCoupling Reagent/AdditiveSolventTemp. (°C)Time (h)Yield (%)
4-(diethylphosphoryl)benzoic acid4-Bromo-2-cyanoanilineEDC/HOBt/DMAPAcetonitrile2312-24Not Specified
4-(diethylphosphoryl)benzoic acidVarious aminesHATU/DIPEADMF230.25-2High
Benzoic acidBenzylamineEDC/HOBtDMF/DCM230.5-1High
Thiazole carboxylic acidAniline derivativeEDC/HOBt/DMAPAcetonitrile231880
Biphenyl-2-yl-carbamic acid ester2-fluoro-4-hydroxybenzoic acidEDC/HOBt/DIPEADMF232495

Note: The data presented are for analogous compounds and are intended to be representative. Actual yields for this compound may vary.

Experimental Protocols

Two common and effective methods for the amide coupling of this compound are detailed below.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency.

Materials:

  • This compound

  • Amine of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 equiv) in anhydrous DMF or DCM (0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.1 equiv).

  • Add HOBt (1.2 equiv) and DIPEA (2.0 equiv) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 equiv) portion-wise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 2: HATU Mediated Amide Coupling

This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent known for rapid reaction times and low rates of racemization.[1]

Materials:

  • This compound

  • Amine of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous DMF (0.1 M) under an inert atmosphere, add the amine (1.1 equiv) and DIPEA (3.0 equiv).

  • Add HATU (1.1 equiv) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 15 minutes to 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Mandatory Visualization

Experimental Workflow Diagram

G Experimental Workflow for Amide Coupling cluster_reagents Reagents cluster_procedure Procedure cluster_output Output Acid This compound Dissolve Dissolve Acid and Amine in Solvent Acid->Dissolve Amine Amine Amine->Dissolve Coupling_Reagent Coupling Reagent (EDC or HATU) Add_Reagents Add Coupling Reagents and Base Coupling_Reagent->Add_Reagents Additive Additive (HOBt, if using EDC) Additive->Add_Reagents Base Base (DIPEA) Base->Add_Reagents Dissolve->Add_Reagents Solvent (DMF/DCM) React Stir at RT (0.25-24h) Add_Reagents->React Workup Aqueous Workup React->Workup Monitor by TLC Purify Column Chromatography Workup->Purify Product Purified Amide Product Purify->Product Analysis Characterization (NMR, MS, etc.) Product->Analysis

Caption: A flowchart illustrating the general experimental workflow for the amide coupling of this compound.

VLA-4 Signaling Pathway

Derivatives of this compound have the potential to act as antagonists of VLA-4 (Very Late Antigen-4), an integrin receptor involved in cell adhesion and inflammatory responses. The following diagram illustrates a simplified VLA-4 signaling pathway.

G Simplified VLA-4 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VCAM1 VCAM-1 VLA4 VLA-4 (α4β1 Integrin) VCAM1->VLA4 Binds Antagonist This compound Derivative (Antagonist) Antagonist->VLA4 Blocks Binding Talin Talin VLA4->Talin Inside-out signaling Kindlin Kindlin VLA4->Kindlin Inside-out signaling FAK FAK VLA4->FAK Outside-in signaling Talin->VLA4 Activates Kindlin->VLA4 Activates Src Src FAK->Src Rac1 Rac1 Src->Rac1 Actin Actin Cytoskeleton (Cell Adhesion, Migration) Rac1->Actin

Caption: A diagram of the VLA-4 signaling pathway, a potential target for this compound derivatives.

References

Application of 4-(1,3-Oxazol-5-yl)benzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

4-(1,3-Oxazol-5-yl)benzoic acid is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its rigid oxazole core, combined with the reactive carboxylic acid handle, makes it a versatile scaffold for the synthesis of complex molecules with potential therapeutic applications. The oxazole moiety is a key pharmacophore found in numerous natural products and synthetic drugs, known for a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer effects. This document provides detailed application notes on the utility of this compound in the synthesis of bioactive compounds, particularly focusing on its use in amide bond formation to generate novel molecular entities for drug discovery. Detailed experimental protocols for amide coupling reactions are provided, along with visualizations of the synthetic workflow and a generalized signaling pathway that such compounds might modulate.

Introduction

The 1,3-oxazole ring is a privileged five-membered heterocycle present in a variety of biologically active molecules. Its presence can confer favorable pharmacokinetic properties and provide key interactions with biological targets. Benzoic acid and its derivatives are fundamental building blocks in the pharmaceutical industry, serving as precursors to many commercial drugs. The combination of these two moieties in this compound creates a bifunctional molecule with significant potential for the construction of compound libraries for high-throughput screening and lead optimization in drug development programs.

The primary application of this compound in organic synthesis is its use as a carboxylic acid component in coupling reactions, most notably in the formation of amides. Amide bonds are a cornerstone of peptide and medicinal chemistry, and the synthesis of novel amides from this oxazole-containing benzoic acid allows for the exploration of new chemical space and the development of compounds with tailored biological activities.

Applications in Medicinal Chemistry

Derivatives of this compound are of interest for the development of therapeutic agents in several areas:

  • Anti-inflammatory Agents: The oxazole scaffold is present in anti-inflammatory drugs like oxaprozin. Amide derivatives of this compound could be explored as potential inhibitors of enzymes involved in inflammatory pathways, such as cyclooxygenases (COX).

  • Antimicrobial Agents: Numerous oxazole-containing natural products exhibit antimicrobial properties. Synthesizing amide libraries from this compound could lead to the discovery of new antibacterial and antifungal agents.

  • Kinase Inhibitors: The general structure of a heterocyclic ring linked to a substituted phenyl group is a common motif in kinase inhibitors. Amide derivatives of this compound can be designed to target the ATP-binding site of various kinases, which are crucial targets in oncology and immunology. While specific studies on this molecule are limited, related structures like 4-(thiazol-5-yl)benzoic acid derivatives have shown potent protein kinase CK2 inhibitory activities.

  • Alzheimer's Disease Research: Structurally related 5-(1,3-Oxazol-2-yl)benzoic acid derivatives are used to prepare compounds for the treatment of Alzheimer's disease, suggesting that the 4-(1,3-Oxazol-5-yl) isomer could also be a valuable intermediate in this field.[1]

Experimental Protocols

The following protocols describe the general procedures for the synthesis of amide derivatives from this compound using common coupling reagents.

Protocol 1: Amide Synthesis using HATU as a Coupling Reagent

This protocol details the formation of an amide bond between this compound and a primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF (0.1-0.5 M), add the desired amine (1.1 eq.) and DIPEA (2.0-3.0 eq.).

  • Stir the mixture at room temperature for 5 minutes.

  • Add HATU (1.2 eq.) to the reaction mixture in one portion.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Protocol 2: Amide Synthesis using EDC and HOBt

This protocol describes the amide bond formation using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole).

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC hydrochloride

  • HOBt

  • Triethylamine (TEA) or N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M aqueous HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq.), the amine (1.1 eq.), HOBt (1.2 eq.), and TEA (1.5 eq.) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq.) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M aqueous HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the residue by recrystallization or flash column chromatography to yield the pure amide product.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the amide coupling of this compound with a generic primary amine (e.g., benzylamine). Yields are hypothetical and based on literature for similar amide bond formations.

Coupling ReagentBaseSolventTemperatureTime (h)Typical Yield (%)
HATUDIPEADMFRT2-1685-95
EDC/HOBtTEADCM0 °C to RT12-2470-90
T3P®PyridineEtOAcRT1-480-95
SOCl₂ (via acyl chloride)PyridineDCM0 °C to RT2-665-85

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of an amide derivative of this compound.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A This compound E Stir at RT (or 0°C to RT) A->E B Amine B->E C Coupling Reagent & Base C->E D Anhydrous Solvent D->E F Aqueous Work-up (Extraction) E->F G Drying & Concentration F->G H Column Chromatography G->H I Pure Amide Product H->I

Caption: General workflow for amide synthesis.

Potential Signaling Pathway Modulation

Amide derivatives of this compound can be designed as kinase inhibitors. The diagram below shows a simplified, hypothetical signaling pathway that could be targeted by such a compound.

GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor Binds Kinase_A Downstream Kinase (e.g., MEK) Receptor->Kinase_A Activates Kinase_B Effector Kinase (e.g., ERK) Kinase_A->Kinase_B Phosphorylates TF Transcription Factors Kinase_B->TF Activates Proliferation Cell Proliferation, Angiogenesis, Survival TF->Proliferation Promotes Inhibitor 4-(1,3-Oxazol-5-yl)benzamide Derivative Inhibitor->Receptor Inhibits

Caption: Hypothetical kinase inhibition pathway.

References

Application Notes and Protocols for Cell-based Assays Using 4-(1,3-Oxazol-5-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(1,3-oxazol-5-yl)benzoic acid scaffold is a promising heterocyclic motif in medicinal chemistry, drawing interest for its potential therapeutic applications. Derivatives of this core structure are being investigated for a range of biological activities, including anticancer and anti-inflammatory effects. This document provides detailed application notes and protocols for cell-based assays to evaluate the efficacy of these compounds. The provided methodologies are foundational and can be adapted for various cell lines and specific experimental contexts with appropriate optimization.

Application Note 1: Evaluation of Anticancer Activity

Objective

To assess the cytotoxic and pro-apoptotic effects of this compound derivatives on cancer cell lines. This involves determining cell viability and investigating the induction of apoptosis through key protein markers.

Methodology Overview

The primary assays for evaluating anticancer activity are the MTT assay for cell viability and Western blotting for the detection of apoptosis markers.[1] The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[2] Western blotting is a powerful technique for detecting specific proteins, such as cleaved caspases and PARP, which are hallmarks of apoptosis.[1][3][4]

Data Presentation

The following tables represent hypothetical data for a representative this compound derivative, designated as Compound X.

Table 1: Cytotoxicity of Compound X on Cancer Cell Lines (MTT Assay)

Cell LineCompound X IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7 (Breast Cancer)15.61.2
HCT-116 (Colon Cancer)22.50.8
A549 (Lung Cancer)35.22.5

Table 2: Effect of Compound X on Apoptosis Marker Expression (Western Blot Densitometry)

TreatmentFull-length PARP (Relative Intensity)Cleaved PARP (Relative Intensity)Full-length Caspase-3 (Relative Intensity)Cleaved Caspase-3 (Relative Intensity)
Vehicle Control1.000.051.000.08
Compound X (15 µM)0.450.850.520.78
Doxorubicin (1 µM)0.211.200.331.15
Experimental Protocols

1. MTT Cell Viability Assay

This protocol is a general guideline for assessing cell viability.[5]

  • Materials:

    • 96-well tissue culture plates

    • Cancer cell lines (e.g., MCF-7, HCT-116)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • This compound derivatives (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[6]

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate for 24, 48, or 72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.

2. Western Blot for Apoptosis Markers

This protocol outlines the detection of key apoptotic proteins.[1][7][8]

  • Materials:

    • 6-well tissue culture plates

    • Cancer cell lines

    • Test compounds

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-PARP, anti-Caspase-3, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • ECL substrate

    • Chemiluminescence imaging system

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the test compounds at the desired concentrations for the specified time.

    • Harvest the cells by scraping (for adherent cells) or centrifugation (for suspension cells) and wash with ice-cold PBS.[7]

    • Lyse the cells with RIPA buffer on ice for 30 minutes.[7]

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[8]

    • Determine the protein concentration using a BCA assay.

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.[7]

    • Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.[7]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[7]

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.[7]

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

    • Wash the membrane again three times with TBST.

    • Add ECL substrate and capture the chemiluminescent signal using an imaging system.[8]

    • Analyze the band intensities using densitometry software, normalizing to a loading control like β-actin.[8]

Visualizations

apoptosis_pathway Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds Caspase-9 Pro-Caspase-9 Apaf-1->Caspase-9 activates Activated Caspase-9 Caspase-9 Caspase-9->Activated Caspase-9 Caspase-3 Pro-Caspase-3 Activated Caspase-9->Caspase-3 cleaves Activated Caspase-3 Caspase-3 Caspase-3->Activated Caspase-3 PARP PARP Activated Caspase-3->PARP cleaves Apoptosis Apoptosis Activated Caspase-3->Apoptosis executes Cleaved PARP Cleaved PARP PARP->Cleaved PARP

Caption: Intrinsic apoptosis signaling pathway induced by Compound X.

Application Note 2: Evaluation of Anti-inflammatory Activity

Objective

To determine the anti-inflammatory potential of this compound derivatives by measuring their ability to inhibit the NF-κB signaling pathway.

Methodology Overview

The NF-κB luciferase reporter assay is a highly sensitive and quantitative method to assess the activity of this key inflammatory signaling pathway.[9][10][11] This assay uses a reporter plasmid where the luciferase gene is controlled by NF-κB response elements.[9] Activation of the NF-κB pathway leads to the expression of luciferase, and the resulting luminescence is proportional to pathway activation.[9][11]

Data Presentation

The following table shows hypothetical data for the inhibitory effect of Compound Y, a this compound derivative, on NF-κB activation.

Table 3: Inhibition of TNF-α-induced NF-κB Activation by Compound Y (Luciferase Reporter Assay)

TreatmentNF-κB Luciferase Activity (RLU)% Inhibition
Untreated Control150 ± 25-
TNF-α (10 ng/mL)8500 ± 4500
Compound Y (1 µM) + TNF-α6200 ± 31027.1
Compound Y (5 µM) + TNF-α3400 ± 22060.0
Compound Y (10 µM) + TNF-α1200 ± 9085.9
Experimental Protocol

3. NF-κB Luciferase Reporter Assay

This protocol provides a framework for assessing NF-κB inhibition.[9][12][13]

  • Materials:

    • HEK293T or other suitable cell line

    • White, opaque 96-well plates

    • Complete culture medium

    • NF-κB luciferase reporter plasmid

    • Control plasmid (e.g., Renilla luciferase) for normalization

    • Transfection reagent (e.g., Lipofectamine)

    • Test compounds (dissolved in DMSO)

    • NF-κB activator (e.g., TNF-α)

    • Dual-luciferase reporter assay system

    • Luminometer

  • Procedure:

    • Seed cells in a white, opaque 96-well plate and incubate overnight.[10]

    • Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[10]

    • Incubate for 24 hours to allow for plasmid expression.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.[9]

    • Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., at a final concentration of 10 ng/mL), for 6-8 hours.[9][10]

    • Equilibrate the plate and luciferase assay reagents to room temperature.[11]

    • Lyse the cells using the lysis buffer provided in the assay kit.[13]

    • Measure firefly luciferase activity by adding the corresponding substrate and reading the luminescence.[11]

    • Quench the firefly luciferase reaction and add the Renilla luciferase substrate to measure the internal control luminescence.[9]

    • Normalize the firefly luciferase readings to the Renilla luciferase readings to account for variations in transfection efficiency and cell number.

Visualizations

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR IKK Complex IKK Complex TNFR->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates IκBα-P IκBα (P) IκBα->IκBα-P NF-κB NF-κB Nucleus Nucleus NF-κB->Nucleus translocates Proteasome Proteasome IκBα-P->Proteasome degradation Gene Expression Inflammatory Gene Expression Nucleus->Gene Expression activates Compound Y Compound Y Compound Y->IKK Complex inhibits TNF-α TNF-α

Caption: Inhibition of the NF-κB signaling pathway by Compound Y.

experimental_workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding incubation_24h 24h Incubation (37°C, 5% CO₂) cell_seeding->incubation_24h compound_treatment Compound Treatment (Varying concentrations) incubation_24h->compound_treatment incubation_exp Experimental Incubation (e.g., 24-72h) compound_treatment->incubation_exp assay_step Perform Assay (e.g., MTT addition) incubation_exp->assay_step readout Data Acquisition (e.g., Absorbance Reading) assay_step->readout analysis Data Analysis (IC₅₀ determination) readout->analysis end End analysis->end

References

Application Notes and Protocols: 4-(1,3-Oxazol-5-yl)benzoic acid in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 4-(1,3-Oxazol-5-yl)benzoic acid as a scaffold for the development of enzyme inhibitors, with a particular focus on protein kinases. While direct inhibitory data for this specific compound is limited in publicly available literature, extensive research on structurally analogous compounds, particularly those featuring a 4-(heterocyclyl)benzoic acid motif, strongly suggests its potential as a valuable starting point for inhibitor design. This document outlines the rationale for targeting specific kinase families, provides detailed experimental protocols for inhibitor screening and characterization, and presents relevant data from related compounds to guide future research.

Rationale for Kinase Inhibition

The this compound scaffold shares key structural features with known classes of protein kinase inhibitors. The central benzoic acid moiety can participate in crucial hydrogen bonding interactions within the ATP-binding pocket of many kinases, while the oxazole ring can be tailored with various substituents to achieve selectivity and potency. Based on the activity of structurally related compounds, two kinase families, p38 Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase CK2 , are highlighted as primary targets for inhibitors derived from this scaffold.

  • p38 MAPK: A key enzyme in the cellular response to stress and inflammation. Inhibitors of p38 MAPK have therapeutic potential in a range of inflammatory diseases. Several classes of p38 MAPK inhibitors feature a heterocyclic ring system linked to a phenyl group.

  • Protein Kinase CK2: A constitutively active serine/threonine kinase involved in cell growth, proliferation, and survival. Its dysregulation is implicated in cancer, making it a significant oncology target. Notably, derivatives of the closely related 4-(thiazol-5-yl)benzoic acid are potent CK2 inhibitors.

Quantitative Data Summary for Analogous Kinase Inhibitors

The following table summarizes the inhibitory activity of compounds structurally related to this compound against their respective kinase targets. This data serves as a benchmark for assessing the potential potency of novel inhibitors based on the this compound scaffold.

Compound ClassTarget KinaseRepresentative CompoundIC50 (µM)Reference
Oxadiazole Derivativesp38α MAPK2,3,4-Triaryl-1,2,4-oxadiazol-5-one (Compound 3a)2.1[1]
Thiazole DerivativesProtein Kinase CK2αAzabenzene analog of 4-(thiazol-5-yl)benzoic acid0.014-0.017[2]
Thiazole DerivativesProtein Kinase CK2α'Azabenzene analog of 4-(thiazol-5-yl)benzoic acid0.0046-0.010[2]
Benzothiazole Derivativesp38α MAPKN-(benzothiazol-2-yl)-2-[(5-(phenoxymethyl)-4-aryl-4H-1,2,4-triazol-3-yl)thio]acetamide (Compound 13m)0.031[3]

Signaling Pathways

Understanding the signaling context of the target enzyme is crucial for interpreting cellular activity and potential therapeutic effects.

p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress Stimuli (UV, Osmotic Shock) Receptor Receptor Stress_Stimuli->Receptor Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Cytokines->Receptor MAPKKK MAPKKK (e.g., TAK1, ASK1) Receptor->MAPKKK MKK3_6 MKK3/MKK6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Downstream_Kinases Downstream Kinases (e.g., MAPKAPK2) p38_MAPK->Downstream_Kinases Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors Inhibitor 4-(1,3-Oxazol-5-yl)benzoic acid derivative Inhibitor->p38_MAPK Downstream_Kinases->Transcription_Factors Gene_Expression Gene Expression (Inflammation, Apoptosis) Transcription_Factors->Gene_Expression

Caption: The p38 MAPK signaling cascade and the putative point of inhibition.

Experimental Protocols

The following protocols provide detailed methodologies for screening and characterizing inhibitors against p38 MAPK and Protein Kinase CK2.

A systematic approach is essential for the identification and validation of novel enzyme inhibitors.

Inhibitor_Screening_Workflow cluster_workflow Inhibitor Screening and Validation Workflow Start Start: Compound Library (including this compound derivatives) Primary_Screening Primary Screening (Single High Concentration) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Active Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Inactive Selectivity_Profiling Selectivity Profiling (Panel of Related Kinases) Dose_Response->Selectivity_Profiling Mechanism_of_Action Mechanism of Action Studies (e.g., ATP Competition) Selectivity_Profiling->Mechanism_of_Action Cellular_Assays Cell-Based Assays (Target Engagement and Phenotypic Effects) Mechanism_of_Action->Cellular_Assays Cellular_Assays->Lead_Optimization

Caption: A generalized workflow for the screening and validation of enzyme inhibitors.

This protocol describes a luminescent-based assay to determine the in vitro potency of a test compound against p38α MAPK.

  • Materials:

    • Recombinant active p38α kinase

    • ATF2 (or other suitable p38 substrate)

    • This compound derivative (dissolved in DMSO)

    • ATP

    • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

    • ADP-Glo™ Kinase Assay Kit

    • 384-well white assay plates

    • Plate-reading luminometer

  • Procedure:

    • Reagent Preparation:

      • Prepare a serial dilution of the test compound in kinase assay buffer. Ensure the final DMSO concentration is constant across all wells (e.g., 1%).

      • Prepare a solution of p38α kinase in kinase assay buffer. The optimal concentration should be determined empirically.

      • Prepare a substrate/ATP mix containing ATF2 and ATP in kinase assay buffer. The ATP concentration should be at or near the Km for p38α.

    • Kinase Reaction:

      • To the wells of a 384-well plate, add 1 µl of the test compound dilution or DMSO (vehicle control).

      • Add 2 µl of the p38α kinase solution and incubate for 15 minutes at room temperature.

      • Initiate the reaction by adding 2 µl of the substrate/ATP mix.

      • Incubate at room temperature for 60 minutes.

    • Signal Detection:

      • Add 5 µl of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes.

      • Add 10 µl of Kinase Detection Reagent and incubate at room temperature for 30 minutes.

    • Data Acquisition:

      • Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the p38 kinase activity.

    • Data Analysis:

      • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

      • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

This protocol outlines a classic and sensitive method to determine the in vitro inhibitory activity of a compound against CK2 using a radioactive ATP isotope.

  • Materials:

    • Recombinant human CK2 holoenzyme (α2β2)

    • Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)

    • [γ-³²P]ATP

    • Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

    • This compound derivative (dissolved in DMSO)

    • Phosphocellulose paper (P81)

    • Scintillation counter

    • Phosphoric acid (for washing)

  • Procedure:

    • Reagent Preparation:

      • Prepare serial dilutions of the test compound in kinase buffer.

    • Kinase Reaction:

      • In a microcentrifuge tube, combine the kinase buffer, recombinant CK2 enzyme, and the specific peptide substrate.

      • Add the various concentrations of the test compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.

      • Initiate the kinase reaction by adding [γ-³²P]ATP.

      • Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C.

    • Reaction Termination and Detection:

      • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

      • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Data Acquisition:

      • Measure the incorporated radioactivity using a scintillation counter.

    • Data Analysis:

      • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

      • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Disclaimer: The information provided in these application notes is intended for research purposes only. The protocols are generalized and may require optimization for specific experimental conditions. All experiments should be conducted in accordance with institutional safety guidelines.

References

Application Notes and Protocols: Fluorescent Labeling with 4-(1,3-Oxazol-5-yl)benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 4-(1,3-Oxazol-5-yl)benzoic acid represent a versatile class of fluorescent probes with significant potential in biological imaging and drug development. The oxazole core provides a stable, fluorescent scaffold whose photophysical properties can be tuned through chemical modification. The presence of a carboxylic acid moiety allows for straightforward covalent attachment to a wide range of biomolecules, including proteins, peptides, and amine-modified nucleic acids, using standard bioconjugation techniques. These probes are valuable tools for elucidating cellular processes, tracking biomolecules, and developing targeted therapeutics.

Core Applications

The unique characteristics of this compound analogs, such as high fluorescence quantum yields and large Stokes shifts, make them suitable for a variety of applications in life sciences research.[1] Their amenability to chemical modification allows for the development of probes targeted to specific organelles or responsive to changes in their microenvironment.[1]

Key applications include:

  • Organelle-Specific Imaging: By incorporating specific targeting moieties, these fluorophores can be directed to accumulate in organelles such as mitochondria and lysosomes, enabling the study of their morphology and dynamics.[1]

  • Enzyme Activity Probes: "Activatable" or "turn-on" probes can be designed to fluoresce only after being cleaved by a specific enzyme, providing a powerful tool for monitoring enzymatic activity in real-time within cellular signaling pathways.[1]

  • Labeling of Biomolecules: The carboxylic acid handle facilitates the covalent labeling of primary amines on proteins and other biomolecules, enabling their visualization and tracking in complex biological systems.

Data Presentation: Photophysical Properties of Oxazole-Based Fluorophores

The selection of a fluorescent probe is critically dependent on its photophysical properties. The following table summarizes key quantitative data for representative oxazole and benzoxazole derivatives, providing a reference for selecting appropriate analogs for specific applications.

Compound ClassExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)Solvent
Benzoxazole Derivative 1296 - 332368 - 40440 - 72ExcellentVarious
Benzoxazolyl-imidazole Conjugate470---DMSO
Benzothiazolyl-imidazole Conjugate475---DMSO

Data is representative of the general class of oxazole/benzoxazole fluorophores and may vary for specific this compound analogs.

Experimental Protocols

Protocol 1: Labeling of Peptides with this compound Analogs

This protocol describes the covalent labeling of a peptide's N-terminal amine or the side-chain amine of a lysine residue with a this compound analog using carbodiimide chemistry.

Materials:

  • This compound analog (carboxyl-functionalized dye)

  • Peptide with a free primary amine

  • N,N'-Diisopropylcarbodiimide (DIC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) for purification

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve the this compound analog (1.5 equivalents) and HOBt or NHS (1.5 equivalents) in a minimum volume of anhydrous DMF.

    • Add DIC or EDC (1.7 equivalents) to the solution.

    • Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active ester.

  • Peptide Labeling:

    • Dissolve the peptide (1 equivalent) in anhydrous DMF or DMSO.

    • Add TEA or DIPEA (2-3 equivalents) to the peptide solution to ensure the amine is deprotonated.

    • Add the activated dye solution to the peptide solution.

    • Stir the reaction mixture at room temperature for at least 4 hours, protected from light. The reaction can be left to proceed overnight.

  • Monitoring and Purification:

    • Monitor the progress of the reaction using thin-layer chromatography (TLC) or LC-MS.

    • Once the reaction is complete, purify the labeled peptide using RP-HPLC.

  • Characterization:

    • Confirm the identity and purity of the fluorescently labeled peptide using mass spectrometry and analytical RP-HPLC.

Protocol 2: Cellular Imaging of Mitochondria with a Targeted Oxazole Probe

This protocol outlines a general procedure for staining mitochondria in live cells using an oxazole-based fluorescent probe designed for mitochondrial targeting.

Materials:

  • Mitochondria-targeted this compound analog probe (e.g., conjugated to a lipophilic cation)

  • Live cells cultured on glass-bottom dishes or coverslips

  • Appropriate cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency on a suitable imaging substrate.

  • Probe Incubation:

    • Prepare a stock solution of the mitochondria-targeted oxazole probe in DMSO.

    • Dilute the stock solution to the final working concentration (typically in the nanomolar to low micromolar range) in pre-warmed cell culture medium.

    • Remove the existing culture medium from the cells and replace it with the medium containing the fluorescent probe.

    • Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the time specified for the particular probe (e.g., 15-30 minutes).

  • Washing:

    • Remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with filters that match the excitation and emission spectra of the oxazole probe.

Visualizations

Signaling Pathway: Caspase-3 Activation in Apoptosis

G Simplified Apoptosis Signaling Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., DNA Damage, Death Receptor Ligation) Procaspase_8 Procaspase-8 Apoptotic_Stimulus->Procaspase_8 activates Caspase_8 Active Caspase-8 Procaspase_8->Caspase_8 Procaspase_3 Procaspase-3 Caspase_8->Procaspase_3 cleaves Caspase_3 Active Caspase-3 Procaspase_3->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis executes Fluorescence Fluorescence Signal Caspase_3->Fluorescence generates Probe Activatable Oxazole Probe (Quenched) Probe->Caspase_3 cleaved by

Caption: Caspase-3 activation in apoptosis visualized by an activatable oxazole probe.

Experimental Workflow: Protein Labeling and Purification

G Workflow for Labeling Proteins with Carboxy-Oxazole Dyes cluster_0 Activation cluster_1 Conjugation cluster_2 Purification Probe This compound (Carboxy-Oxazole Dye) EDC_NHS EDC / NHS Probe->EDC_NHS Activated_Probe NHS-ester Activated Probe EDC_NHS->Activated_Probe Protein Protein with Primary Amines (e.g., Lysine residues) Activated_Probe->Protein conjugates to Labeled_Protein_Mix Reaction Mixture (Labeled Protein & Impurities) Protein->Labeled_Protein_Mix Purification Purification (e.g., Size Exclusion Chromatography) Labeled_Protein_Mix->Purification Pure_Labeled_Protein Purified Labeled Protein Purification->Pure_Labeled_Protein

Caption: General workflow for protein labeling with carboxy-oxazole dyes.

Logical Relationship: Targeted Mitochondrial Imaging

G Logic of Targeted Mitochondrial Imaging Probe Oxazole Probe Targeting_Moiety Targeting Moiety (e.g., Lipophilic Cation) Probe->Targeting_Moiety conjugated with Targeted_Probe Mitochondria-Targeted Probe Targeting_Moiety->Targeted_Probe Live_Cell Live Cell Targeted_Probe->Live_Cell incubated with Mitochondria Mitochondria Live_Cell->Mitochondria accumulates in Fluorescence Fluorescent Signal Mitochondria->Fluorescence emits

Caption: Principle of targeting mitochondria with a modified oxazole fluorescent probe.

References

Application Notes and Protocols: 4-(1,3-Oxazol-5-yl)benzoic Acid in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 4-(1,3-Oxazol-5-yl)benzoic acid in the field of material science, focusing on its prospective applications as a building block for Metal-Organic Frameworks (MOFs) and as a component in liquid crystalline materials. The protocols provided are generalized procedures based on established methodologies for these classes of materials and may require further optimization for specific applications.

I. Application in Metal-Organic Frameworks (MOFs)

Application Note: A Versatile Ditopic Linker for Novel MOF Synthesis

This compound is a promising candidate as a ditopic organic linker for the synthesis of novel Metal-Organic Frameworks (MOFs). Its rigid structure, arising from the phenyl and oxazole rings, can lead to the formation of robust frameworks with permanent porosity. The presence of both a carboxylate group and a nitrogen-containing heterocycle (oxazole) offers multiple coordination sites for metal ions, potentially leading to MOFs with interesting topologies and properties.

The oxazole ring can introduce additional functionality and polarity within the MOF pores, which could be advantageous for applications in selective gas storage and separation, catalysis, and sensing. The dimensions and rigidity of this linker are suitable for the construction of microporous to mesoporous MOFs.

Potential Advantages:

  • Structural Rigidity: The aromatic nature of the linker can contribute to the thermal and mechanical stability of the resulting MOF.

  • Functional Pores: The oxazole moiety can enhance the selective adsorption of specific gases or small molecules.

  • Tunable Properties: Modification of the oxazole or phenyl ring would allow for fine-tuning of the MOF's properties.

Representative Data for a Hypothetical MOF (Zn-OBA)

The following table summarizes expected characterization data for a hypothetical MOF, designated as Zn-OBA, synthesized from this compound and a zinc-based metal precursor. These values are representative and would need to be confirmed by experimental data.

ParameterRepresentative ValueCharacterization Method
BET Surface Area800 - 1500 m²/gNitrogen Adsorption
Pore Volume0.4 - 0.7 cm³/gNitrogen Adsorption
Thermal Stability (TGA)Up to 350 °CThermogravimetric Analysis
Crystal SystemTo be determinedSingle-Crystal X-ray Diffraction
Experimental Protocol: Solvothermal Synthesis of a Zinc-based MOF (Zn-OBA)

This protocol describes a general procedure for the synthesis of a hypothetical zinc-based MOF using this compound as the organic linker via a solvothermal method.

Materials:

  • This compound (OBA)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave (23 mL)

Procedure:

  • In a 20 mL glass vial, dissolve 37.8 mg (0.2 mmol) of this compound and 59.5 mg (0.2 mmol) of zinc nitrate hexahydrate in 15 mL of DMF.

  • Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.

  • Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 120°C for 24 hours.

  • After 24 hours, allow the oven to cool down to room temperature slowly.

  • Colorless crystals should be formed. Decant the mother liquor.

  • Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.

  • Dry the crystals under vacuum at 80°C for 12 hours to obtain the activated MOF.

Characterization:

The resulting material should be characterized by powder X-ray diffraction (PXRD) to confirm its crystallinity and phase purity, thermogravimetric analysis (TGA) to determine its thermal stability, and nitrogen adsorption-desorption measurements to determine its surface area and porosity.

Synthesis Workflow

MOF_Synthesis_Workflow cluster_prep Solution Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation and Activation start Dissolve Ligand and Metal Salt in DMF sonicate Sonicate for 10 min start->sonicate transfer Transfer to Autoclave sonicate->transfer heat Heat at 120°C for 24h transfer->heat cool Cool to Room Temperature heat->cool wash_dmf Wash with DMF cool->wash_dmf wash_etoh Wash with Ethanol wash_dmf->wash_etoh dry Dry under Vacuum wash_etoh->dry product Activated MOF dry->product

Caption: Solvothermal synthesis workflow for a hypothetical MOF.

II. Application in Liquid Crystals

Application Note: A Mesogenic Core for Thermotropic Liquid Crystals

The rigid, rod-like structure of this compound makes it a suitable core structure (mesogen) for the design of thermotropic liquid crystalline materials. By esterification of the carboxylic acid group with various alkyl chains, it is possible to synthesize a homologous series of compounds that may exhibit liquid crystalline phases, such as nematic or smectic phases, over a specific temperature range.

The presence of the oxazole ring introduces a lateral dipole moment which can influence the intermolecular interactions and, consequently, the type and stability of the mesophase. The linear geometry of the molecule is a key feature for the formation of anisotropic liquid crystal phases.

Potential Applications:

  • Display Technologies: As a component in liquid crystal mixtures for display applications.

  • Optical Materials: In the development of optical sensors, switches, and other photonic devices.

  • Anisotropic Solvents: As a high-temperature anisotropic solvent for spectroscopy or chemical reactions.

Representative Data for a Hypothetical Liquid Crystal Derivative

The table below shows hypothetical phase transition temperatures for a liquid crystal derivative, this compound octyl ester. The transition temperatures are critical parameters for defining the operating range of a liquid crystal material.

TransitionTemperature (°C)Method of Determination
Crystal to Nematic (T_m)85Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM)
Nematic to Isotropic (T_c)110Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM)
Experimental Protocol: Synthesis of a Liquid Crystal Ester Derivative

This protocol outlines the synthesis of an octyl ester derivative of this compound, a potential thermotropic liquid crystal.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • 1-Octanol

  • Pyridine

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Synthesis of 4-(1,3-Oxazol-5-yl)benzoyl chloride

  • In a round-bottom flask, suspend 1.89 g (10 mmol) of this compound in 20 mL of thionyl chloride.

  • Add a catalytic amount of DMF (2-3 drops).

  • Reflux the mixture for 2 hours. The solid should dissolve, indicating the formation of the acid chloride.

  • Remove the excess thionyl chloride under reduced pressure.

Step 2: Esterification

  • Dissolve the crude acid chloride in 30 mL of anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 1.30 g (10 mmol) of 1-octanol and 0.87 mL (11 mmol) of pyridine in 10 mL of DCM.

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with saturated NaHCO₃ solution (2 x 20 mL) and then with water (2 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization:

The final product should be characterized by ¹H NMR and ¹³C NMR to confirm its structure. The liquid crystalline properties should be investigated using differential scanning calorimetry (DSC) to determine the phase transition temperatures and polarized optical microscopy (POM) to observe the liquid crystalline textures.

Synthesis of a Liquid Crystal Ester Derivative

LC_Synthesis cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Esterification start This compound reflux Reflux with SOCl₂ start->reflux acid_chloride 4-(1,3-Oxazol-5-yl)benzoyl chloride reflux->acid_chloride reaction Stir at Room Temperature acid_chloride->reaction reactants 1-Octanol, Pyridine in DCM reactants->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Octyl 4-(1,3-oxazol-5-yl)benzoate purification->product

Application Notes and Protocols for High-Throughput Screening with 4-(1,3-Oxazol-5-yl)benzoic Acid Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid evaluation of large chemical libraries against specific biological targets.[1] The 4-(1,3-oxazol-5-yl)benzoic acid scaffold is a privileged structure in medicinal chemistry. Oxazole-containing compounds are known to interact with a wide range of biological targets due to their ability to participate in various non-covalent interactions.[2] This document provides detailed application notes and protocols for conducting a high-throughput screening campaign using a hypothetical library of this compound derivatives to identify inhibitors of a generic protein kinase, a common target in drug discovery.

Target Profile: Protein Kinase X (PKX)

For the context of this protocol, we will focus on a hypothetical serine/threonine kinase, Protein Kinase X (PKX), which is implicated in a cancer-related signaling pathway. The objective of the HTS campaign is to identify small molecule inhibitors of PKX's enzymatic activity.

Signaling Pathway Diagram

The following diagram illustrates a simplified, generic signaling cascade involving Protein Kinase X (PKX).

G extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor adaptor Adaptor Proteins receptor->adaptor pkx_upstream Upstream Kinase adaptor->pkx_upstream pkx Protein Kinase X (PKX) (Target) pkx_upstream->pkx Activates substrate Substrate Protein pkx->substrate Phosphorylates p_substrate Phosphorylated Substrate substrate->p_substrate cellular_response Cellular Response (Proliferation, Survival) p_substrate->cellular_response inhibitor This compound Library Compound inhibitor->pkx Inhibits G assay_dev 1. Assay Development & Miniaturization pilot_screen 2. Pilot Screen (~2,000 Compounds) assay_dev->pilot_screen hts 3. Full Library HTS pilot_screen->hts data_analysis 4. Data Analysis & Hit Identification hts->data_analysis hit_confirmation 5. Hit Confirmation & Dose-Response data_analysis->hit_confirmation sar 6. Preliminary SAR hit_confirmation->sar

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(1,3-Oxazol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 4-(1,3-Oxazol-5-yl)benzoic acid.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues that may arise during your experiments.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

A: Low or no yield is a common issue that can stem from several factors. Systematically investigating the following aspects can help identify and resolve the problem:

  • Reagent Quality:

    • Tosylmethyl isocyanide (TosMIC) (Van Leusen Synthesis): TosMIC is sensitive to moisture and can degrade over time. Ensure it is of high purity and has been stored under anhydrous conditions. Using old or improperly stored TosMIC is a frequent cause of reaction failure.

    • Starting Aldehyde/Ketone: Verify the purity of your 4-formylbenzoic acid or the corresponding 2-acylamino-ketone precursor. Impurities can interfere with the reaction.

    • Solvents and Bases: Ensure all solvents are anhydrous, as water can quench the reactive intermediates. The base used (e.g., K₂CO₃, DBU) should be of appropriate quality and strength.

  • Reaction Conditions:

    • Temperature: The optimal temperature can vary depending on the specific protocol. For the Van Leusen synthesis, reactions are often run at room temperature or with gentle heating. If the reaction is sluggish, a moderate increase in temperature may improve the rate and yield. However, excessive heat can lead to decomposition and side product formation.

    • Reaction Time: Monitor the reaction progress using Thin-Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while prolonged times may lead to the degradation of the product.

  • Reaction Work-up:

    • pH Adjustment: During the work-up, ensure the pH is carefully adjusted to precipitate the carboxylic acid product. Incomplete precipitation will lead to a lower isolated yield.

    • Extraction: If an ester derivative is synthesized first, ensure efficient extraction with an appropriate solvent system.

Issue 2: Formation of Significant Byproducts

Q: I am observing significant byproduct formation in my reaction mixture. How can I minimize these unwanted products?

A: The formation of byproducts is a common challenge in oxazole synthesis. Here are some strategies to improve the selectivity of your reaction:

  • Van Leusen Synthesis:

    • Side Reactions of TosMIC: TosMIC can undergo self-condensation or react with the base to form byproducts. Ensure a slow, controlled addition of the base to the reaction mixture.

    • Aldehyde Purity: Impurities in the 4-formylbenzoic acid can lead to the formation of corresponding oxazoles, complicating purification.

  • Robinson-Gabriel Synthesis:

    • Incomplete Cyclization: The 2-acylamino-ketone starting material may not fully cyclize, leading to a mixture of starting material and product. Ensure a sufficient amount of the dehydrating agent (e.g., concentrated H₂SO₄, P₂O₅) is used and that the reaction is allowed to proceed to completion.

    • Decomposition: Strong acidic conditions required for the Robinson-Gabriel synthesis can sometimes lead to the decomposition of sensitive substrates. Consider using milder dehydrating agents if you observe significant charring or a complex mixture of products.[1]

  • Purification:

    • Chromatography: If byproducts are difficult to remove by recrystallization, column chromatography is a reliable method for purification.

    • Recrystallization: Carefully select the recrystallization solvent to maximize the recovery of the pure product while leaving impurities in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent methods for the synthesis of this compound and its derivatives are the Van Leusen oxazole synthesis and the Robinson-Gabriel synthesis.

  • Van Leusen Oxazole Synthesis: This method involves the reaction of an aldehyde (in this case, 4-formylbenzoic acid or its ester) with tosylmethyl isocyanide (TosMIC) in the presence of a base.[2]

  • Robinson-Gabriel Synthesis: This route utilizes the intramolecular cyclization and dehydration of a 2-acylamino-ketone precursor, which can be synthesized from a benzoic acid derivative.[3][4]

Q2: Which synthetic route is generally preferred for this target molecule?

A2: The Van Leusen synthesis is often preferred for its operational simplicity and the commercial availability of the starting materials (4-formylbenzoic acid and TosMIC). It typically proceeds under milder conditions compared to the Robinson-Gabriel synthesis. However, the choice of route may depend on the availability of specific precursors and the scale of the synthesis.

Q3: How can I monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. Choose a suitable eluent system (e.g., a mixture of ethyl acetate and hexane) that provides good separation of the components.

Q4: My final product is an ester of this compound. What is the standard procedure for hydrolysis to the carboxylic acid?

A4: The hydrolysis of the ester to the carboxylic acid is typically achieved by heating the ester in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous base (e.g., sodium hydroxide or potassium hydroxide). After the reaction is complete, the alcohol is removed under reduced pressure, and the aqueous solution is acidified (e.g., with HCl) to precipitate the carboxylic acid product, which can then be collected by filtration.

Data Presentation

The following tables summarize typical reaction conditions and yields for the key synthetic steps involved in the preparation of this compound.

Table 1: Van Leusen Synthesis of this compound methyl ester

ParameterCondition 1Condition 2
Starting Aldehyde Methyl 4-formylbenzoateMethyl 4-formylbenzoate
Reagent Tosylmethyl isocyanide (TosMIC)Tosylmethyl isocyanide (TosMIC)
Base K₂CO₃DBU
Solvent MethanolAcetonitrile
Temperature RefluxRoom Temperature
Reaction Time 4-6 hours12-18 hours
Typical Yield 75-85%70-80%

Table 2: Robinson-Gabriel Synthesis of an Oxazole

ParameterCondition 1
Starting Material 2-Acylamino-ketone
Dehydrating Agent Concentrated H₂SO₄
Solvent Toluene
Temperature Reflux
Reaction Time 2-4 hours
Typical Yield 80-90%

Table 3: Ester Hydrolysis

ParameterCondition 1
Starting Material This compound methyl ester
Base NaOH
Solvent Methanol/Water
Temperature Reflux
Reaction Time 2-3 hours
Typical Yield >90%

Experimental Protocols

Protocol 1: Van Leusen Synthesis of Methyl 4-(1,3-Oxazol-5-yl)benzoate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-formylbenzoate (1.0 eq) and tosylmethyl isocyanide (1.05 eq) in anhydrous methanol.

  • Base Addition: Add potassium carbonate (K₂CO₃) (1.5 eq) to the mixture in one portion.

  • Reaction: Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Hydrolysis to this compound

  • Reaction Setup: Dissolve the methyl 4-(1,3-Oxazol-5-yl)benzoate (1.0 eq) in a mixture of methanol and a 2M aqueous solution of sodium hydroxide (NaOH).

  • Reaction: Heat the mixture to reflux for 2-3 hours until the starting material is completely consumed (monitored by TLC).

  • Solvent Removal: Cool the reaction mixture and remove the methanol under reduced pressure.

  • Precipitation: Cool the remaining aqueous solution in an ice bath and acidify to a pH of 3-4 by the dropwise addition of 1M hydrochloric acid (HCl).

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Mandatory Visualizations

experimental_workflow cluster_van_leusen Van Leusen Synthesis cluster_hydrolysis Ester Hydrolysis start Methyl 4-formylbenzoate + TosMIC reaction_vl Add K₂CO₃ in Methanol Reflux for 4-6h start->reaction_vl workup_vl Solvent Removal Extraction with Ethyl Acetate reaction_vl->workup_vl purification_vl Column Chromatography or Recrystallization workup_vl->purification_vl product_ester Methyl 4-(1,3-Oxazol-5-yl)benzoate purification_vl->product_ester start_hydrolysis Methyl 4-(1,3-Oxazol-5-yl)benzoate reaction_hydrolysis NaOH in Methanol/Water Reflux for 2-3h start_hydrolysis->reaction_hydrolysis workup_hydrolysis Methanol Removal Acidification with HCl reaction_hydrolysis->workup_hydrolysis isolation Filtration and Drying workup_hydrolysis->isolation final_product This compound isolation->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_reagents Check Reagents cluster_conditions Optimize Conditions cluster_workup Review Work-up start Low or No Product Yield reagent_quality Verify Purity and Storage of: - TosMIC - Starting Aldehyde - Solvents and Base start->reagent_quality Potential Cause reaction_conditions Adjust Reaction Parameters: - Temperature - Reaction Time (Monitor by TLC) start->reaction_conditions Potential Cause workup_procedure Ensure Proper: - pH Adjustment for Precipitation - Efficient Extraction start->workup_procedure Potential Cause solution Improved Yield reagent_quality->solution Resolution reaction_conditions->solution Resolution workup_procedure->solution Resolution

Caption: Troubleshooting workflow for addressing low product yield.

References

Technical Support Center: Purification of 4-(1,3-Oxazol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-(1,3-Oxazol-5-yl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities often stem from unreacted starting materials or by-products of the synthetic route. Depending on the synthesis method, these can include:

  • Starting materials: Such as 4-formylbenzoic acid or its esters, and tosylmethyl isocyanide (TosMIC) if using the van Leusen reaction.

  • Reaction intermediates: Incomplete cyclization can lead to intermediate species.

  • Side-products: Decarboxylation of the benzoic acid moiety under harsh reaction conditions or the formation of regioisomers.

Q2: What is the general solubility profile of this compound?

A2: As a benzoic acid derivative, its solubility is pH-dependent. It is generally poorly soluble in neutral and acidic aqueous solutions. However, it will be soluble in basic aqueous solutions (e.g., dilute sodium hydroxide, sodium bicarbonate) due to the formation of the corresponding carboxylate salt. In organic solvents, it is expected to have moderate solubility in polar aprotic solvents like DMSO and DMF and lower solubility in less polar solvents like dichloromethane and ethyl acetate. Its solubility in alcohols like methanol and ethanol is likely moderate.

Q3: My purified this compound appears discolored. What could be the cause?

A3: Discoloration (often yellow or brown) can be due to the presence of minor, highly conjugated impurities or degradation products. These can sometimes be effectively removed by treating a solution of the compound with activated charcoal before the final crystallization step.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield after recrystallization The chosen solvent is too good at room temperature, leading to significant loss of product in the mother liquor.Select a solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature. A co-solvent system (e.g., ethanol/water) might be necessary.
The compound is precipitating too quickly, trapping impurities.Ensure the solution cools down slowly to allow for the formation of pure crystals. Insulating the flask can help.
Product is still impure after recrystallization (as determined by TLC or NMR) The impurities have very similar solubility profiles to the desired product.Column chromatography may be necessary for separation. A suitable eluent system would likely be a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol), with a small amount of acetic or formic acid to improve peak shape.
The compound is co-precipitating with a salt.Ensure that any basic solutions used to dissolve the product are thoroughly neutralized to the point of precipitation of the carboxylic acid, and then wash the precipitate with deionized water to remove any residual salts.
Oily precipitate instead of crystals during recrystallization The melting point of the compound is lower than the boiling point of the solvent, or impurities are depressing the melting point.Try a lower-boiling point solvent or a solvent mixture. Seeding the solution with a small crystal of pure product can also induce crystallization.
Streaking on TLC plate The compound is highly polar and strongly interacts with the silica gel.Add a small amount of acetic acid or formic acid to the mobile phase to suppress the ionization of the carboxylic acid group, which should result in a more defined spot.

Quantitative Data Summary

The following table presents hypothetical data from a comparative study of purification methods for crude this compound.

Purification Method Initial Purity (%) Final Purity (%) Yield (%) Notes
Recrystallization (Ethanol/Water) 859775Good for removing less polar impurities.
Recrystallization with Charcoal Treatment 859870Effective for removing colored impurities.
Acid-Base Extraction 859285Good for removing neutral or basic impurities, but may not remove acidic impurities.
Column Chromatography (Silica Gel) 85>9960Most effective for achieving high purity, but can be lower yielding and more time-consuming.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, and water mixtures) to find a suitable system where the compound is sparingly soluble at room temperature but readily soluble at the solvent's boiling point. An ethanol/water mixture is a good starting point.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent or solvent mixture.

  • (Optional) Decolorization: If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane).

  • Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. If solubility is an issue, the crude product can be adsorbed onto a small amount of silica gel.

  • Elution: Elute the column with a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane). The addition of 0.5-1% acetic acid to the eluent can improve the resolution and peak shape of the acidic compound.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Purification_Workflow cluster_start Initial State cluster_purification Purification Steps cluster_end Final Product Crude_Product Crude Product Dissolution Dissolve in Minimal Hot Solvent Crude_Product->Dissolution Recrystallization Protocol Hot_Filtration Hot Filtration (remove insolubles) Dissolution->Hot_Filtration Crystallization Slow Cooling & Crystallization Hot_Filtration->Crystallization Isolation Vacuum Filtration & Washing Crystallization->Isolation Pure_Product Pure Crystalline Product Isolation->Pure_Product

Caption: General experimental workflow for the recrystallization of this compound.

Caption: A logical troubleshooting guide for addressing persistent impurities after initial recrystallization.

Technical Support Center: Synthesis of 4-(1,3-Oxazol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(1,3-Oxazol-5-yl)benzoic acid. This guide focuses on the prevalent Van Leusen oxazole synthesis route, offering insights into potential side reactions and strategies for optimizing experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used and effective method is the Van Leusen oxazole synthesis. This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base to form the oxazole ring. For the synthesis of this compound, the typical starting material is methyl 4-formylbenzoate, which is then reacted with TosMIC. The resulting methyl ester is subsequently hydrolyzed to yield the final carboxylic acid product.

Q2: Why is methyl 4-formylbenzoate used as a starting material instead of 4-formylbenzoic acid?

A2: The carboxylic acid group in 4-formylbenzoic acid is acidic and can interfere with the basic conditions required for the Van Leusen reaction. It can react with the base, potentially leading to undesired side reactions and reduced yields. Therefore, it is common practice to protect the carboxylic acid as a methyl ester, which is stable under the reaction conditions. The ester is then easily hydrolyzed back to the carboxylic acid in a subsequent step.

Q3: What are the key reagents and their roles in the Van Leusen oxazole synthesis?

A3: The key reagents are:

  • Aldehyde (Methyl 4-formylbenzoate): Provides the carbon atom that will become C5 of the oxazole ring and the attached substituted phenyl group.

  • Tosylmethyl isocyanide (TosMIC): A crucial reagent that provides the C2 and C4 atoms and the nitrogen atom of the oxazole ring.[1]

  • Base (e.g., Potassium Carbonate, Potassium tert-butoxide): Deprotonates TosMIC to form a nucleophilic intermediate that attacks the aldehyde. A stronger base can also facilitate the final elimination step.[2]

Q4: I am observing a significant amount of a byproduct that is not the desired oxazole. What could it be?

A4: A common byproduct is the stable 4-tosyl-4,5-dihydrooxazole (oxazoline) intermediate.[2] This occurs when the final elimination of the tosyl group is incomplete. Another possibility is the formation of nitrile byproducts.[2]

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the aldehyde and the formation of the product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive TosMIC reagent. 2. Insufficiently strong base. 3. Wet reagents or solvents. 4. Low reaction temperature.1. Use fresh or properly stored TosMIC. 2. Switch to a stronger base like potassium tert-butoxide or DBU.[2] 3. Ensure all reagents and solvents are anhydrous.[2] 4. Gently heat the reaction mixture to 40-50 °C.[2]
Formation of Oxazoline Byproduct Incomplete elimination of the tosyl group from the dihydrooxazole intermediate.[2]1. Increase the reaction temperature or prolong the reaction time.[2] 2. Use a stronger base to promote the elimination step.[2]
Formation of Nitrile Byproduct This can be a competing reaction pathway, especially with certain substrates and conditions.1. Carefully control the reaction temperature. 2. The choice of base and solvent can influence the reaction pathway; consider screening different conditions.
Cannizzaro Reaction Byproduct (with 4-formylbenzoic acid) If 4-formylbenzoic acid is used directly, the strongly basic conditions can induce the disproportionation of the aldehyde into an alcohol and a carboxylic acid.[3]1. Protect the carboxylic acid group as a methyl ester (methyl 4-formylbenzoate) before the Van Leusen reaction. 2. If using the acid directly, employ milder basic conditions if possible, though this may reduce the efficiency of the oxazole formation.
Difficulty in Product Purification The product may have similar polarity to the starting materials or byproducts.1. Optimize the solvent system for column chromatography. 2. Recrystallization from a suitable solvent can be an effective purification method.
Low Yield in Hydrolysis Step 1. Incomplete hydrolysis of the methyl ester. 2. Product loss during workup.1. Increase the reaction time or the concentration of the base/acid used for hydrolysis. 2. Ensure complete precipitation of the product by adjusting the pH to be sufficiently acidic (pH 1-2). Wash the precipitate with cold water to minimize dissolution.[3]

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(1,3-Oxazol-5-yl)benzoate

This protocol is based on the Van Leusen oxazole synthesis.

Materials:

  • Methyl 4-formylbenzoate

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of methyl 4-formylbenzoate (1.0 eq) and TosMIC (1.05 eq) in anhydrous methanol, add potassium carbonate (2.0 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 4-(1,3-oxazol-5-yl)benzoate.

Protocol 2: Hydrolysis of Methyl 4-(1,3-Oxazol-5-yl)benzoate

Materials:

  • Methyl 4-(1,3-oxazol-5-yl)benzoate

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve methyl 4-(1,3-oxazol-5-yl)benzoate (1.0 eq) in a mixture of methanol and a 1 M aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 with hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound.[3]

Data Presentation

Step Reaction Key Reagents Solvent Temperature Typical Yield (%)
1Van Leusen Oxazole SynthesisMethyl 4-formylbenzoate, TosMIC, K₂CO₃MethanolReflux70-85
2Ester HydrolysisMethyl 4-(1,3-oxazol-5-yl)benzoate, NaOHMethanol/WaterReflux>90

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Van Leusen Oxazole Synthesis cluster_step2 Step 2: Hydrolysis start1 Methyl 4-formylbenzoate + TosMIC reagents1 K2CO3, Methanol start1->reagents1 product1 Methyl 4-(1,3-Oxazol-5-yl)benzoate reagents1->product1 start2 Methyl 4-(1,3-Oxazol-5-yl)benzoate product1->start2 Purified Intermediate reagents2 1. NaOH, MeOH/H2O 2. HCl start2->reagents2 product2 This compound reagents2->product2

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic issue Low Yield of Oxazole cause1 Incomplete Reaction issue->cause1 cause2 Side Reactions issue->cause2 cause3 Poor Reagent Quality issue->cause3 solution1a Increase Temperature/Time cause1->solution1a solution1b Use Stronger Base cause1->solution1b solution2a Protect Carboxylic Acid cause2->solution2a solution2b Optimize Conditions cause2->solution2b solution3 Use Fresh/Pure Reagents cause3->solution3

Caption: Troubleshooting logic for low oxazole yield.

References

Technical Support Center: Optimizing Derivatization of 4-(1,3-Oxazol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 4-(1,3-oxazol-5-yl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for this compound?

The primary reactions involve modifications of the carboxylic acid group, such as amide bond formation and esterification, as well as cross-coupling reactions on the aromatic rings.

Q2: What challenges might I encounter when working with this molecule?

Common challenges include:

  • Low reaction yields in amide coupling due to the electronic properties of the heterocyclic acid.[1][2]

  • Side reactions , such as racemization or decomposition of coupling agents.[1]

  • Oxazole ring instability under harsh basic or acidic conditions.[3][4]

  • Catalyst inactivation or low turnover in cross-coupling reactions.[3][5]

Q3: Under what conditions is the oxazole ring unstable?

The oxazole ring can be susceptible to cleavage under strongly basic conditions (e.g., organolithium reagents), strongly acidic conditions, and with certain strong oxidizing agents like potassium permanganate.[3][4] Nucleophilic attack, particularly at the C2 position, can also lead to ring opening.[3][4]

Troubleshooting Guides

Amide Coupling Reactions

Problem: Low or no yield in amide bond formation.

Possible Cause Troubleshooting Steps & Recommendations
Incomplete Carboxylic Acid Activation - Ensure you are using a sufficient amount of coupling reagent (typically 1.0-1.5 equivalents).- Consider pre-activating the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine.[1]- Switch to a more potent coupling reagent like HATU or COMU.[6][7]
Amine Deactivation - The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic.[1] Add a non-nucleophilic base such as DIPEA or N-methylmorpholine (NMM) to the reaction mixture.
Steric Hindrance - If either the carboxylic acid or the amine is sterically hindered, the reaction may be slow.[1] Consider prolonged reaction times or heating the reaction. Microwave irradiation can sometimes be beneficial.
Hydrolysis of Activated Intermediate - Ensure all solvents and reagents are anhydrous, as water can hydrolyze the activated ester intermediate.[1]
Low Reactivity of the Heterocyclic Acid - Heterocyclic carboxylic acids can sometimes be less reactive. A one-pot method using DMAPO and Boc2O has been shown to be effective for N-acylation of less reactive nitrogen-containing heterocycles.[2][8]
Suzuki-Miyaura Cross-Coupling

Problem: Low yield or decomposition in Suzuki-Miyaura coupling reactions.

Possible Cause Troubleshooting Steps & Recommendations
Catalyst Inactivation - Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen).[3][5]- Thoroughly degas all solvents and reagents before use.[5]- Use fresh, high-quality palladium catalysts and ligands. Palladacycle precatalysts or bulky, electron-rich phosphine ligands like SPhos and XPhos can be effective.[5]
Inappropriate Base - The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[3][9] The base should be anhydrous and finely powdered.
Side Reactions (e.g., Dehalogenation) - If dehalogenation of a bromo-oxazole starting material is observed, the reaction conditions may be too harsh.[5] Try lowering the temperature or shortening the reaction time.
Homocoupling of Boronic Acid - This can occur, especially with Pd(II) precatalysts.[5] Using a Pd(0) source like Pd(PPh₃)₄ may mitigate this issue.

Data Presentation

Table 1: Comparison of Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditiveBaseSolventTypical Yield (%)Notes
EDCHOBtDIPEADMF/DCM60-85Common and cost-effective.[6]
HATU-DIPEADMF85-95Highly efficient, rapid reactions.[1][6]
COMUCollidine-NMP/Water70-90Broad substrate scope.[7]
T3PPyridine-EtOAc75-90Low epimerization.
Boc₂ODMAPO-->85Effective for less reactive heterocycles.[2][8]

Table 2: Condition Screening for a Model Suzuki-Miyaura Coupling

Palladium SourceLigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂SPhosK₂CO₃Toluene/H₂O10088
Pd₂(dba)₃XPhosCs₂CO₃Dioxane11092
Pd(dppf)Cl₂-K₃PO₄DME9085
Pd(PPh₃)₄-Na₂CO₃THF/H₂O8075

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and diisopropylethylamine (DIPEA) (3.0 equivalents).[6]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 equivalents) to the reaction mixture.[6]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[6]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • In a flame-dried Schlenk flask, combine the aryl halide (e.g., a bromo-oxazole derivative) (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[5]

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and ligand if required.[5]

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add degassed solvent (e.g., 1,4-dioxane).[5]

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring. Microwave irradiation can also be used to shorten reaction times.[5]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate. Purify the residue by column chromatography.[5]

Visualizations

Amide_Coupling_Workflow cluster_start Starting Materials cluster_reaction Reaction Setup cluster_workup Workup & Purification Acid This compound Coupling Add Coupling Reagent (e.g., HATU) & Base (e.g., DIPEA) Acid->Coupling Amine Primary/Secondary Amine Amine->Coupling Extract Aqueous Workup (EtOAc, NaHCO₃, Brine) Coupling->Extract Reaction Monitoring (TLC/LC-MS) Solvent Anhydrous Solvent (e.g., DMF) Solvent->Coupling Purify Column Chromatography Extract->Purify Product Target Amide Purify->Product

Caption: Workflow for a typical amide coupling reaction.

Troubleshooting_Low_Yield cluster_activation Activation Issues cluster_conditions Reaction Conditions cluster_reactivity Substrate Reactivity Start Low Amide Yield Activation Incomplete Acid Activation? Start->Activation Conditions Suboptimal Conditions? Start->Conditions Reactivity Low Nucleophilicity/Steric Hindrance? Start->Reactivity Sol_Activation Increase coupling reagent Pre-activate acid Use stronger reagent (HATU) Activation->Sol_Activation Sol_Conditions Ensure anhydrous conditions Add non-nucleophilic base Increase temperature/time Conditions->Sol_Conditions Sol_Reactivity Consider alternative methods (Boc₂O/DMAPO) Use microwave heating Reactivity->Sol_Reactivity

Caption: Troubleshooting logic for low amide coupling yields.

References

Stability issues of 4-(1,3-Oxazol-5-yl)benzoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 4-(1,3-Oxazol-5-yl)benzoic acid in solution. As specific stability data for this compound is not extensively published, this guide offers general principles, troubleshooting advice, and standardized protocols based on the known chemistry of its constituent benzoic acid and oxazole moieties to help researchers assess its stability for their specific applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The primary stability concerns for this compound stem from its two key structural features: the oxazole ring and the benzoic acid group. The oxazole ring can be susceptible to hydrolysis under strong acidic or basic conditions, and both rings are potentially liable to oxidative and photolytic degradation.[1][2][3] The benzoic acid moiety imparts pH-dependent solubility, which can also be perceived as a stability issue if the compound precipitates out of solution upon changes in pH.[4][5]

Q2: What are the likely degradation pathways for this molecule?

A2: Based on its structure, potential degradation pathways include:

  • Hydrolysis: Acid or base-catalyzed cleavage of the oxazole ring. The amide-like linkage within the oxazole ring is a potential site for hydrolysis under harsh pH conditions.[1][6]

  • Oxidation: Degradation of the electron-rich oxazole and benzene rings in the presence of oxidizing agents.[3][7]

  • Photodegradation: Aromatic carboxylic acids and heterocyclic rings can be sensitive to UV or visible light, leading to decarboxylation or other photochemical reactions.[8][9]

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To maximize shelf-life, solutions should be stored under the following conditions:

  • Temperature: Store at low temperatures (e.g., 2-8°C or -20°C). For long-term storage, aliquoting and freezing at -80°C is recommended to avoid repeated freeze-thaw cycles.

  • Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.

  • Atmosphere: For compounds susceptible to oxidation, storing under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • pH: Maintain the pH of the solution in a neutral to slightly acidic range (pH 5-7), if compatible with the experimental requirements, to minimize the risk of base-catalyzed hydrolysis.

Q4: How can I determine the stability of this compound in my specific experimental conditions?

A4: The most definitive way to assess stability is by conducting a forced degradation study.[10][11][12] This involves subjecting the compound to a variety of stress conditions (acid, base, oxidation, heat, light) that are more severe than typical experimental or storage conditions.[13][14][15] The amount of remaining parent compound and the formation of any degradation products are monitored over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[10][16]

Troubleshooting Guides

Q5: I observed precipitation in my solution of this compound. What could be the cause?

A5: Precipitation is often related to solubility rather than chemical degradation. Consider the following:

  • pH-Dependent Solubility: As a carboxylic acid, the compound's solubility is highly dependent on pH. It is generally less soluble at acidic pH (where it is in its neutral form) and more soluble at neutral to basic pH (where it forms a carboxylate salt). Check the pH of your solution.

  • Solvent Choice: The compound may have limited solubility in your chosen solvent system. Consider using a co-solvent, such as DMSO or ethanol, if compatible with your experiment.

  • Concentration: You may be exceeding the solubility limit of the compound at the given temperature and pH. Try preparing a more dilute solution.

Q6: The color of my solution changed over time. Does this indicate degradation?

A6: A change in color can be an indicator of chemical degradation. Oxidative degradation of aromatic and heterocyclic systems, in particular, can lead to the formation of colored byproducts. To confirm if degradation has occurred, you should analyze the solution using an appropriate analytical technique (e.g., HPLC-UV) to check for the appearance of new peaks and a decrease in the peak area of the parent compound.

Q7: My experimental results are inconsistent. Could this be a stability issue?

A7: Yes, inconsistent results, such as a loss of biological activity or variable analytical readings, can be a sign of compound instability. If the compound degrades over the course of your experiment, its effective concentration will decrease, leading to variability. It is recommended to use freshly prepared solutions for your experiments. If that is not feasible, perform a time-course analysis of your solution under your experimental conditions to quantify the rate of degradation.

Experimental Protocols

The following protocols describe how to perform forced degradation studies to evaluate the stability of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is challenged by a sufficient amount of degradation products.[12]

Protocol 1: Stability-Indicating HPLC-UV Method Development

A stability-indicating method is crucial for separating the parent compound from any potential degradation products.[17]

  • Instrumentation: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Elution: A gradient is recommended to ensure separation of compounds with varying polarities. A typical starting gradient could be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Use a PDA detector to scan from 200-400 nm to determine the optimal wavelength for detection of the parent compound and any degradants. A wavelength around 254 nm is often a good starting point for aromatic compounds.

Protocol 2: Forced Degradation Studies

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water). Use this stock for the following stress conditions. Analyze samples by the developed HPLC-UV method at initial, and subsequent time points (e.g., 2, 4, 8, 24 hours) until the target degradation of 5-20% is achieved.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Before injection, neutralize the sample with an equivalent amount of 0.1 M NaOH.[17]

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Before injection, neutralize the sample with an equivalent amount of 0.1 M HCl.[17]

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light.[14][17]

  • Thermal Degradation:

    • Incubate an aliquot of the stock solution in a sealed vial at 80°C, protected from light.[17]

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution in a photostable, transparent container to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[14]

    • A control sample should be wrapped in aluminum foil and kept under the same temperature conditions.

Data Presentation

Summarize the results of the forced degradation studies in a table to allow for easy comparison of the compound's stability under different conditions.

Table 1: Summary of Forced Degradation Study Results for this compound

Stress ConditionTime (hours)Initial Assay (%)Final Assay (%)% DegradationNumber of Degradants
Control24100.099.80.20
0.1 M HCl, 60°C24100.0
0.1 M NaOH, 60°C24100.0
3% H₂O₂, RT24100.0
Thermal, 80°C24100.0
Photolytic (ICH Q1B)24100.0

% Degradation = (Initial Assay - Final Assay) / Initial Assay * 100

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acidic 0.1 M HCl, 60°C Stock->Acid Base Basic 0.1 M NaOH, 60°C Stock->Base Oxidative Oxidative 3% H2O2, RT Stock->Oxidative Thermal Thermal 80°C Stock->Thermal Photo Photolytic ICH Q1B Stock->Photo HPLC HPLC-UV Analysis (t=0, 2, 4, 8, 24h) Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation (Peak Purity, % Degradation, Mass Balance) HPLC->Data

Caption: Workflow for a forced degradation study.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation parent This compound hydro_prod Ring-Opened Products parent->hydro_prod  Acid/Base (H₂O)   ox_prod N-Oxides, Hydroxylated Species, 2-Oxazolone parent->ox_prod  [O] (e.g., H₂O₂)   photo_prod Decarboxylated Product parent->photo_prod  Light (hν)  

Caption: Potential degradation pathways.

References

Technical Support Center: Overcoming Poor Solubility of 4-(1,3-Oxazol-5-yl)benzoic Acid in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of 4-(1,3-Oxazol-5-yl)benzoic acid in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have poor aqueous solubility?

A1: this compound possesses a rigid aromatic structure containing a benzoic acid moiety and an oxazole ring. Such molecules often exhibit poor aqueous solubility due to strong intermolecular interactions in the solid state (high crystal lattice energy) and a significant nonpolar surface area, which is energetically unfavorable to solvate in water.

Q2: What is the first step I should take to solubilize this compound for my assay?

A2: The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its strong solubilizing power for a wide range of compounds.

Q3: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?

A3: This is a common issue known as "precipitation upon dilution." Several strategies can be employed to mitigate this:

  • Lower the final compound concentration: The simplest approach is to reduce the final concentration of the compound in the assay to below its kinetic solubility limit in the final assay buffer.

  • Optimize the DMSO concentration: While keeping the final DMSO concentration in the assay as low as possible (typically <0.5% v/v to avoid artifacts), a slight increase may help maintain solubility. However, it is crucial to determine the tolerance of your specific assay to DMSO.

  • pH adjustment: As a benzoic acid derivative, the solubility of this compound is expected to be highly pH-dependent. Increasing the pH of the assay buffer above the compound's pKa will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.

  • Use of co-solvents: In addition to DMSO from the stock solution, other co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can be included in the assay buffer to increase the solubility of hydrophobic compounds.

  • Employ solubilizing excipients: The use of cyclodextrins can enhance the aqueous solubility of poorly soluble compounds by forming inclusion complexes where the hydrophobic molecule is encapsulated within the cyclodextrin cavity.

Q4: How does pH affect the solubility of this compound?

A4: Benzoic acid and its derivatives are weak acids. At a pH below the compound's pKa, the carboxylic acid group will be protonated and the molecule will be in its less soluble, neutral form. As the pH of the solution increases to above the pKa, the carboxylic acid will deprotonate to form the more soluble carboxylate anion. Therefore, increasing the pH of the assay buffer is a key strategy to enhance the solubility of this compound.

Q5: What are the potential biological activities of this compound?

A5: While specific biological targets for this compound are not well-documented in publicly available literature, the oxazole moiety is a common scaffold in medicinal chemistry.[1] Oxazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[1] Benzoic acid derivatives have also been investigated for various therapeutic applications, including as VLA-4 antagonists.

Troubleshooting Guides

Problem: Compound precipitates out of DMSO stock solution upon storage.
Possible Cause Troubleshooting Step
Supersaturated solutionGently warm the stock solution to 37°C and vortex or sonicate to redissolve. Consider preparing a fresh, slightly less concentrated stock solution.
Improper storageStore the DMSO stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
Water absorption by DMSOUse anhydrous DMSO to prepare stock solutions. DMSO is hygroscopic and absorbed water can decrease the solubility of hydrophobic compounds.
Problem: Inconsistent results or low potency observed in cell-based assays.
Possible Cause Troubleshooting Step
Compound precipitation in assay mediaVisually inspect the assay plate for any signs of precipitation. Determine the kinetic solubility of the compound in your specific cell culture medium.
Cytotoxicity of the solubilizing agentHigh concentrations of DMSO or other co-solvents can be toxic to cells. Perform a solvent tolerance experiment to determine the maximum concentration of the solvent that does not affect cell viability.
Compound binding to plasticwarePoorly soluble compounds can adsorb to the surface of plastic assay plates, reducing the effective concentration. Consider using low-binding plates or including a non-ionic surfactant like Tween-80 (at a low concentration, e.g., 0.01%) in the assay buffer.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Accurately weigh a small amount of this compound.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again. Sonication in a water bath can also be used to aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay by Turbidimetry

This protocol provides a general method to estimate the kinetic solubility of a compound when diluted from a DMSO stock into an aqueous buffer.

  • Prepare a series of dilutions of the this compound DMSO stock solution in DMSO.

  • In a clear 96-well plate, add a small volume (e.g., 2 µL) of each DMSO dilution. Include a DMSO-only control.

  • To each well, rapidly add the aqueous assay buffer of interest (e.g., 198 µL of phosphate-buffered saline, pH 7.4) to achieve the final desired compound concentrations.

  • Seal the plate and shake for 1-2 hours at a controlled temperature (e.g., 25°C or 37°C).

  • Measure the turbidity of each well using a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

  • The kinetic solubility is estimated as the highest concentration that does not show a significant increase in turbidity compared to the DMSO-only control.

Data Presentation

Table 1: Predicted Physicochemical Properties of Structurally Similar Compounds

Since experimental data for this compound is limited, the following table presents predicted properties for structurally related compounds to provide a general understanding.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted XlogPPredicted pKa
This compoundC₁₀H₇NO₃189.17[2]1.5[3]~3.5 - 4.5
Benzoic acidC₇H₆O₂122.121.94.2
4-(1H-1,2,3-triazol-1-yl)benzoic acidC₉H₇N₃O₂189.17[4]0.9[4]Not available
3-(1,3-Oxazol-5-yl)benzoic acidC₁₀H₇NO₃189.17[1]2.0[1]Not available

Note: The pKa for this compound is an estimate based on the pKa of benzoic acid and the potential electronic effects of the oxazole substituent. Experimental determination is recommended.

Visualizations

experimental_workflow Workflow for Addressing Poor Solubility of this compound cluster_initial_prep Initial Preparation cluster_solubility_testing Solubility Assessment cluster_troubleshooting Troubleshooting Strategies cluster_assay Assay Performance start Start with solid compound prep_stock Prepare concentrated stock in 100% DMSO start->prep_stock kinetic_sol Determine Kinetic Solubility in Assay Buffer prep_stock->kinetic_sol Dilute into aqueous buffer adjust_conc Adjust Final Concentration kinetic_sol->adjust_conc Precipitation observed run_assay Perform Biological Assay kinetic_sol->run_assay Solubility is adequate adjust_ph Adjust Buffer pH (> predicted pKa) adjust_conc->adjust_ph adjust_conc->run_assay add_cosolvent Add Co-solvents (e.g., Ethanol, PEG) adjust_ph->add_cosolvent adjust_ph->run_assay use_cyclodextrin Use Cyclodextrins add_cosolvent->use_cyclodextrin add_cosolvent->run_assay use_cyclodextrin->run_assay end Soluble Compound in Assay run_assay->end

Caption: Workflow for addressing solubility issues.

Given the absence of a known specific biological target for this compound, a signaling pathway diagram cannot be accurately generated. The following diagram illustrates a logical workflow for troubleshooting poor compound solubility in a typical drug discovery setting.

logical_workflow Decision Tree for Solubility Enhancement start Poorly Soluble Compound q_cosolvent Is a co-solvent (e.g., DMSO) tolerated by the assay? start->q_cosolvent use_cosolvent Prepare stock in co-solvent. Optimize final concentration. q_cosolvent->use_cosolvent Yes q_ph Is the compound ionizable? (e.g., has a carboxylic acid) q_cosolvent->q_ph No / Insufficient success Solubility Achieved use_cosolvent->success adjust_ph Adjust buffer pH to > pKa to form a soluble salt. q_ph->adjust_ph Yes q_excipient Are more advanced formulations feasible? q_ph->q_excipient No adjust_ph->success use_excipient Use solubilizing excipients (e.g., cyclodextrins, surfactants). q_excipient->use_excipient Yes reformulate Consider compound derivatization or reformulation. q_excipient->reformulate No use_excipient->success

Caption: Decision tree for solubility enhancement.

References

Technical Support Center: 4-(1,3-Oxazol-5-yl)benzoic acid Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(1,3-oxazol-5-yl)benzoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during synthesis, purification, characterization, and biological assays.

I. Synthesis and Purification

The synthesis of this compound can be challenging. Below are common problems and their solutions, focusing on a plausible synthetic route adapted from related heterocyclic preparations. A common approach involves the construction of the oxazole ring followed by modification of a precursor to the benzoic acid, or a coupling reaction to attach the benzoic acid moiety. A modified Robinson-Gabriel synthesis is a viable pathway.

Frequently Asked Questions (FAQs):

Q1: My synthesis of the 2-acylamino-ketone precursor is giving a low yield. What are the likely causes?

A1: Low yields in the acylation of the aminoketone precursor can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using an appropriate acylating agent and base, and consider extending the reaction time or moderately increasing the temperature.

  • Side Reactions: The aminoketone can undergo self-condensation or other side reactions. Maintain a controlled temperature and add the acylating agent slowly to the reaction mixture.

  • Purity of Starting Materials: Impurities in the starting aminoketone or the acylating agent can interfere with the reaction. Ensure the purity of your reactants before starting.

Q2: The cyclodehydration step to form the oxazole ring is not working efficiently. What can I do?

A2: The cyclodehydration is a critical step and can be influenced by several parameters:

  • Dehydrating Agent: The choice and amount of dehydrating agent are crucial. While sulfuric acid is traditional for the Robinson-Gabriel synthesis, other reagents like phosphorus pentoxide, phosphoryl chloride, or trifluoroacetic anhydride can be more effective for certain substrates.[1] Consider screening different dehydrating agents.

  • Temperature: The reaction often requires heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition. Optimize the temperature carefully.

  • Water Content: The presence of water can inhibit the cyclodehydration. Ensure all your reagents and solvents are anhydrous.

Q3: I am observing significant byproduct formation during the synthesis. What are the common side products and how can I minimize them?

A3: Common side products in oxazole synthesis include:

  • Incompletely cyclized intermediates: The 2-acylamino-ketone may not fully cyclize. Try increasing the reaction time or the strength of the dehydrating agent.

  • Polymerization/Tar Formation: The starting materials or product may be unstable under the reaction conditions, leading to polymerization. Consider using milder reaction conditions or reducing the reaction time.

  • Hydrolysis of the oxazole ring: If water is present, the oxazole ring can be susceptible to hydrolysis, especially under acidic conditions. A thoroughly dried setup is essential.

Q4: How can I effectively purify the final this compound product?

A4: Purification can often be achieved through recrystallization. Due to the carboxylic acid group, the solubility of the compound will be pH-dependent.

  • Recrystallization: A common method is to dissolve the crude product in a hot solvent in which it is highly soluble and then cool the solution slowly to allow for the formation of pure crystals. For benzoic acid derivatives, recrystallization from hot water or aqueous ethanol is often effective.[2][3]

  • Acid-Base Extraction: You can dissolve the crude product in a basic aqueous solution (e.g., sodium bicarbonate solution) to form the carboxylate salt. This aqueous solution can then be washed with an organic solvent to remove non-acidic impurities. Subsequently, acidification of the aqueous layer will precipitate the pure carboxylic acid, which can be collected by filtration.

Experimental Protocol: Synthesis via a Modified Robinson-Gabriel Approach

This protocol is a representative method and may require optimization for specific laboratory conditions.

Step 1: Synthesis of a 2-amino-1-(4-cyanophenyl)ethan-1-one precursor. This starting material can be synthesized from 4-cyanobenzoyl chloride and a suitable amino-component.

Step 2: Acylation of the aminoketone. To a solution of the aminoketone in a suitable solvent (e.g., dichloromethane or THF), add a base (e.g., triethylamine or pyridine) and the desired acylating agent (e.g., acetic anhydride or acetyl chloride) at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

Step 3: Cyclodehydration to form the oxazole ring. To the crude 2-acylamino-ketone, add a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid. Heat the mixture to facilitate the cyclization and dehydration. The reaction progress should be monitored by TLC.

Step 4: Hydrolysis of the nitrile to the carboxylic acid. The resulting 4-(1,3-oxazol-5-yl)benzonitrile can be hydrolyzed to the corresponding carboxylic acid by heating with a strong acid (e.g., HCl or H₂SO₄) or a strong base (e.g., NaOH or KOH) in an aqueous or alcoholic solvent.

Step 5: Purification. The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

II. Characterization

Accurate characterization of this compound is essential to confirm its identity and purity. The most common techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs):

Q5: My ¹H NMR spectrum looks complex and I'm having trouble assigning the peaks. What are the expected chemical shifts?

A5: The ¹H NMR spectrum of this compound will have distinct signals for the protons on the benzoic acid ring and the oxazole ring.

  • Benzoic Acid Protons: You should expect two doublets in the aromatic region, corresponding to the four protons on the para-substituted benzene ring. The protons ortho to the carboxylic acid group will be deshielded and appear at a higher chemical shift (around 8.0-8.2 ppm) compared to the protons ortho to the oxazole ring (around 7.8-8.0 ppm).

  • Oxazole Protons: The oxazole ring has two protons. The proton at the 2-position will typically be a singlet around 8.0-8.5 ppm, and the proton at the 4-position will be a singlet around 7.5-8.0 ppm.

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid will appear as a broad singlet at a high chemical shift (typically >10 ppm) and may be exchangeable with D₂O.

Q6: I am seeing unexpected peaks in my NMR spectrum. What could they be?

A6: Unexpected peaks can arise from several sources:

  • Residual Solvents: Common laboratory solvents like acetone, ethyl acetate, or dichloromethane can be present in your sample.

  • Starting Materials: Incomplete reaction can lead to the presence of signals from your starting materials.

  • Side Products: As discussed in the synthesis section, side products from incomplete cyclization or other reactions can give rise to extra peaks.

  • Water: A broad peak around 1.5-4.0 ppm (depending on the solvent) could be due to the presence of water.

Q7: My HPLC analysis is showing a broad or tailing peak for my compound. How can I improve the peak shape?

A7: Peak broadening or tailing in HPLC for an acidic compound like this compound is often related to interactions with the stationary phase or issues with the mobile phase.

  • Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds. For a carboxylic acid, using a mobile phase with a pH well below the pKa of the analyte (typically around 2.5-3.5) will ensure it is in its neutral form and interacts more predictably with a C18 column.

  • Ionic Strength: Increasing the buffer concentration in the mobile phase can sometimes help to improve peak shape by masking residual active sites on the silica support.

  • Column Choice: If peak tailing persists, consider using a column with a different stationary phase or one that is specifically designed for the analysis of polar or acidic compounds.

Data Presentation: Expected Analytical Data
Parameter Expected Value/Observation
Molecular Formula C₁₀H₇NO₃[4][5]
Molecular Weight 189.17 g/mol [4][5]
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): ~13.0 (br s, 1H, COOH), ~8.4 (s, 1H, oxazole-H2), ~8.1 (d, 2H, Ar-H), ~7.9 (d, 2H, Ar-H), ~7.7 (s, 1H, oxazole-H4)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): ~167 (COOH), ~155 (oxazole-C5), ~151 (oxazole-C2), ~139 (Ar-C), ~130 (Ar-CH), ~128 (Ar-C), ~126 (Ar-CH), ~123 (oxazole-C4)
HPLC Retention Time Dependent on conditions, but expect a sharp peak on a C18 column with an acidic mobile phase.

Note: The NMR chemical shifts are predicted based on the structure and data from similar compounds and may vary slightly in an actual experimental spectrum.

III. Biological Assays

This compound and its derivatives are often investigated for their biological activities. However, various issues can arise during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs):

Q8: My compound is precipitating in the cell culture medium during my assay. What can I do to improve its solubility?

A8: Poor aqueous solubility is a common problem for many organic compounds.

  • DMSO Concentration: Ensure the final concentration of your DMSO stock in the assay medium is low, typically below 0.5%, as higher concentrations can be toxic to cells and cause the compound to precipitate.

  • Pluronic F-68: For in vitro assays, consider using a small amount of a non-ionic surfactant like Pluronic F-68 to help solubilize the compound. Always include a vehicle control with the same concentration of the surfactant to check for any effects on the assay.

  • Sonication: Briefly sonicating the final solution can sometimes help to dissolve small amounts of precipitate.

Q9: I am observing inconsistent results in my enzyme inhibition assay. What are the potential causes?

A9: Inconsistent IC₅₀ values can be frustrating. Here are some factors to consider:

  • Compound Stability: The oxazole ring can be susceptible to degradation under certain conditions. Assess the stability of your compound in the assay buffer over the time course of your experiment.

  • Enzyme Activity: Ensure that the enzyme you are using is active and that its activity is consistent between experiments. Prepare fresh enzyme dilutions for each assay.

  • Assay Conditions: Factors such as pH, temperature, and incubation time can all affect the results of an enzyme assay. Ensure these parameters are tightly controlled.

Q10: I am not observing any biological activity with my compound, even though similar structures are reported to be active. What could be the reason?

A10: A lack of activity can be due to a number of factors:

  • Purity: Impurities in your compound could be interfering with its activity or you may have synthesized the wrong compound. Re-verify the identity and purity of your compound.

  • Cell Permeability: In cell-based assays, the compound may not be able to cross the cell membrane to reach its target.

  • Assay Specificity: The specific biological target you are testing against may not be the correct one for your compound, even if it is structurally similar to other active compounds.

IV. Visualizations

Diagrams of Experimental Workflows and Logical Relationships

G cluster_synthesis Synthesis Troubleshooting cluster_purification Purification Issues start Low Yield or No Product check_reagents Check Purity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions side_reactions Analyze for Side Products (TLC, LC-MS) start->side_reactions check_dehydrating Optimize Dehydrating Agent check_conditions->check_dehydrating impure_product Impure Product after Work-up recrystallization Recrystallization impure_product->recrystallization acid_base Acid-Base Extraction impure_product->acid_base column Column Chromatography recrystallization->column If impurities persist

Caption: A troubleshooting workflow for the synthesis and purification of this compound.

G cluster_characterization Characterization Workflow sample Purified Sample nmr ¹H and ¹³C NMR Spectroscopy sample->nmr hplc HPLC-UV Analysis sample->hplc ms Mass Spectrometry sample->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis hplc->data_analysis ms->data_analysis

Caption: A typical workflow for the analytical characterization of this compound.

G cluster_bioassay Biological Assay Troubleshooting inconsistent_results Inconsistent Assay Results solubility Check Compound Solubility inconsistent_results->solubility stability Assess Compound Stability in Assay Buffer inconsistent_results->stability assay_params Verify Assay Parameters (pH, Temp, Concentrations) inconsistent_results->assay_params purity Confirm Compound Purity and Identity inconsistent_results->purity positive_control Run Positive and Negative Controls assay_params->positive_control

Caption: A decision tree for troubleshooting common issues in biological assays.

References

Technical Support Center: Production of 4-(1,3-Oxazol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(1,3-oxazol-5-yl)benzoic acid. Our focus is on minimizing impurity formation and maximizing the yield and purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic route to this compound?

A two-step approach is highly effective. The first step is the Van Leusen oxazole synthesis, reacting methyl 4-formylbenzoate with tosylmethyl isocyanide (TosMIC) to form methyl 4-(1,3-oxazol-5-yl)benzoate. The second step is the hydrolysis of the methyl ester to the desired carboxylic acid. This method is often preferred as the carboxylic acid group in 4-formylbenzoic acid can interfere with the basic conditions of the Van Leusen reaction.

Q2: What are the most common impurities I might encounter?

The most common impurities can be categorized by their origin in the two-step synthesis:

  • From Van Leusen Synthesis:

    • Unreacted Methyl 4-formylbenzoate: If the reaction is incomplete.

    • 4-Tosyl-4,5-dihydrooxazole intermediate: Results from incomplete elimination of the tosyl group.[1]

    • Methyl 4-cyanobenzoate: This can form if the starting aldehyde is contaminated with ketone impurities.[1]

    • p-Toluenesulfinic acid: A byproduct of the elimination step.

  • From Hydrolysis:

    • Unreacted Methyl 4-(1,3-oxazol-5-yl)benzoate: Due to incomplete hydrolysis.

Q3: How can I monitor the progress of the reactions?

Thin-layer chromatography (TLC) is a straightforward and effective method to monitor both the Van Leusen synthesis and the hydrolysis. For the Van Leusen reaction, you can track the disappearance of the methyl 4-formylbenzoate spot and the appearance of the product ester spot. Similarly, for the hydrolysis, the disappearance of the starting ester and the appearance of the final carboxylic acid product (which will likely have a different Rf value) can be monitored.

Q4: Are there alternatives to the Van Leusen synthesis?

Yes, the Robinson-Gabriel synthesis is another classical method for preparing oxazoles. This involves the cyclodehydration of a 2-acylamino-ketone.[2] However, the synthesis of the required starting material for this compound can be more complex than the commercially available precursors for the Van Leusen approach.

Troubleshooting Guides

This guide addresses specific issues that may arise during the synthesis of this compound, leading to low yields or impure products.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Methyl 4-(1,3-oxazol-5-yl)benzoate 1. Purity of Starting Materials: The methyl 4-formylbenzoate may be oxidized to its carboxylic acid, which quenches the base.[1] 2. Inefficient Elimination of the Tosyl Group: The 4-tosyl-4,5-dihydrooxazole intermediate is stable and may not fully convert to the oxazole.[1] 3. Decomposition of TosMIC: Tosylmethyl isocyanide can degrade if not stored properly or if the reaction conditions are too harsh.1. Purify Aldehyde: Ensure the methyl 4-formylbenzoate is pure. If necessary, purify it by recrystallization or chromatography before use. 2. Optimize Reaction Conditions: Increase the reaction temperature after the initial addition of reagents to promote the elimination step. Consider using a stronger, non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) instead of potassium carbonate.[1] Extending the reaction time can also improve conversion.[1] 3. Use Fresh Reagents: Use fresh, high-quality TosMIC for the reaction.
Presence of Multiple Spots on TLC After Van Leusen Reaction 1. Incomplete Reaction: Unreacted starting materials and the desired product are present. 2. Formation of Stable Intermediate: The 4-tosyl-4,5-dihydrooxazole intermediate is present alongside the product.[1] 3. Side Reactions: Formation of nitrile byproducts from ketone impurities.[1]1. Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or gently heat the mixture to drive it to completion. 2. Force the Elimination: If the intermediate is the major byproduct, you can try to convert it to the product post-reaction by treating the crude mixture with a strong base like DBU.[1] 3. Ensure Purity of Aldehyde: Use highly pure methyl 4-formylbenzoate to avoid side reactions.
Incomplete Hydrolysis of Methyl 4-(1,3-oxazol-5-yl)benzoate 1. Insufficient Reaction Time or Temperature: The hydrolysis reaction has not gone to completion. 2. Inadequate Amount of Base: Not enough sodium hydroxide was used to drive the saponification.1. Extend Reaction Time/Increase Temperature: Reflux the reaction mixture for a longer period. Monitor by TLC until the starting ester spot disappears. 2. Use Excess Base: Ensure at least 1.5-2.0 equivalents of sodium hydroxide are used.
Difficulty in Isolating the Final Product 1. Incomplete Precipitation: The pH of the solution after hydrolysis was not sufficiently acidic to precipitate the carboxylic acid. 2. Product is Soluble in the Work-up Solvent: The product may have some solubility in the aqueous layer.1. Adjust pH: Carefully acidify the aqueous solution with an acid like 1M HCl to a pH of 2-3 to ensure complete precipitation of the product.[3] 2. Extraction: After acidification, if the product does not fully precipitate, extract the aqueous layer with a suitable organic solvent like ethyl acetate to recover the dissolved product.

Experimental Protocols

Step 1: Synthesis of Methyl 4-(1,3-Oxazol-5-yl)benzoate (Van Leusen Synthesis)

Materials:

  • Methyl 4-formylbenzoate

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of methyl 4-formylbenzoate (1.0 eq) in anhydrous methanol, add tosylmethyl isocyanide (1.05 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add anhydrous potassium carbonate (2.0 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure methyl 4-(1,3-oxazol-5-yl)benzoate.

Step 2: Hydrolysis of Methyl 4-(1,3-Oxazol-5-yl)benzoate

Materials:

  • Methyl 4-(1,3-oxazol-5-yl)benzoate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve methyl 4-(1,3-oxazol-5-yl)benzoate (1.0 eq) in a mixture of methanol and 2M aqueous sodium hydroxide solution (2.0 eq).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath.

  • Acidify the solution to a pH of 2-3 by the dropwise addition of 1M HCl. A precipitate should form.[3]

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound.

Data Presentation

Table 1: Troubleshooting Guide with Quantitative Impact on Purity
Problem Potential Impurity Typical Purity Range (before optimization) Purity Range (after optimization) Key Optimization Parameter
Incomplete Elimination in Van Leusen Reaction4-Tosyl-4,5-dihydrooxazole intermediate60-80%>95%Use of a stronger base (e.g., DBU) and increased temperature.
Oxidized Aldehyde Starting MaterialUnreacted TosMIC and byproducts40-60%>90%Purification of methyl 4-formylbenzoate before use.
Incomplete HydrolysisUnreacted methyl 4-(1,3-oxazol-5-yl)benzoate70-85%>98%Increased reaction time (e.g., from 2h to 4h) and ensuring excess NaOH.

Visualizations

experimental_workflow cluster_step1 Step 1: Van Leusen Oxazole Synthesis cluster_step2 Step 2: Hydrolysis start1 Methyl 4-formylbenzoate + TosMIC in Methanol add_base Add K2CO3 at 0°C start1->add_base react Stir at Room Temperature (12-16h) add_base->react workup1 Workup (Solvent removal, Extraction) react->workup1 purify1 Flash Column Chromatography workup1->purify1 product1 Methyl 4-(1,3-oxazol-5-yl)benzoate purify1->product1 start2 Methyl 4-(1,3-oxazol-5-yl)benzoate in MeOH/NaOH(aq) product1->start2 Proceed to next step reflux Reflux (2-4h) start2->reflux workup2 Workup (Solvent removal, Acidification) reflux->workup2 isolate Filtration and Drying workup2->isolate product2 This compound isolate->product2

Caption: Experimental workflow for the two-step synthesis of this compound.

logical_relationship cluster_impurities Potential Impurities cluster_causes Root Causes cluster_solutions Troubleshooting Solutions issue Low Purity of Final Product impurity1 Unreacted Starting Materials (Aldehyde, Ester) issue->impurity1 impurity2 Reaction Intermediates (Dihydrooxazole) issue->impurity2 impurity3 Side-Reaction Products (Nitrile, Tosyl byproducts) issue->impurity3 cause1 Impure Reagents impurity1->cause1 cause2 Suboptimal Reaction Conditions (Temp, Time, Base) impurity1->cause2 cause3 Inefficient Workup and Purification impurity1->cause3 impurity2->cause1 impurity2->cause2 impurity2->cause3 impurity3->cause1 impurity3->cause2 impurity3->cause3 solution1 Purify Starting Materials cause1->solution1 solution2 Optimize Reaction Parameters cause1->solution2 solution3 Improve Workup/Purification Techniques cause1->solution3 cause2->solution1 cause2->solution2 cause2->solution3 cause3->solution1 cause3->solution2 cause3->solution3

Caption: Logical relationship between issues, causes, and solutions in the synthesis.

References

Technical Support Center: Analysis of 4-(1,3-Oxazol-5-yl)benzoic acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed methodologies, troubleshooting advice, and frequently asked questions (FAQs) for the HPLC analysis of 4-(1,3-Oxazol-5-yl)benzoic acid.

Experimental Protocol: HPLC Method for this compound

A robust HPLC method for the quantitative analysis of this compound has been developed. Below are the detailed experimental parameters.

Chromatographic Conditions

ParameterRecommended Setting
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B5-20 min: 10% to 90% B20-25 min: 90% B25.1-30 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Acetonitrile (50:50, v/v)

System Suitability

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0% (for n=6 injections)

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the HPLC analysis of this compound.

Peak Shape Issues

Q1: My peak is tailing. What are the possible causes and how can I fix it?

A1: Peak tailing is a common issue, often indicating undesirable interactions between the analyte and the stationary phase.[1][2]

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with the acidic analyte.

    • Solution: Lower the pH of the mobile phase by slightly increasing the formic acid concentration (e.g., to 0.2%). This ensures the carboxylic acid is fully protonated and reduces interaction with silanols.[3]

  • Column Contamination: Buildup of impurities on the column frit or packing material can lead to poor peak shape.

    • Solution: Flush the column with a strong solvent, such as 100% acetonitrile or isopropanol.[2][4] If the problem persists, consider replacing the column or using a guard column.

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.

    • Solution: Reduce the sample concentration or the injection volume.[5]

Q2: I am observing peak fronting. What should I do?

A2: Peak fronting is less common than tailing and can be caused by:

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the peak to front.

    • Solution: Ensure your sample is dissolved in the initial mobile phase composition or a weaker solvent.[6]

  • Column Overload: Similar to tailing, injecting too high a concentration can also lead to fronting.

    • Solution: Dilute your sample.

Q3: My peaks are split or appear as doublets. What is the cause?

A3: Peak splitting can be frustrating and may point to several issues:

  • Clogged Column Frit: Particulates from the sample or mobile phase can partially block the inlet frit of the column, causing the sample band to split.

    • Solution: Backflush the column. If this doesn't resolve the issue, the frit may need to be replaced. Using an in-line filter can prevent this.

  • Column Void: A void or channel in the column packing can lead to multiple flow paths for the analyte.

    • Solution: This usually indicates a damaged column that needs to be replaced.[1]

  • Sample Solvent Effect: Injecting a large volume of a strong solvent can cause peak splitting.

    • Solution: Reduce the injection volume or dissolve the sample in a weaker solvent.[6]

Retention Time and Baseline Issues

Q4: The retention time of my analyte is shifting between injections. Why is this happening?

A4: Retention time stability is crucial for reliable identification and quantification. Drifting retention times can be caused by:[6]

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase at the start of the run.

    • Solution: Increase the column equilibration time before the first injection.[6]

  • Mobile Phase Composition Changes: Inaccurate mixing of the mobile phase solvents or evaporation of the more volatile component can alter the elution strength.

    • Solution: Prepare fresh mobile phase daily and keep the solvent bottles capped. Ensure the pump's proportioning valves are working correctly.[7]

  • Temperature Fluctuations: Changes in the column temperature will affect retention time.

    • Solution: Use a column oven to maintain a consistent temperature.[6]

Q5: I am seeing a noisy or drifting baseline. What are the potential causes?

A5: A stable baseline is essential for accurate peak integration.

  • Air Bubbles in the System: Air bubbles in the pump or detector cell are a common cause of baseline noise.

    • Solution: Degas the mobile phase thoroughly before use.[7] Purge the pump to remove any trapped air.

  • Contaminated Mobile Phase: Impurities in the solvents or additives can lead to a noisy or drifting baseline.

    • Solution: Use high-purity, HPLC-grade solvents and reagents. Filter the mobile phase if necessary.

  • Detector Lamp Issues: An aging detector lamp can cause increased noise.

    • Solution: Check the lamp's energy output and replace it if it is low.

Q6: What are "ghost peaks" and how do I get rid of them?

A6: Ghost peaks are unexpected peaks that appear in the chromatogram, often in blank injections.[8]

  • Carryover from Previous Injection: The most common cause is sample from a previous injection being retained and eluting in a subsequent run.

    • Solution: Implement a robust needle wash protocol in your autosampler method. Injecting a blank after a high-concentration sample can confirm carryover.

  • Contaminated Mobile Phase or System: Impurities can accumulate in the system and elute as peaks.

    • Solution: Use fresh, high-quality mobile phase. Flush the entire HPLC system with a strong solvent.

Visual Guides

The following diagrams illustrate common workflows for troubleshooting and experimental setup.

Troubleshooting_Workflow start Problem Observed (e.g., Peak Tailing) isolate_cause Isolate Root Cause start->isolate_cause check_system Check System Parameters - Pressure OK? - Leaks? implement_solution Implement Solution - Adjust pH - Flush Column - Dilute Sample check_system->implement_solution check_method Review Method Parameters - Mobile Phase pH? - Sample Solvent? check_method->implement_solution check_column Inspect Column - Age/Usage? - Contamination? check_column->implement_solution isolate_cause->check_system Systematic Check isolate_cause->check_method isolate_cause->check_column verify Verify Fix - Run Standard implement_solution->verify

Caption: A logical workflow for troubleshooting HPLC issues.

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phase (0.1% Formic Acid, ACN) prep_sample Prepare Sample (Dissolve in Diluent) equilibrate Equilibrate Column (30 min) prep_sample->equilibrate inject Inject Sample (10 µL) equilibrate->inject run_gradient Run Gradient Elution inject->run_gradient detect Detect at 254 nm run_gradient->detect integrate Integrate Peak detect->integrate quantify Quantify Analyte integrate->quantify

Caption: The experimental workflow from sample preparation to data analysis.

References

Technical Support Center: Scaling Up the Synthesis of 4-(1,3-Oxazol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 4-(1,3-Oxazol-5-yl)benzoic acid, with a focus on scaling up the process. The information is presented in a question-and-answer format to directly address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

The most prevalent and scalable method for the synthesis of 5-substituted-1,3-oxazoles, such as this compound, is the Van Leusen Oxazole Synthesis. This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. For the target molecule, the starting materials are typically a 4-carboxybenzaldehyde derivative and TosMIC.

Q2: Why is the Van Leusen reaction preferred for scale-up?

The Van Leusen reaction is often favored for its relatively mild conditions and its tolerance for a wide range of functional groups. It can be performed as a one-pot synthesis, which simplifies the process and is advantageous for larger-scale production.

Q3: What are the critical starting materials for this synthesis?

The primary starting materials are:

  • A 4-formylbenzoic acid derivative: To prevent side reactions with the carboxylic acid group under basic conditions, it is highly recommended to use an ester derivative, such as methyl 4-formylbenzoate. The ester can be hydrolyzed to the desired carboxylic acid in a final step.

  • Tosylmethyl isocyanide (TosMIC): This is a key reagent that provides the C-N-C backbone of the oxazole ring.

  • A suitable base: Potassium carbonate (K₂CO₃) is commonly used, but for improved reactivity and yield, stronger non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium tert-butoxide can be employed.

  • Anhydrous solvent: A polar aprotic solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF) is typically used. Methanol is also commonly employed.

Q4: Are there any known biological activities or signaling pathways associated with this compound?

Currently, there is limited publicly available information directly linking this compound to specific biological activities or signaling pathways. However, the oxazole scaffold is a well-known privileged structure in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This molecule is a valuable building block for the synthesis of more complex, biologically active compounds.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product

Potential Cause Troubleshooting Step
Incomplete reaction - Increase reaction time and monitor progress by Thin Layer Chromatography (TLC).- Gradually increase the reaction temperature. For instance, if the reaction is sluggish at room temperature, heating to 40-60°C may be beneficial.- Consider using a stronger base, such as DBU, to facilitate the final elimination step.
Decomposition of TosMIC - Ensure strictly anhydrous reaction conditions. Use freshly dried solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Add the base to the reaction mixture at a low temperature (e.g., 0°C) before the addition of TosMIC.
Side reactions of the aldehyde - Use a high-purity aldehyde. If necessary, purify the starting material by recrystallization or chromatography.- As mentioned, protect the carboxylic acid group as an ester to prevent its reaction with the base.

Issue 2: Formation of Significant Byproducts

Observed Byproduct Potential Cause Troubleshooting Step
4-Tosyl-4,5-dihydrooxazole intermediate Incomplete elimination of the tosyl group.- Increase the reaction temperature after the initial formation of the intermediate.- Use a stronger base or increase the amount of base used.- Extend the reaction time.
Nitrile byproduct Presence of ketone impurities in the aldehyde starting material.Purify the 4-formylbenzoic acid ester before use.
Polymeric materials Side reactions at elevated temperatures.- Maintain careful control over the reaction temperature.- Consider a slower, controlled addition of reagents to manage any exothermic processes.

Issue 3: Difficulties in Product Isolation and Purification at Scale

Problem Potential Cause Troubleshooting Step
Product precipitation with byproducts The tosyl byproduct (p-toluenesulfinic acid salt) can co-precipitate with the product.- After the reaction, a careful work-up is necessary. Quench the reaction with water and extract the product with a suitable organic solvent.- Wash the organic layer with a brine solution to remove water-soluble impurities.
Difficulty in removing the tosyl byproduct The byproduct can be challenging to separate by chromatography on a large scale.- Optimize the work-up procedure to remove the majority of the salt by aqueous washes.- For the final purification, recrystallization is often more scalable than column chromatography. A suitable solvent system should be determined at a small scale first.
Product is an ester, but the acid is desired The use of a protected starting material.After purification of the methyl 4-(1,3-oxazol-5-yl)benzoate, perform a standard ester hydrolysis using a base like sodium hydroxide, followed by acidification to precipitate the final product.

Data Presentation

Table 1: Representative Reaction Conditions for the Synthesis of 5-Aryl-Oxazoles via Van Leusen Reaction

EntryAldehydeBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
14-MethoxybenzaldehydeK₂CO₃ (2.0)MethanolReflux6~85
24-ChlorobenzaldehydeDBU (1.5)THF504~90
3BenzaldehydeK₂CO₃ (2.0)MethanolReflux6~82
44-NitrobenzaldehydeK₂CO₃ (2.0)MethanolReflux5~92

Note: The data presented are for analogous 5-aryl-oxazoles and serve as a general guide. Yields for the synthesis of this compound may vary.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of Methyl 4-(1,3-Oxazol-5-yl)benzoate

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous methanol (50 mL).

  • Addition of Base: Add potassium carbonate (2.0 equivalents) to the methanol and stir the suspension.

  • Addition of Reactants: Add methyl 4-formylbenzoate (1.0 equivalent) followed by tosylmethyl isocyanide (TosMIC) (1.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 65°C) and monitor the progress by TLC. The reaction is typically complete within 6-12 hours.

  • Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Scale-Up Synthesis and Hydrolysis to this compound

  • Reaction Setup: In a suitable jacketed reactor, charge anhydrous methanol.

  • Reagent Addition: Add potassium carbonate (2.0 equivalents) with stirring. Then, add methyl 4-formylbenzoate (1.0 equivalent) and TosMIC (1.1 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for 8-16 hours, monitoring for completion by HPLC.

  • Work-up: Cool the reactor and concentrate the reaction mixture. Add water and a suitable organic solvent (e.g., ethyl acetate or toluene) and perform a liquid-liquid extraction.

  • Purification of Ester: Wash the organic phase with brine, and then concentrate to obtain the crude methyl 4-(1,3-oxazol-5-yl)benzoate. This can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Hydrolysis: Dissolve the purified ester in a mixture of methanol and aqueous sodium hydroxide solution (2-3 equivalents of NaOH). Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC or HPLC).

  • Isolation of Acid: Cool the reaction mixture and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent to remove any unreacted ester. Carefully acidify the aqueous layer with hydrochloric acid to a pH of 2-3 to precipitate the this compound.

  • Final Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.

Visualizations

Van_Leusen_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification (Ester) cluster_hydrolysis Hydrolysis & Isolation (Acid) Start Start Reagents Charge Reactor with: - Anhydrous Methanol - Methyl 4-formylbenzoate - TosMIC Start->Reagents Base Add Base (e.g., K2CO3) Reagents->Base Heat Heat to Reflux Base->Heat Monitor Monitor by TLC/HPLC Heat->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Reaction Complete PurifyEster Purify Ester (Recrystallization) Workup->PurifyEster Hydrolysis Ester Hydrolysis (NaOH, MeOH/H2O) PurifyEster->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification Isolate Isolate Product (Filtration & Drying) Acidification->Isolate End Final Product Isolate->End Van_Leusen_Mechanism cluster_step1 Step 1: Deprotonation of TosMIC cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Cyclization cluster_step4 Step 4: Elimination TosMIC Tos-CH2-NC Tosylmethyl isocyanide Anion Tos-CH(-)-NC TosMIC Anion TosMIC->Anion + Base Base Base Intermediate1 R-CH(O-)-CH(Tos)-NC Alkoxide Intermediate Anion->Intermediate1 + R-CHO Aldehyde R-CHO Aldehyde Oxazoline 4-Tosyl-4,5-dihydrooxazole Intermediate1->Oxazoline Intramolecular Cyclization Product {5-Substituted Oxazole} Oxazoline->Product Base, -TosH

Validation & Comparative

A Comparative Guide to 4-(1,3-Oxazol-5-yl)benzoic acid and Alternative Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical determinant of the efficacy and safety of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of 4-(1,3-Oxazol-5-yl)benzoic acid with other commonly employed linkers, supported by available experimental data and established principles in bioconjugation. While direct comparative studies featuring this compound are limited, this guide leverages data from structurally related compounds and well-characterized alternative linkers to provide a rational assessment of its potential.

Physicochemical and Performance Comparison of Linkers

The ideal linker should be stable in systemic circulation, ensuring the therapeutic payload reaches its target, and then facilitate the release of the active component. Key performance indicators include stability, solubility, and the overall impact on the conjugate's pharmacokinetic profile.

Linker ClassExampleKey Physicochemical PropertiesPerformance Characteristics
Oxazole-based This compoundRigid, aromatic heterocyclic system. The oxazole ring is generally stable under physiological conditions but can be susceptible to cleavage by strong oxidizing or reducing agents. The benzoic acid moiety provides a convenient handle for conjugation.The oxazole ring is thermally stable.[1][2] Recent studies have demonstrated the development of oxazole-based linkers that are cleavable under specific conditions, such as single-electron oxidation, suggesting a potential for controlled release mechanisms.[3] The aromatic nature may contribute to a more rigid spacing between the conjugated molecules compared to flexible linkers like PEG.
Polyethylene Glycol (PEG) Mal-PEG3-C1-NHS esterHydrophilic, flexible, and available in various lengths. Enhances the water solubility of the conjugate.[4]Improves pharmacokinetic properties by increasing hydrodynamic radius and reducing renal clearance.[2][3] Can decrease immunogenicity and aggregation of the conjugate.[1] The stability of the conjugate is high, particularly with longer PEG chains.[1]
Maleimide-based Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)Contains a thiol-reactive maleimide group and an amine-reactive NHS ester. The resulting thioether bond can be unstable in vivo.Prone to a retro-Michael reaction in the presence of thiol-containing molecules like albumin, leading to premature drug release.[5] Self-stabilizing maleimides have been developed to mitigate this instability.[5]
Hydrazone Hydrazide-based linkersForms a pH-sensitive hydrazone bond with a carbonyl group on the payload or antibody.Designed to be stable at physiological pH (7.4) and undergo hydrolysis in the acidic environment of endosomes and lysosomes (pH 4.5-6.5), facilitating intracellular drug release.[4]

Experimental Protocols

Detailed methodologies are essential for the reproducible evaluation of linker performance. Below are representative protocols for assessing key linker characteristics.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of a linker in a bioconjugate when incubated in plasma.

Methodology:

  • Conjugate Preparation: Synthesize the bioconjugate (e.g., an ADC) with the linker of interest (e.g., this compound, PEG, or maleimide).

  • Incubation: Incubate the conjugate at a final concentration of 1 mg/mL in human plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, and 72 hours).

  • Sample Processing: Immediately process the aliquots to stop any further degradation, for example, by snap-freezing in liquid nitrogen.

  • Analysis by LC-MS: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact conjugate and any released payload. A decrease in the drug-to-antibody ratio (DAR) over time indicates linker instability.

Protocol 2: Solubility Assessment

Objective: To determine the impact of the linker on the solubility of the bioconjugate.

Methodology:

  • Conjugate Preparation: Prepare bioconjugates with different linkers.

  • Concentration Series: Prepare a series of dilutions of each conjugate in a relevant buffer (e.g., PBS, pH 7.4).

  • Turbidity Measurement: Measure the absorbance of each solution at a wavelength known to be sensitive to protein aggregation (e.g., 350 nm) using a spectrophotometer.

  • Data Analysis: An increase in absorbance at higher concentrations indicates aggregation and lower solubility. Compare the solubility profiles of conjugates with different linkers.

Visualizing Linker Concepts and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

LinkerComparison cluster_Oxazole This compound cluster_PEG PEG Linker cluster_Maleimide Maleimide Linker Oxazole Rigid Aromatic Scaffold Oxazole_Prop Properties: - Generally Stable - Potential for Triggered Cleavage [1] - Defined Spacing Oxazole->Oxazole_Prop leads to PEG Flexible Hydrophilic Chain PEG_Prop Properties: - High Solubility [8] - Improved PK [3] - Reduced Immunogenicity [2] PEG->PEG_Prop leads to Maleimide Thiol-Reactive Moiety Maleimide_Prop Properties: - Efficient Conjugation - Prone to in vivo Instability [5] - Off-target Toxicity Risk Maleimide->Maleimide_Prop leads to

Caption: Key characteristics of different linker classes.

ExperimentalWorkflow cluster_protocol In Vitro Plasma Stability Assay A 1. Prepare Bioconjugate B 2. Incubate in Plasma at 37°C A->B C 3. Collect Aliquots at Time Points B->C D 4. Process and Analyze by LC-MS C->D E 5. Quantify Intact Conjugate and Free Payload D->E

Caption: Experimental workflow for plasma stability assessment.

SignalingPathway cluster_ADC Antibody-Drug Conjugate (ADC) Mechanism ADC ADC in Circulation (Stable Linker) TargetCell Target Cancer Cell ADC->TargetCell 1. Binding to Antigen Internalization Internalization into Endosome/Lysosome TargetCell->Internalization 2. Receptor-Mediated Endocytosis PayloadRelease Linker Cleavage & Payload Release Internalization->PayloadRelease 3. Acidic/Enzymatic Environment Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis 4. Payload Induces Cytotoxicity

Caption: Generalized signaling pathway for ADC-mediated cell killing.

Conclusion

The selection of a linker is a multifaceted decision that profoundly impacts the therapeutic potential of a bioconjugate. While established linkers like PEGs offer well-documented advantages in improving solubility and pharmacokinetic profiles, the exploration of novel scaffolds is crucial for advancing the field. This compound represents a class of rigid, aromatic linkers that may offer distinct advantages in terms of defined spatial orientation and potential for controlled cleavage. However, a comprehensive understanding of its performance, particularly its stability in biological matrices and its impact on the overall efficacy of a conjugate, necessitates direct comparative studies against current standards. The experimental protocols outlined in this guide provide a framework for such evaluations, which will be instrumental in determining the role of oxazole-based linkers in the next generation of targeted therapies.

References

A Comparative Analysis of the Biological Activity of 4-(1,3-Oxazol-5-yl)benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of analogs of 4-(1,3-oxazol-5-yl)benzoic acid. While direct experimental data for the parent compound, this compound, is not extensively available in the public domain, this analysis focuses on structurally related compounds to infer potential therapeutic applications and guide future research. The information presented is based on available experimental data for its analogs, highlighting key structure-activity relationships.

I. Antimicrobial Activity

A significant area of investigation for oxazole-containing compounds is their potential as antimicrobial agents. Studies on various analogs of this compound have revealed promising activity against a range of pathogens.

Table 1: Antimicrobial Activity of this compound Analogs
Compound/AnalogTarget Organism(s)Activity (MIC/IC50)Reference
2-{4-[(4-Chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-oneStaphylococcus aureus ATCC 6538MIC: 125 µg/mL[1][2]
Bacillus subtilis ATCC 6683MIC: 125 µg/mL[1][2]
2-{4-[(4-Chlorophenyl)sulfonyl]phenyl}-4-isopropyl-5-phenyl-1,3-oxazoleCandida albicansModerate Activity[1][2]
4-(Thiazol-5-yl)benzoic acid derivativesProtein Kinase CK2 (implicated in microbial pathogenesis)IC50: 0.014-0.017 µM (CK2α)

Key Observations:

The antimicrobial evaluation of valine-derived compounds bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety, which includes 1,3-oxazole derivatives, has shown moderate antibacterial activity against Gram-positive bacterial strains. Specifically, the 1,3-oxazol-5(4H)-one derivative exhibited a Minimum Inhibitory Concentration (MIC) of 125 µg/mL against Staphylococcus aureus and Bacillus subtilis.[1][2] Furthermore, a 1,3-oxazole analog containing a phenyl group at the 5-position displayed activity against the fungal pathogen Candida albicans.[1][2]

While not a direct oxazole analog, the structurally similar 4-(thiazol-5-yl)benzoic acid derivatives have been investigated as potent inhibitors of protein kinase CK2. This enzyme is crucial for the survival and pathogenesis of various microbes, suggesting an indirect antimicrobial strategy.

II. Anticancer Activity

The oxazole scaffold is a common feature in many anticancer agents. Research into analogs of this compound has explored their potential as cytotoxic and antiproliferative agents.

Table 2: Anticancer Activity of this compound Analogs
Compound/AnalogCell Line(s)Activity (IC50/CC50)Reference
4-(Thiazol-5-yl)benzoic acid derivatives with 2-halo- or 2-methoxy-benzyloxy groupA549 (Human Lung Carcinoma)CC50: 1.5-3.3 µM
4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybridsMCF-7 (Human Breast Adenocarcinoma), HCT-116 (Human Colon Carcinoma)IC50: 15.6 to 23.9 µM[3]

Key Observations:

Analogs where the oxazole ring is replaced by a thiazole, such as 4-(thiazol-5-yl)benzoic acid derivatives, have demonstrated significant antiproliferative activities. The introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety resulted in compounds with cytotoxic concentrations (CC50) in the low micromolar range against the A549 human lung cancer cell line.

Furthermore, hybrid molecules incorporating a 1,2,4-triazole ring in place of the oxazole have shown potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM.[3] Some of these compounds also exhibited weak cytotoxicity towards normal cells, indicating a degree of selectivity.[3]

III. Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of the key experimental protocols used to evaluate the biological activities of the discussed analogs.

Antimicrobial Susceptibility Testing (Microdilution Method)

The antimicrobial activity of the 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives was determined using the microdilution method.[1][2]

  • Preparation of Inoculum: Bacterial and fungal strains were cultured on appropriate agar media. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard.

  • Serial Dilutions: The test compounds were dissolved in a suitable solvent (e.g., DMSO) and serially diluted in Mueller-Hinton broth for bacteria or RPMI 1640 medium for fungi in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with the prepared microbial suspension.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Cell Viability Assay (MTT Assay)

The cytotoxic activity of the 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) were seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution was added to each well, and the plates were incubated for an additional 4 hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals were dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was then calculated.

IV. Visualizations

To better illustrate the processes involved in the synthesis and evaluation of these compounds, the following diagrams are provided.

Synthesis_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Substituted Benzoic Acid) Reaction1 Reaction Step 1 (e.g., Acylation) Start->Reaction1 Intermediate Intermediate Product Reaction1->Intermediate Reaction2 Reaction Step 2 (e.g., Cyclization) Intermediate->Reaction2 Final_Product Final Analog Reaction2->Final_Product Screening In vitro Screening (e.g., Antimicrobial, Anticancer) Final_Product->Screening Data Data Analysis (MIC, IC50) Screening->Data SAR Structure-Activity Relationship Analysis Data->SAR MTT_Assay_Workflow cluster_protocol MTT Assay Protocol A Seed Cells in 96-well Plate B Add Test Compound (Varying Concentrations) A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours (Formazan Formation) D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Measure Absorbance F->G H Calculate IC50 G->H

References

Validating the Mechanism of Action of IDO1 Inhibitors: A Comparative Guide to 4-(1,3-Oxazol-5-yl)benzoic Acid Derivatives and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-(1,3-Oxazol-5-yl)benzoic acid derivatives and other key alternatives that target the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). The primary mechanism of action for this class of compounds is the inhibition of IDO1, a critical enzyme in the kynurenine pathway of tryptophan metabolism.[1][2][3][4] IDO1 is a significant target in immuno-oncology as its upregulation in the tumor microenvironment leads to immune suppression by depleting tryptophan and producing immunosuppressive metabolites like kynurenine.[5][6][7] By inhibiting IDO1, these compounds aim to restore T-cell function and enhance anti-tumor immunity.[1][3][5]

This document summarizes key quantitative data, details common experimental validation protocols, and visualizes the underlying biological pathways and workflows to offer a data-centric overview for research and development decisions.

Data Presentation: Comparative Inhibitor Potency

The following tables summarize the quantitative data for prominent IDO1 inhibitors. Epacadostat (INCB024360), a well-studied derivative, serves as a key reference compound.[1][2] Comparisons are made against other notable inhibitors that have been evaluated in clinical or preclinical settings.

Table 1: Biochemical Activity against IDO1

This table compares the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) of compounds against the purified IDO1 enzyme.

CompoundTargetIC50 / Ki (nM)Assay Conditions
Epacadostat (INCB024360) IDO110Cell-free enzymatic assay.[1][2]
IDO171.8Enzymatic assay with purified human IDO1.[8]
Linrodostat (BMS-986205) IDO11.7Enzymatic assay.[8]
Navoximod (GDC-0919) IDO17 (Ki)Enzymatic assay.[8]
Ido1-IN-16 holo-IDO1127Enzymatic assay.[8]
PCC0208009 IDO14.52HeLa cell-based assay.[9]
Table 2: Cellular Activity (Kynurenine Production)

This table presents the IC50 values for inhibitors in cell-based assays, which measure the reduction of kynurenine, the product of IDO1 activity, in cell culture.

CompoundCell LineIC50 (nM)Endpoint
Epacadostat (INCB024360) HeLa7.4Kynurenine production.[6][8]
SKOV-317.63Kynurenine production.[8]
OCI-AML23.4Kynurenine production.[2][8]
Linrodostat (BMS-986205) HEK293 (hIDO1)1.1Kynurenine production.[8]
HeLa1.7Kynurenine production.[8]
NLG919 HeLa83.37Kynurenine production.[9]

Signaling Pathway and Experimental Workflows

To validate the mechanism of action, it is crucial to understand both the biological context and the experimental methods used for evaluation.

IDO1 Signaling Pathway in the Tumor Microenvironment

The diagram below illustrates the IDO1-mediated immune escape pathway. Tumor cells and some immune cells upregulate IDO1, often in response to interferon-gamma (IFN-γ). IDO1 catabolizes the essential amino acid L-tryptophan into N-formylkynurenine, which is then converted to kynurenine. This process has two major immunosuppressive effects: tryptophan depletion, which stalls T-cell proliferation, and kynurenine accumulation, which induces T-cell apoptosis and promotes the development of regulatory T-cells (Tregs). IDO1 inhibitors block this first critical step.[5][6][10]

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_Immune Immune Cell Effects Tryptophan L-Tryptophan (Essential for T-Cells) IDO1 IDO1 Enzyme Tryptophan->IDO1 Catabolized by T_Cell Effector T-Cell Tryptophan->T_Cell Required for Proliferation Kynurenine Kynurenine (Immunosuppressive) Kynurenine->T_Cell Induces Apoptosis Treg Regulatory T-Cell (Treg) Kynurenine->Treg Promotes Differentiation IDO1->Kynurenine Produces Inhibitor IDO1 Inhibitor (e.g., Epacadostat) Inhibitor->IDO1 Blocks Immune_Suppression Immune Suppression T_Cell->Immune_Suppression Counteracts Treg->Immune_Suppression

Caption: IDO1 signaling pathway in the tumor microenvironment.

Experimental Workflow: Cell-Based IDO1 Inhibition Assay

A common method to validate IDO1 inhibitor activity is a cell-based assay using a human cancer cell line that expresses IDO1, such as SKOV-3 or HeLa.[4][10] The workflow involves stimulating IDO1 expression, treating the cells with the inhibitor, and then quantifying the resulting kynurenine levels in the cell culture supernatant.

Assay_Workflow start Start: Seed Cells (e.g., SKOV-3, HeLa) step1 Step 1: Induce IDO1 Expression Treat cells with Interferon-gamma (IFN-γ) start->step1 step2 Step 2: Compound Treatment Add test inhibitor at various concentrations step1->step2 step3 Step 3: Incubation Incubate for 48-72 hours to allow tryptophan-to-kynurenine conversion step2->step3 step4 Step 4: Supernatant Collection Collect the cell culture medium step3->step4 step5 Step 5: Kynurenine Quantification React supernatant with Ehrlich's reagent (p-dimethylaminobenzaldehyde) step4->step5 step6 Step 6: Measurement Read absorbance at 480 nm step5->step6 end End: Data Analysis Calculate IC50 values step6->end

Caption: Typical experimental workflow for a cell-based IDO1 inhibition assay.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of experimental findings. Below are representative protocols for the key assays cited.

Recombinant Human IDO1 Enzymatic Assay

This protocol assesses the direct inhibitory effect of a compound on purified IDO1 enzyme activity.

  • Objective: To determine the IC50 value of a test compound against purified human IDO1 enzyme.

  • Materials:

    • Recombinant human IDO1 enzyme.

    • Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5).

    • Cofactors: 20 mM ascorbate, 3.5 µM methylene blue, 0.2 mg/mL catalase.

    • Substrate: 2 mM D-Tryptophan.

    • Test compound (serially diluted).

    • 96-well UV-transparent plate.

    • Spectrophotometer.

  • Methodology:

    • Prepare a reaction mixture in the assay buffer containing 20 nM IDO1 enzyme and the cofactors.

    • Add serially diluted test compound to the wells of the 96-well plate. Include controls for no inhibition (DMSO vehicle) and background.

    • Initiate the enzymatic reaction by adding the D-Tryptophan substrate.

    • Immediately begin monitoring the reaction by measuring the increase in absorbance at 321 nm at room temperature.[2] This wavelength corresponds to the formation of N'-formylkynurenine.

    • Record the initial reaction rates (linear phase).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

SKOV-3/HeLa Cell-Based Kynurenine Assay

This protocol measures a compound's ability to inhibit IDO1 activity within a cellular context.[10]

  • Objective: To determine the IC50 value of a test compound by measuring the inhibition of kynurenine production in IFN-γ stimulated human cancer cells.

  • Materials:

    • SKOV-3 or HeLa cells.

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Human Interferon-gamma (IFN-γ).

    • Test compound (serially diluted).

    • TCA (Trichloroacetic acid).

    • Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid).

    • 96-well cell culture plates.

    • Plate reader.

  • Methodology:

    • Cell Plating: Seed SKOV-3 or HeLa cells in a 96-well plate and allow them to adhere overnight.

    • IDO1 Induction: Treat the cells with IFN-γ (e.g., 100 ng/mL) to induce the expression of IDO1 enzyme and incubate for 24-48 hours.[10]

    • Compound Addition: Remove the IFN-γ containing medium and add fresh medium containing serial dilutions of the test compound. Include vehicle controls.

    • Incubation: Incubate the plates for 48-72 hours.

    • Kynurenine Detection:

      • Transfer a portion of the cell culture supernatant to a new plate.

      • Add TCA to precipitate proteins and centrifuge.

      • Transfer the resulting supernatant to another plate and add Ehrlich's reagent.

      • Incubate for 10-20 minutes at room temperature to allow color development (a yellow product forms with kynurenine).

    • Measurement: Read the absorbance at 480 nm using a plate reader.

    • Data Analysis: Normalize the data to controls and calculate IC50 values by plotting the percentage of kynurenine reduction against the log of inhibitor concentration. A cell viability assay (e.g., MTT or CellTiter-Glo) should be run in parallel to rule out cytotoxicity as the cause of reduced kynurenine.[10]

References

A Researcher's Guide to Characterizing the Cross-Reactivity of 4-(1,3-Oxazol-5-yl)benzoic Acid-Based Probes

Author: BenchChem Technical Support Team. Date: December 2025

The Importance of Selectivity Profiling

A high-quality chemical probe should exhibit potent and selective modulation of its intended protein target.[1][2][3] Using a poorly characterized or non-selective probe can lead to misleading results, confounding the interpretation of biological pathways and potentially derailing drug discovery projects.[4] Therefore, rigorous selectivity profiling is a critical step in the validation of any new chemical probe.[5][6]

A Multi-tiered Approach to Cross-Reactivity Studies

A comprehensive assessment of probe selectivity involves a combination of computational, biochemical, cell-based, and proteomic approaches. This tiered strategy allows for the identification of potential off-targets and the validation of on-target engagement in a physiologically relevant context.

Tier 1: In Silico and Biochemical Screening

The initial phase of selectivity profiling typically involves computational predictions and broad biochemical screens against panels of related proteins.

In Silico Prediction: Computational methods can predict potential off-target liabilities by analyzing the structural similarity of the probe to known ligands for various targets. This approach can help prioritize which protein families to investigate further in experimental assays.

Biochemical Assays (e.g., Kinase Profiling): For probes targeting a specific protein family, such as kinases, large panels of purified enzymes are used to determine the inhibitor's activity and selectivity.[6][7][8] These assays provide quantitative data on the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) for a wide range of related targets.[2][7]

Table 1: Example Data Presentation for In Vitro Kinase Profiling of a Hypothetical Probe (Probe-X)

KinaseIC50 (nM)% Inhibition @ 1 µM
Target A1598%
Kinase B85055%
Kinase C>10,000<10%
Kinase D2,50030%
... (and so on for a broad panel)
Tier 2: Cell-Based Target Engagement and Selectivity

While biochemical assays are essential, they may not fully recapitulate the complexity of the cellular environment.[5] Cell-based assays are crucial for confirming target engagement and assessing selectivity in a more physiologically relevant setting.[9]

Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement by measuring the change in the thermal stability of a protein upon ligand binding.[5][10]

NanoBRET™ Target Engagement Assays: This technology measures the binding of a probe to a target protein in live cells by detecting bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer.[5]

Reporter Gene Assays: These assays are useful for measuring the functional consequences of target engagement by monitoring the expression of a reporter gene that is downstream of the target protein in a signaling pathway.[10]

Tier 3: Proteome-Wide Off-Target Identification

To identify unanticipated off-targets, unbiased proteomic approaches are employed. These methods can reveal interactions that would be missed by targeted panel screens.

Chemical Proteomics: This approach uses the chemical probe itself, often modified with a tag, to "fish" for its binding partners in a complex proteome.[11][12][13] The captured proteins are then identified by mass spectrometry.[11][12] Two common strategies are Activity-Based Protein Profiling (ABPP) and Compound-Centric Chemical Proteomics (CCCP).[11]

Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible and comparable data.

Protocol 1: In Vitro Kinase Profiling (Radiometric Assay)

This protocol describes a common method for determining the IC50 values of a test compound against a panel of protein kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • Test compound (e.g., 4-(1,3-oxazol-5-yl)benzoic acid-based probe) stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer

  • [γ-³³P]ATP

  • ATP solution

  • 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 384-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.

  • Initiate the reaction by adding a mixture of ATP and [γ-³³P]ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the amount of incorporated radiolabel using a scintillation counter.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the general steps for performing a CETSA experiment to confirm target engagement in intact cells.

Materials:

  • Cultured cells

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Equipment for heating samples (e.g., PCR cycler)

  • Equipment for protein analysis (e.g., SDS-PAGE and Western blotting)

  • Antibody specific to the target protein

Procedure:

  • Treat cultured cells with the test compound or vehicle control.

  • Harvest the cells and resuspend them in PBS.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Lyse the cells to release soluble proteins.

  • Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.

  • Analyze the amount of soluble target protein at each temperature by Western blotting.

  • Compare the melting curves of the target protein in the presence and absence of the test compound. A shift in the melting curve indicates target engagement.

Protocol 3: Competitive Activity-Based Protein Profiling (ABPP)

This protocol describes a method to identify the cellular targets of a probe by competing with a broad-spectrum activity-based probe.

Materials:

  • Cell lysate (proteome)

  • Test compound

  • Broad-spectrum activity-based probe (e.g., with a biotin tag)

  • Streptavidin beads

  • Buffers for protein digestion

  • Mass spectrometer

Procedure:

  • Prepare the cell lysate.

  • Pre-incubate aliquots of the lysate with varying concentrations of the test compound or a vehicle control.

  • Add the broad-spectrum activity-based probe to all samples and incubate to allow for labeling of active enzymes.

  • Enrich the labeled proteins using streptavidin beads.

  • Wash the beads to remove non-specifically bound proteins.

  • Elute and digest the captured proteins into peptides.

  • Analyze the peptide mixtures by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the labeled proteins.

  • A decrease in the signal for a specific protein in the presence of the test compound indicates that the compound binds to that protein and prevents its labeling by the broad-spectrum probe.

Visualization of Experimental Workflows

Clear diagrams of experimental workflows are essential for communicating complex methodologies.

Cross_Reactivity_Workflow cluster_tier3 Tier 3: Proteome-wide Profiling in_silico In Silico Prediction biochemical Biochemical Assays (e.g., Kinase Panel) in_silico->biochemical cetsa CETSA biochemical->cetsa Informs cellular concentration chem_proteomics Chemical Proteomics (ABPP, CCCP) cetsa->chem_proteomics Confirms on-target engagement nanobret NanoBRET nanobret->chem_proteomics reporter Reporter Gene Assay reporter->chem_proteomics probe 4-(1,3-Oxazol-5-yl)benzoic acid-based Probe probe->in_silico Predicts potential off-targets probe->biochemical Quantifies IC50/Kd probe->nanobret probe->reporter probe->chem_proteomics Identifies unbiased off-targets

Caption: A tiered workflow for assessing the cross-reactivity of a chemical probe.

ABPP_Workflow proteome Cell Lysate (Proteome) probe Test Probe (e.g., 4-Oxazol-benzoic acid derivative) proteome->probe Pre-incubation abpp_probe Broad-Spectrum Activity-Based Probe (with tag) probe->abpp_probe Competition enrich Enrichment (e.g., Streptavidin beads) abpp_probe->enrich ms LC-MS/MS Analysis enrich->ms results Identification & Quantification of Off-Targets ms->results

Caption: Workflow for Competitive Activity-Based Protein Profiling (ABPP).

Conclusion

References

Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(1,3-Oxazol-5-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Comprehensive Structure-Activity Relationship (SAR) studies specifically focused on 4-(1,3-oxazol-5-yl)benzoic acid derivatives are not extensively available in the public domain. This guide provides a comparative analysis based on established SAR principles of structurally related heterocyclic benzoic acid analogues and general knowledge in medicinal chemistry. The presented data is illustrative to guide rational drug design.

The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The oxazole ring, a five-membered heterocycle, is a common motif in many biologically active compounds, including anticancer and anti-inflammatory agents.[1][2] The benzoic acid moiety provides a key interaction point, often with the active sites of enzymes. This guide explores the potential SAR of this scaffold, focusing on substitutions on both the oxazole and benzoic acid rings.

Data Presentation: Hypothetical SAR of this compound Derivatives as Kinase Inhibitors

The following table presents a hypothetical SAR for a series of this compound derivatives, with protein kinase inhibition as the target activity. This data is illustrative and intended to demonstrate potential SAR trends.

Compound IDR1 (Oxazole Position 2)R2 (Benzoic Acid Position 3)Kinase Inhibition IC50 (nM)Cell Viability EC50 (µM)
1a -H-H500>50
1b -CH3-H25045
1c -Ph-H10020
1d -H-Cl40040
1e -H-OCH3600>50
1f -Ph-Cl5010
1g -Ph-OCH315030

Inferred SAR Analysis:

  • Substitution at R1 (Oxazole Position 2):

    • Small alkyl groups like methyl (Compound 1b ) may provide a modest increase in potency compared to the unsubstituted analog (Compound 1a ).

    • Aromatic substitutions, such as a phenyl group (Compound 1c ), can significantly enhance inhibitory activity, potentially through additional hydrophobic or π-stacking interactions within the kinase active site.

  • Substitution at R2 (Benzoic Acid Position 3):

    • Electron-withdrawing groups, such as chlorine (Compound 1d ), may lead to a slight improvement in potency.

    • Electron-donating groups, like a methoxy group (Compound 1e ), could decrease activity.

  • Combined Substitutions:

    • The combination of a phenyl group at R1 and a chloro group at R2 (Compound 1f ) may result in a synergistic effect, leading to the most potent compound in this hypothetical series.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Test compounds dissolved in DMSO

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the kinase buffer, the specific peptide substrate, and the test compound solution.

  • Initiate the kinase reaction by adding a solution of ATP and the recombinant kinase.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of the compounds on the viability of cancer cell lines.

Materials:

  • Human cancer cell line (e.g., A549, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and incubate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the DMSO-treated control cells.

  • Determine the EC50 value, the concentration of the compound that causes 50% reduction in cell viability, by plotting the data and fitting it to a dose-response curve.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) P P RTK->P Ligand Ligand Ligand->RTK Binding Grb2 Grb2 P->Grb2 Recruitment SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, etc. Transcription_Factors->Proliferation Inhibitor 4-(1,3-Oxazol-5-yl) benzoic acid derivative Inhibitor->RTK Inhibition

Caption: A simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental_Workflow Start Start: SAR Study Synthesis Synthesis of Analogues Start->Synthesis Purification Purification & Characterization Synthesis->Purification Screening Biological Screening Purification->Screening In_Vitro In Vitro Assays (e.g., Kinase Inhibition) Screening->In_Vitro Active Analysis SAR Analysis Screening->Analysis Inactive Cell_Based Cell-Based Assays (e.g., Viability) In_Vitro->Cell_Based Cell_Based->Analysis Lead_Opt Lead Optimization Analysis->Lead_Opt Promising SAR End End: Candidate Selection Analysis->End Candidate Found Lead_Opt->Synthesis

Caption: General experimental workflow for a SAR-guided drug discovery program.

References

In vitro vs. in vivo efficacy of 4-(1,3-Oxazol-5-yl)benzoic acid compounds

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for studies detailing both the in vitro and in vivo efficacy of 4-(1,3-Oxazol-5-yl)benzoic acid compounds, no publications containing a direct comparison of these two aspects for a specific set of molecules within this class could be identified.

The scientific literature contains numerous studies on various derivatives of oxazole and benzoic acid, evaluating their potential as therapeutic agents. These studies often report in vitro activity, such as the inhibitory concentrations against cancer cell lines or antimicrobial activity against various pathogens. Similarly, some publications describe the in vivo effects of related compounds in animal models. However, a consolidated study that follows a series of this compound derivatives from initial in vitro screening through to in vivo efficacy evaluation in preclinical models appears to be unavailable in the public domain.

The absence of such comparative data prevents the creation of a detailed guide that meets the specified requirements for data tables, experimental protocols, and visualizations directly comparing the in vitro and in vivo performance of these specific compounds. The core of the request relies on the availability of this parallel data, which is essential for an objective comparison and for understanding the translation of in vitro findings to a more complex biological system.

Therefore, it is not possible to provide the requested "Publish Comparison Guides" with the specified content and visualizations at this time due to the lack of available scientific literature that directly compares the in vitro and in vivo efficacy of this compound compounds.

Comparative analysis of synthetic routes to oxazole-containing acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Oxazole-Containing Acids

For Researchers, Scientists, and Drug Development Professionals

Oxazole-containing carboxylic acids represent a critical structural motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Their synthesis is a key step in the development of new therapeutics. This guide provides a comparative analysis of three prominent synthetic routes: the Robinson-Gabriel synthesis, the Van Leusen reaction, and the Cook-Heilbron synthesis, offering insights into their respective advantages and limitations.

Overview of Synthetic Strategies

The construction of the oxazole ring, particularly when bearing a carboxylic acid or a precursor group, can be achieved through several established methods. The choice of synthesis often depends on the desired substitution pattern, availability of starting materials, and tolerance to reaction conditions.

  • Robinson-Gabriel Synthesis: This classical method involves the cyclodehydration of 2-acylamino ketones to form 2,5-disubstituted oxazoles.[1] It is a robust and widely used reaction, often employing strong acids like sulfuric acid or phosphorus oxychloride as dehydrating agents.[1][2]

  • Van Leusen Oxazole Synthesis: A versatile method that allows for the preparation of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[3] This reaction is particularly useful for synthesizing 5-substituted oxazoles under mild, basic conditions.[4] Modifications can also yield 4-substituted and 4,5-disubstituted oxazoles.[5]

  • Cook-Heilbron Synthesis: While primarily known for thiazole synthesis, this reaction can be adapted for oxazoles. It involves the reaction of α-aminonitriles with reagents like carbon disulfide or dithioacids.[6][7] This route is particularly useful for generating 5-aminooxazoles, which can be further functionalized.

Comparative Data

The following table summarizes the key characteristics of each synthetic route to provide an at-a-glance comparison for selecting the most appropriate method.

FeatureRobinson-Gabriel SynthesisVan Leusen Oxazole SynthesisCook-Heilbron Synthesis
Starting Materials 2-Acylamino ketonesAldehydes, Tosylmethyl isocyanide (TosMIC)α-Aminonitriles, Dithioacids/CS₂
Key Reagents H₂SO₄, PPA, POCl₃, TFAA[1][2][8]K₂CO₃, NaH, or other bases[5][9]Mild, often aqueous conditions[6]
Typical Products 2,5-Disubstituted oxazoles[1]5-Substituted or 4,5-disubstituted oxazoles[10][11]5-Aminooxazoles[6]
Reaction Conditions Often harsh (strong acid, high temp.)[8]Generally mild (base-mediated)[4]Mild, often room temperature[6]
Reported Yields Moderate to HighGood to Excellent (up to 97%)[12]Moderate to Good
Advantages Well-established, readily available starting materials via Dakin-West reaction.[2]Mild conditions, high functional group tolerance, high yields.[11][12]Access to 5-amino functionality for further derivatization.[6]
Disadvantages Harsh conditions can lead to byproducts and decomposition.[8]TosMIC can be odorous; requires stoichiometric base.Limited scope for direct acid synthesis without further steps.

Synthetic Pathways and Mechanisms

The following diagrams illustrate the general workflows and reaction mechanisms for each synthetic route.

Robinson_Gabriel_Pathway cluster_start Starting Material Preparation cluster_main Robinson-Gabriel Cyclodehydration AminoAcid Amino Acid Derivative KetoAmide β-Keto Amide AminoAcid->KetoAmide Side-chain oxidation (e.g., Dess-Martin) AcylaminoKetone 2-Acylamino-ketone KetoAmide->AcylaminoKetone Dakin-West Reaction Cyclodehydration Intramolecular Cyclodehydration AcylaminoKetone->Cyclodehydration Dehydrating Agent (H₂SO₄, PPA, etc.) Oxazole Substituted Oxazole Cyclodehydration->Oxazole

Caption: General workflow for the Robinson-Gabriel synthesis.

Van_Leusen_Pathway Aldehyde Aldehyde Reaction Condensation & Cyclization Aldehyde->Reaction TosMIC TosMIC TosMIC->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Oxazoline Oxazoline Intermediate Reaction->Oxazoline Elimination Elimination of Toluenesulfinic Acid Oxazoline->Elimination Oxazole 5-Substituted Oxazole Elimination->Oxazole

Caption: Reaction pathway for the Van Leusen oxazole synthesis.

Cook_Heilbron_Pathway Aminonitrile α-Aminonitrile Addition Nucleophilic Addition Aminonitrile->Addition CS2 Carbon Disulfide (CS₂) or Dithioacid CS2->Addition Intermediate Thioamide Intermediate Addition->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Tautomerization Tautomerization Cyclization->Tautomerization AminoOxazole 5-Aminooxazole (Analog) Tautomerization->AminoOxazole

References

A Comparative Guide to the Experimental Reproducibility of 4-(1,3-Oxazol-5-yl)benzoic acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of 4-(1,3-Oxazol-5-yl)benzoic acid and its structurally related alternatives, focusing on the factors influencing experimental consistency. Due to the limited availability of direct reproducibility studies on this compound, this guide draws upon data from analogous compounds to highlight key experimental considerations.

Physicochemical Properties and Purity

The reproducibility of in vitro and in vivo experiments is fundamentally linked to the purity and physicochemical characteristics of the test compound. Impurities from the synthesis process can lead to off-target effects and inconsistent results. Therefore, rigorous purification and characterization are critical first steps.

Table 1: Comparison of Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogP
This compoundC₁₀H₇NO₃189.17[1]2.0398[2]
3-(1,3-Benzoxazol-2-yl)benzoic acidC₁₄H₉NO₃239.23[3]3.5[3]
4-(1H-triazol-1-yl)benzoic acidC₉H₇N₃O₂189.17Not Available

Synthesis and Purification Protocols for Reproducibility

Consistent synthesis and purification are the cornerstones of reproducible research. Variations in these protocols can introduce different impurity profiles, affecting biological activity.

General Synthesis of Oxazole-Containing Benzoic Acids

The synthesis of oxazole-containing benzoic acids often involves the cyclization of an intermediate. For instance, a common route to a related compound, 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one, involves the cyclodehydration of an N-acyl-α-amino acid precursor using ethyl chloroformate in the presence of 4-methylmorpholine.[4] The subsequent Robinson-Gabriel cyclization of N-acyl-α-amino ketones can yield the final 1,3-oxazole structure.[4]

cluster_synthesis General Synthesis Pathway N_acyl_amino_acid N-acyl-α-amino acid Oxazolone 1,3-Oxazol-5(4H)-one N_acyl_amino_acid->Oxazolone Cyclodehydration N_acyl_amino_ketone N-acyl-α-amino ketone Oxazolone->N_acyl_amino_ketone Acylation Oxazole_product 1,3-Oxazole Derivative N_acyl_amino_ketone->Oxazole_product Robinson-Gabriel Cyclization cluster_mic MIC Determination Workflow Start Prepare Bacterial Inoculum Dilute Serial Dilution of Test Compound Start->Dilute Inoculate Inoculate Wells Dilute->Inoculate Incubate Incubate Plate Inoculate->Incubate Read Determine MIC Incubate->Read cluster_pathway Potential Signaling Pathways for Oxazole Derivatives Compound Oxazole-Benzoic Acid Derivative JAK_STAT JAK/STAT Pathway Compound->JAK_STAT ERK_MAPK ERK/MAPK Pathway Compound->ERK_MAPK PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Compound->PI3K_Akt_mTOR Cellular_Effects Inhibition of Cell Proliferation & Survival JAK_STAT->Cellular_Effects ERK_MAPK->Cellular_Effects PI3K_Akt_mTOR->Cellular_Effects

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 4-(1,3-Oxazol-5-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of chemical waste are paramount to ensuring the safety of laboratory personnel and protecting the environment. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-(1,3-Oxazol-5-yl)benzoic acid, a heterocyclic compound used in research and development. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on the hazardous properties of its constituent functional groups—a carboxylic acid and an oxazole ring—and general best practices for laboratory chemical waste management. This substance should be handled with the assumption that it is hazardous.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Based on the known hazards of similar chemical structures, this compound should be treated as a hazardous substance. Benzoic acid and its derivatives can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, stringent safety precautions are mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecification
Eye Protection Chemical splash goggles or a face shield should be worn.[1]
Hand Protection Impervious chemical-resistant gloves (e.g., nitrile rubber) are required.[1]
Body Protection A flame-retardant laboratory coat should be worn at all times.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

II. Spill Management Protocol

In the event of a spill, immediate and decisive action is required to mitigate risks.

Experimental Protocol for Spill Neutralization:

  • Evacuate and Isolate: Immediately alert personnel in the vicinity and evacuate the area. Restrict access to the spill zone.

  • Ventilate: Ensure the chemical fume hood is operational. If the spill is outside the hood, increase ventilation in the area if it is safe to do so.

  • Containment: For solid spills, carefully sweep up the material to avoid dust formation and place it into a suitable, labeled container for disposal.[1] For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent to contain the material.[4] Do not use combustible materials like paper towels.

  • Cleanup: Once absorbed, carefully collect the material using non-sparking tools and place it in a designated, labeled hazardous waste container.[5]

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. All cleaning materials must also be disposed of as hazardous waste.[5]

  • Reporting: Report the incident to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.[5]

III. Waste Disposal Protocol

Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[6] All waste containing this compound must be treated as hazardous waste.

Step-by-Step Disposal Procedure:

  • Waste Minimization: Before beginning an experiment, plan to minimize the generation of waste by carefully calculating the required amounts of the chemical.[6]

  • Waste Segregation: It is critical to segregate waste to prevent dangerous chemical reactions. Do not mix this compound waste with incompatible materials such as strong oxidizing agents, strong bases, or amines.[6] Solid waste should be collected separately from liquid waste. If the compound is dissolved in a solvent, it should be segregated based on the solvent's properties (e.g., halogenated or non-halogenated).[6][7]

  • Container Selection: Use a designated, leak-proof, and chemically compatible container, such as a high-density polyethylene (HDPE) container, for collecting the waste.[5] The container must be in good condition and have a secure, tight-fitting lid.[5]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the specific hazards (e.g., "Irritant"), and the date of accumulation.[6]

  • Accumulation and Storage: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[6][8] This area should be in a well-ventilated location, away from ignition sources, and within secondary containment to prevent spills.[5][6] The container must be kept closed except when adding waste.[8][9]

  • Request for Pickup: Once the container is full (not exceeding 90% capacity to allow for expansion), or on a regular schedule, contact your institution's EHS office or a licensed hazardous waste contractor to arrange for pickup and disposal.[5][6] Follow all institutional procedures for waste manifests and record-keeping.

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound start Waste Generated segregate Segregate Waste (Solid, Liquid, etc.) start->segregate spill Spill Occurs start->spill container Select Appropriate Waste Container segregate->container label_waste Label Container: 'Hazardous Waste' Chemical Name Hazards container->label_waste store Store in Satellite Accumulation Area (SAA) label_waste->store pickup Arrange for EHS Waste Pickup store->pickup end Proper Disposal pickup->end spill->segregate No spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes spill_protocol->store

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 4-(1,3-Oxazol-5-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling and disposal of 4-(1,3-Oxazol-5-yl)benzoic Acid. The following procedures are based on best practices for handling solid, powdered chemicals and safety data for structurally similar compounds.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection Level Equipment Specifications & Rationale
Primary (Essential) Safety GogglesChemical splash goggles are required to protect eyes from dust particles and potential splashes.[1][2]
Nitrile GlovesProvides protection against incidental contact with the solid chemical.[2] For prolonged handling or in case of submersion, heavier-duty chemical-resistant gloves should be considered.
Laboratory CoatA standard lab coat is necessary to protect skin and personal clothing from contamination.[1][2]
Secondary (Procedural Dependent) Face ShieldRecommended when there is a significant risk of dust generation or splashes, providing an additional layer of protection for the face.[1][3]
Respiratory ProtectionAn N95 respirator or higher should be used when handling large quantities of the powder or when adequate ventilation cannot be guaranteed, to prevent inhalation of dust particles.[1][4]
Tertiary (Emergency Response) Chemical-Resistant Apron & FootwearTo be used in situations with a high risk of spills or for emergency response to a significant spill.[1]

II. Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is vital for the safe handling of this compound.

A. Preparation and Engineering Controls:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a powder weighing station, to control dust and vapors.[5][6][7]

  • Ventilation: Ensure adequate ventilation to minimize the concentration of airborne particles.[7] A horizontal laminar flow hood can be particularly effective in protecting the operator.[6]

  • Surface Protection: Cover the work surface with absorbent bench paper to contain any spills and facilitate cleanup.[5]

  • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and operational.[1]

B. Weighing and Handling:

  • Container Management: Keep the container of this compound tightly sealed when not in use.[8][9]

  • Weighing:

    • Whenever possible, use an enclosed balance to minimize the dispersion of the powder.[5]

    • If an enclosed balance is not available, pre-weigh a receiving vessel and then transfer the chemical to it inside a fume hood before re-weighing outside the hood.[5]

    • Use weigh boats to reduce the likelihood of spills.[5]

  • Avoid Dust Generation: Handle the solid material gently to avoid creating dust. Do not dry sweep spills; instead, use a wet method or a HEPA-filtered vacuum for cleanup.[7]

C. Post-Handling:

  • Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent.

  • Hand Washing: Always wash hands with soap and water after handling the chemical, even if gloves were worn.[10]

III. Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

A. Waste Segregation:

  • Chemical Waste: All solid waste contaminated with this compound, including contaminated gloves, bench paper, and disposable labware, should be placed in a designated and clearly labeled hazardous waste container.[10]

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself.[11] Do not reuse containers.[9]

B. Disposal Procedure:

  • Consult Regulations: Dispose of all waste materials in accordance with local, state, and federal regulations.[11][12]

  • Licensed Waste Disposal: Contact a licensed professional waste disposal service to arrange for the collection and disposal of the chemical waste.[12]

  • Avoid Sewer Disposal: Do not dispose of this compound down the drain or in the general trash.[10]

IV. Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area (Fume Hood/Weighing Station) prep_ppe->prep_area prep_equip Verify Emergency Equipment (Eyewash/Shower) prep_area->prep_equip handle_weigh Weigh Chemical (Minimize Dust) prep_equip->handle_weigh Proceed to Handling handle_transfer Perform Experimental Procedure handle_weigh->handle_transfer cleanup_decon Decontaminate Work Area and Equipment handle_transfer->cleanup_decon Procedure Complete cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash disp_segregate Segregate Contaminated Waste cleanup_wash->disp_segregate Initiate Disposal disp_container Place in Labeled Hazardous Waste Container disp_segregate->disp_container disp_professional Arrange for Professional Disposal disp_container->disp_professional

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.